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  • Product: 2-Methoxy-5-methoxymethyl-benzaldehyde
  • CAS: 883541-44-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Methoxy-5-methoxymethyl-benzaldehyde (CAS 883541-44-4)

Introduction Substituted benzaldehydes are a cornerstone in the field of organic synthesis, serving as versatile intermediates in the production of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Their utilit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted benzaldehydes are a cornerstone in the field of organic synthesis, serving as versatile intermediates in the production of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Their utility stems from the reactivity of the aldehyde functional group, which readily participates in a wide array of chemical transformations, and the tunable electronic and steric properties of the benzene ring.[2] This guide focuses on 2-Methoxy-5-methoxymethyl-benzaldehyde, a unique aromatic aldehyde with potential applications in medicinal chemistry and materials science. The presence of a methoxy group, a methoxymethyl substituent, and an aldehyde function on the benzene ring provides multiple points for molecular modification, making it an attractive building block for the synthesis of complex target molecules.[3] This document provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, predicted spectral data for characterization, potential applications in drug discovery, and a thorough safety assessment.

Chemical and Physical Properties

PropertyValueSource
CAS Number 883541-44-4
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
IUPAC Name 2-methoxy-5-(methoxymethyl)benzaldehydeN/A
InChI Key RASYJFLRBZVXKN-UHFFFAOYSA-N
Purity Typically ≥95% from commercial suppliers
Appearance Predicted to be a solid or oil at room temperatureInferred
Boiling Point Predicted to be >200 °C at 760 mmHgInferred
Melting Point Not availableN/A
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.Inferred

Synthesis of 2-Methoxy-5-methoxymethyl-benzaldehyde: A Proposed Synthetic Pathway

A plausible and efficient synthesis of 2-Methoxy-5-methoxymethyl-benzaldehyde can be envisioned starting from the commercially available 5-(chloromethyl)-2-hydroxybenzaldehyde. The proposed route involves a two-step process: a Williamson ether synthesis to introduce the methoxy group at the phenolic hydroxyl, followed by a nucleophilic substitution to form the methoxymethyl ether.

Proposed Synthetic Workflow

Synthesis_Workflow Start 5-(chloromethyl)-2-hydroxybenzaldehyde Step1 Williamson Ether Synthesis (Methylation) Start->Step1 1. NaH, THF 2. CH₃I Intermediate 5-(chloromethyl)-2-methoxybenzaldehyde Step1->Intermediate Step2 Nucleophilic Substitution (Methoxymethylation) Intermediate->Step2 NaOCH₃, CH₃OH Product 2-Methoxy-5-methoxymethyl-benzaldehyde Step2->Product Fragmentation_Pathway M [M]⁺˙ m/z = 180 M_minus_H [M-H]⁺ m/z = 179 M->M_minus_H -H• M_minus_CHO [M-CHO]⁺ m/z = 151 M->M_minus_CHO -CHO• M_minus_CH2OCH3 [M-CH₂OCH₃]⁺ m/z = 135 M->M_minus_CH2OCH3 -CH₂OCH₃• Fragment_105 [C₇H₅O]⁺ m/z = 105 M_minus_CH2OCH3->Fragment_105 -CH₂O Fragment_77 [C₆H₅]⁺ m/z = 77 Fragment_105->Fragment_77 -CO

Sources

Exploratory

Architectural Synthesis and Reactivity Profiling of 2-Methoxy-5-(methoxymethyl)benzaldehyde

Strategic Importance in Medicinal Chemistry In the landscape of rational drug design, the selection of highly functionalized aromatic building blocks is critical for accelerating lead optimization. 2-Methoxy-5-(methoxyme...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance in Medicinal Chemistry

In the landscape of rational drug design, the selection of highly functionalized aromatic building blocks is critical for accelerating lead optimization. 2-Methoxy-5-(methoxymethyl)benzaldehyde (CAS: 883541-44-4) represents a privileged scaffold that integrates three distinct functional domains: an electrophilic formyl group, an electron-donating methoxy ether, and a lipophilic methoxymethyl ether.

This whitepaper deconstructs the physicochemical properties, structural logic, and mechanistic synthesis of this compound. By moving beyond basic procedural lists, we explore the causality behind the synthetic choices and establish self-validating experimental protocols designed to ensure absolute reproducibility and analytical confidence in the laboratory.

Physicochemical Profiling & Structural Logic

Understanding the quantitative metrics of a building block is the first step in predicting its behavior in both the reaction flask and biological systems. The data summarized in Table 1 highlights why this compound is highly valued in the synthesis of active pharmaceutical ingredients (APIs).

Table 1: Quantitative Physicochemical Data
ParameterValueAnalytical Significance
CAS Registry Number 883541-44-4Unique identifier for regulatory and inventory compliance .
Molecular Formula C10H12O3Defines the tri-oxygenated aromatic system.
Molecular Weight 180.20 g/mol Optimal low-MW fragment, leaving ample mass budget for downstream API elaboration .
Exact Mass 180.0786 g/mol Target monoisotopic mass for High-Resolution Mass Spectrometry (HRMS) validation .
Topological Polar Surface Area 35.53 ŲExcellent metric for membrane permeability; well below the 90 Ų threshold for CNS penetration .
LogP (Predicted) 1.65Ideal lipophilicity balance, ensuring solubility in organic solvents while maintaining aqueous compatibility .
Functional Group Synergism

The reactivity of 2-Methoxy-5-(methoxymethyl)benzaldehyde is governed by the electronic interplay of its substituents. The methoxy group (-OCH₃) at position 2 is strongly electron-donating via resonance (+R effect), which sterically shields the adjacent positions while enriching the electron density of the aromatic ring. Conversely, the methoxymethyl group (-CH₂OCH₃) at position 5 acts as a stable, lipophilic hydrogen-bond acceptor that modulates the compound's pharmacokinetic profile without introducing the metabolic liabilities associated with free hydroxyls.

Reactivity_Profile Core 2-Methoxy-5-(methoxymethyl) benzaldehyde Aldehyde Aldehyde (-CHO) Electrophilic Center Core->Aldehyde Reductive Amination Methoxy Methoxy (-OCH3) Steric/Electronic Modulator Core->Methoxy Ortho-Directing Methoxymethyl Methoxymethyl (-CH2OCH3) Lipophilic H-Bond Acceptor Core->Methoxymethyl Pharmacokinetics

Caption: Functional group reactivity profile mapping for downstream API development.

Mechanistic Synthesis: Causality and Design

The synthesis of 2-Methoxy-5-(methoxymethyl)benzaldehyde from the commercially abundant 2-methoxybenzaldehyde (o-anisaldehyde) relies on a highly regioselective two-step sequence: Electrophilic Aromatic Chloromethylation followed by Sₙ2 Etherification .

The Regioselectivity Causality: Why does the initial chloromethylation occur exclusively at position 5? The answer lies in synergistic directing effects. The -OCH₃ group is ortho/para directing, activating positions 3 and 5. The -CHO group is meta directing, which also points electrophiles toward positions 3 and 5. Because position 3 is sterically hindered by the adjacent methoxy group, the electrophilic attack is kinetically and thermodynamically funneled to position 5.

Synthesis_Workflow SM 2-Methoxybenzaldehyde Step1 Chloromethylation (HCHO)n, HCl, ZnCl2 SM->Step1 Int 5-Chloromethyl-2-methoxybenzaldehyde Step1->Int Electrophilic Aromatic Substitution Step2 Methoxylation NaOCH3, CH3OH Int->Step2 Prod 2-Methoxy-5-(methoxymethyl)benzaldehyde Step2->Prod SN2 Substitution

Caption: Self-validating synthesis workflow of 2-Methoxy-5-(methoxymethyl)benzaldehyde.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each phase includes built-in analytical checkpoints that confirm mechanistic success before proceeding, preventing the carryover of impurities.

Phase 1: Electrophilic Aromatic Chloromethylation

Objective: Synthesis of 5-Chloromethyl-2-methoxybenzaldehyde.

  • Causality of Experimental Design: Paraformaldehyde and hydrochloric acid are used to generate the active electrophile, the chloromethyl cation (

    
    ), in situ. Anhydrous zinc chloride (ZnCl₂) is specifically selected as the Lewis acid catalyst over harsher alternatives like AlCl₃. ZnCl₂ provides the optimal balance of electrophilic activation without triggering the undesired demethylation (ether cleavage) of the 2-methoxy group .
    
  • Procedure:

    • Charge a flame-dried flask with 2-methoxybenzaldehyde (1.0 eq) and paraformaldehyde (1.5 eq) in concentrated HCl.

    • Add anhydrous ZnCl₂ (0.5 eq) portion-wise under vigorous stirring at 0 °C.

    • Heat the mixture to 60 °C for 12 hours.

    • Quench the reaction over crushed ice and extract with ethyl acetate (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint (Self-Validating System):

    • TLC: Spot the crude mixture against the starting material (Hexane:EtOAc 80:20). A complete shift from

      
       0.65 (starting material) to 
      
      
      
      0.45 validates the completion of the substitution.
    • ¹H NMR (CDCl₃): The reaction is only validated as successful if a new, sharp benzylic singlet emerges at ~4.6 ppm (2H, -CH₂Cl) , alongside the preservation of the formyl singlet at ~10.4 ppm.

Phase 2: Sₙ2 Nucleophilic Etherification

Objective: Synthesis of 2-Methoxy-5-(methoxymethyl)benzaldehyde.

  • Causality of Experimental Design: Sodium methoxide (NaOCH₃) in anhydrous methanol is employed. The methoxide anion is a highly active, unhindered nucleophile perfectly suited for an Sₙ2 attack on the primary benzylic chloride. The reaction is kept strictly anhydrous; the presence of water would lead to competitive hydrolysis, yielding an undesired benzyl alcohol byproduct.

  • Procedure:

    • Dissolve the intermediate 5-chloromethyl-2-methoxybenzaldehyde (1.0 eq) in anhydrous methanol.

    • Dropwise, add a 25% w/w solution of NaOCH₃ in methanol (1.2 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Neutralize with 1M HCl to pH 7, remove methanol under reduced pressure, and partition between water and dichloromethane. Dry and concentrate the organic layer.

  • Validation Checkpoint (Self-Validating System):

    • TLC: Confirm the disappearance of the intermediate spot (

      
       0.45) and the appearance of the final product (
      
      
      
      0.35 in Hexane:EtOAc 80:20).
    • ¹H NMR (CDCl₃): The critical validation metric is the upfield shift of the benzylic protons. The -CH₂Cl singlet at ~4.6 ppm must completely disappear, replaced by a new benzylic -CH₂O- singlet at ~4.4 ppm (2H) , accompanied by the appearance of a new aliphatic methoxy singlet at ~3.4 ppm (3H, -CH₂OCH₃) .

Conclusion

2-Methoxy-5-(methoxymethyl)benzaldehyde is a masterclass in structural efficiency. By understanding the causality behind its regioselective synthesis and implementing self-validating analytical checkpoints, synthetic chemists can reliably produce this scaffold at scale. Its unique combination of an electrophilic handle and dual ether linkages makes it an indispensable asset for developing next-generation therapeutics with optimized pharmacokinetic profiles.

References

  • ChemSrc. "2-methoxy-5-methoxymethyl-benzaldehyde Physical and Chemical Properties". ChemSrc Database. URL: [Link]

  • Sebastian, A. et al. "Domino Transformations of Ene/Yne Tethered Salicylaldehyde Derivatives / Salicylaldehydes derived from 5-chloromethyl-2-hydroxybenzaldehyde". Beilstein Journal of Organic Chemistry, 2012, 8, 2166-2175. URL:[Link]

Foundational

An In-depth Technical Guide to C10H12O3 Benzaldehyde Derivatives: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of significant benzaldehyde derivatives with the molecular formula C10H12O3. Benzaldehyde, the simplest aromati...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of significant benzaldehyde derivatives with the molecular formula C10H12O3. Benzaldehyde, the simplest aromatic aldehyde, serves as a foundational structure for a vast array of derivatives with significant applications in the pharmaceutical, fragrance, and flavor industries.[1][2] The addition of various functional groups to the benzaldehyde scaffold gives rise to a diverse range of compounds, and those with the formula C10H12O3 are of particular interest due to their presence in natural products and their utility as synthetic intermediates.

While not a direct C10H12O3 benzaldehyde derivative, the closely related compound Veratraldehyde (3,4-dimethoxybenzaldehyde) , with a formula of C9H10O3, is a crucial precursor and point of comparison in the synthesis and application of these molecules.[3][4] It is widely used for its pleasant woody, vanilla-like fragrance and as an intermediate in the synthesis of pharmaceuticals.[5] Another related compound, Ethyl Vanillin , also C9H10O3, is a synthetic flavoring agent with a more potent vanilla flavor than vanillin.[6][7]

This guide will focus on key C10H12O3 isomers, detailing their molecular weight, chemical properties, synthesis protocols, and relevance in drug discovery and development.

Core C10H12O3 Benzaldehyde Derivatives and Related Isomers

The molecular formula C10H12O3 encompasses several isomers with diverse structures and properties. While not all are direct benzaldehyde derivatives, they share the same elemental composition and are often related through synthesis or application. The calculated molecular weight for C10H12O3 is approximately 180.20 g/mol .[8][9][10][11]

Key Isomers and Their Properties

A variety of compounds share the C10H12O3 molecular formula, each with unique structural features that dictate their chemical and biological activities. These include:

  • Propoxybenzoic Acids: Such as 4-Propoxybenzoic acid and 3-Propoxybenzoic acid.[9][11]

  • Substituted Propionates: For instance, Methyl 3-(4-hydroxyphenyl)propionate.[9]

  • Benzoate Derivatives: An example is Methyl 4-(1-hydroxyethyl)benzoate.[9]

  • Paraben Derivatives: Propylparaben is a well-known preservative with this molecular formula.[9]

  • Isopropoxybenzoic Acid: 3-Isopropoxybenzoic acid is another isomer.[10]

It is important to note that while these compounds share the same molecular formula, their classification as "benzaldehyde derivatives" can be indirect, often stemming from synthetic pathways where a benzaldehyde-like structure is a precursor or key intermediate.

Synthesis and Methodologies

The synthesis of C10H12O3 derivatives and their precursors often involves multi-step processes. Understanding these synthetic routes is crucial for researchers aiming to produce these compounds with high yield and purity.

Synthesis of Veratraldehyde: A Key Precursor

Veratraldehyde (3,4-dimethoxybenzaldehyde) is a common starting material or synthetic target in the creation of more complex molecules. Several methods exist for its synthesis:

  • Methylation of Vanillin: This is a widely used, high-yield method where the phenolic hydroxyl group of vanillin is methylated using reagents like dimethyl sulfate in an alkaline medium.[12][13]

  • Formylation of Veratrole: This involves the direct introduction of a formyl group onto the veratrole (1,2-dimethoxybenzene) ring via electrophilic aromatic substitution, such as the Vilsmeier-Haack reaction.[12][14]

  • Oxidation of Vanillin: Vanillin can be oxidized using agents like potassium dichromate in the presence of Lewis acids.[15]

  • From Catechol: A method involving the methylation and subsequent formylation of catechol has also been developed to provide a cost-effective alternative to using vanillin.[14]

The choice of synthetic route often depends on the availability of starting materials, desired yield, and scalability for industrial production. For instance, a catalytic synthesis method using a benzyl trimethyl ammonium chloride catalyst has been shown to achieve a yield of 89%.[16]

Synthesis of Ethyl Vanillin

Ethyl vanillin, another important related compound, can be synthesized through various routes:

  • From p-Hydroxybenzaldehyde: This involves a multi-step process starting with the chlorination of p-hydroxybenzaldehyde, followed by a reaction with sodium ethoxide.[17]

  • From Safrole: Isomerization of safrole to isosafrole, followed by oxidation to piperonal and subsequent reactions to yield ethyl vanillin.[18][19]

  • Reimer-Tiemann Reaction: Using o-ethoxyphenol and chloroform in the presence of a phase-transfer catalyst can produce ethyl vanillin with high yields.

Workflow for a General Synthesis Protocol

The following diagram illustrates a generalized workflow for the synthesis and purification of a benzaldehyde derivative.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Starting Materials (e.g., Vanillin, Catechol) B Reaction (e.g., Methylation, Formylation) A->B Reagents, Catalyst C Crude Product B->C D Extraction / Washing C->D E Column Chromatography D->E F Crystallization E->F G Pure Product F->G H Spectroscopic Analysis (NMR, IR, MS) G->H I Purity Assessment (HPLC, GC-MS) G->I

Caption: Generalized workflow for the synthesis, purification, and analysis of benzaldehyde derivatives.

Characterization and Analysis

Accurate characterization of synthesized C10H12O3 benzaldehyde derivatives is essential to confirm their structure and purity. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the molecular structure. For example, the ¹H NMR spectrum of ethyl vanillin shows characteristic shifts for the aldehyde proton, aromatic protons, and the ethoxy group protons.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups. The IR spectrum of a benzaldehyde derivative will typically show a strong absorption band for the carbonyl (C=O) group of the aldehyde.[20]

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.[7] Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for both separation and identification.[21]

Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC is widely used to assess the purity of the synthesized compounds and to quantify them in various matrices.

  • Gas Chromatography (GC): GC is another effective method for purity analysis, particularly for volatile compounds.

The following table summarizes the key analytical techniques and their applications in the characterization of benzaldehyde derivatives.

TechniqueApplicationInformation Obtained
¹H and ¹³C NMR Structural ElucidationConnectivity of atoms, chemical environment of protons and carbons.
Infrared (IR) Functional Group IdentificationPresence of key functional groups like C=O, O-H, C-O.
Mass Spectrometry (MS) Molecular Weight DeterminationMolecular weight and fragmentation pattern for structural confirmation.
HPLC / GC Purity Assessment and QuantificationSeparation of components in a mixture, determination of purity.

Applications in Drug Discovery and Development

Benzaldehyde and its derivatives have shown a wide range of biological activities, making them valuable scaffolds in drug discovery.

  • Anticancer Activity: Benzaldehyde derivatives have been investigated for their anticancer properties.[22] Some studies suggest they can overcome treatment resistance in cancer cells by targeting specific protein interactions.[22] For instance, 3-Hydroxy-4-methoxybenzaldehyde has been used as a starting reagent in the synthesis of the anticancer drug (Z)-combretastatin A-4.

  • Antimicrobial and Antifungal Activity: Veratraldehyde exhibits antibacterial properties, and its derivatives, such as Schiff bases, have been used to treat fungal infections.[23] Benzaldehyde itself is recognized for its antifungal and antimicrobial activities.[24]

  • Absorption Promotion: Benzaldehyde has been shown to act as an absorption promoter, potentially increasing the bioavailability of drugs with low membrane permeability by increasing cell membrane fluidity.[25][26]

  • Other Pharmaceutical Applications: Derivatives of benzaldehyde are used as intermediates in the synthesis of a wide range of pharmaceuticals. For example, veratraldehyde is an intermediate in the synthesis of drugs like the veterinary sulfonamide synergist.

The versatility of the benzaldehyde scaffold allows for the synthesis of diverse libraries of compounds for screening and development of new therapeutic agents.

Safety and Handling

Proper handling of benzaldehyde derivatives is crucial due to their potential hazards.

  • Veratraldehyde: This compound is harmful if swallowed and can cause skin and serious eye irritation.[4][27][28] It may also cause respiratory irritation.[3] It is important to wear appropriate personal protective equipment (PPE), including gloves and eye protection, and to work in a well-ventilated area.[28][29]

  • General Precautions: When working with these chemicals, it is essential to consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal instructions.[27][28]

Conclusion

The C10H12O3 molecular formula represents a diverse group of compounds, many of which are structurally related to benzaldehyde. These derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their varied biological activities and their utility as synthetic intermediates. A thorough understanding of their synthesis, characterization, and properties is fundamental to harnessing their full potential in the development of new pharmaceuticals and other valuable chemical products.

References

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026, January 9). Google Scholar.
  • Veratraldehyde: properties, applications and safety. (2023, July 31). ChemicalBook.
  • Benzaldehyde;propanoic acid | C10H12O3. PubChem.
  • Method for synthesizing veratraldehyde.
  • C10H12O3 - Molecular Formula. MOLBASE.
  • Ethyl Vanillin. NIST WebBook.
  • Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. (2021, May 28). PMC.
  • Ver
  • Ethyl vanillin synthesis. ChemicalBook.
  • Synthesizing method of ethyl vanillin.
  • SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.
  • Veratraldehyde: synthesis and applications in organic synthesis. (2023, December 19). Chemicalbook.
  • Benzaldehyde. Wikipedia.
  • Ethylvanillin | C9H10O3. (2003, January 15). PubChem.
  • Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. (2021, May 28).
  • 3-Hydroxy-4-methoxybenzaldehyde 99 621-59-0. Sigma-Aldrich.
  • veratraldehyde. Organic Syntheses Procedure.
  • Synthesis of ethyl vanillin using cont. JOCPR.
  • Ver
  • 3-Isopropoxybenzoic acid | C10H12O3. PubChem.
  • veratryl aldehyde (veratraldehyde) safety data sheet. (2013, August 13). Perfumer Supply House.
  • Aromatic benzaldehyde inhibits growth of therapy-resistant pancreatic cancer. (2025, July 2). News-Medical.net.
  • Catalytic synthesis method of veratraldehyde.
  • 3,4-DIMETHOXYBENZALDEHYDE.
  • What is the introduction of ethyl vanillin? (2022, June 20). CHEMISINO Industry.
  • 3-Propoxybenzoic acid | C10H12O3. PubChem.
  • Benzaldehyde. Britannica.
  • Laboratory-Scale Synthesis of Veratraldehyde: Applic
  • A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (2023, November 12). MDPI.
  • 3,4-DIMETHOXY BENZALDEHYDE CAS No 120-14-9 MATERIAL SAFETY D
  • Determination of vanillin and ethyl-vanillin in milk powder by gas chromatography-mass spectrometry. (2023, March 9). Food and Machinery.

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of 2-Methoxy-5-methoxymethyl-benzaldehyde

This document provides a comprehensive technical overview of the safe handling, storage, and emergency procedures for 2-Methoxy-5-methoxymethyl-benzaldehyde. It is intended for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical overview of the safe handling, storage, and emergency procedures for 2-Methoxy-5-methoxymethyl-benzaldehyde. It is intended for researchers, scientists, and drug development professionals who may work with this or structurally similar aromatic aldehydes. This guide moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations for experimental and safety protocols, ensuring a deep understanding of the risks and mitigation strategies involved.

Section 1: Compound Profile and Hazard Summary

2-Methoxy-5-methoxymethyl-benzaldehyde is a substituted aromatic aldehyde. Its structure, featuring an aldehyde group, a methoxy group, and a methoxymethyl group on a benzene ring, dictates its reactivity and toxicological profile. Aldehydes are a class of reactive compounds, and their handling requires a thorough understanding of their potential hazards.[1]

While a specific, comprehensive SDS for this exact compound is not widely available, we can infer its primary hazards based on the known profiles of structurally similar benzaldehyde derivatives.[2][3][4] The primary anticipated hazards include irritation to the skin, eyes, and respiratory system.[5]

Table 1: Chemical Identifiers for 2-Methoxy-5-methoxymethyl-benzaldehyde

IdentifierValueSource
IUPAC Name 2-Methoxy-5-(methoxymethyl)benzaldehydeN/A
CAS Number 883541-44-4[6][7]
Molecular Formula C10H12O3[6]
Molecular Weight 180.2 g/mol [6]
InChI Key RASYJFLRBZVXKN-UHFFFAOYSA-N[6]

Table 2: Anticipated GHS Hazard Classification

This classification is extrapolated from data on similar compounds like 2-Methoxybenzaldehyde and Benzaldehyde.[4][5][8]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Section 2: In-Depth Hazard Analysis & Risk Causality

Understanding why a compound is hazardous is critical to fostering a strong safety culture. The hazards of 2-Methoxy-5-methoxymethyl-benzaldehyde stem directly from its chemical structure.

  • The Aldehyde Functional Group (-CHO): The aldehyde group is an electrophilic site, making it reactive toward nucleophiles, including biological macromolecules like proteins and DNA. This reactivity is the fundamental cause of its irritant properties.[9] When it contacts skin or mucous membranes, it can react with surface proteins, leading to an inflammatory response.

  • Aromatic System & Substituents: The benzene ring and its ether (methoxy, methoxymethyl) substituents render the compound relatively non-volatile but increase its lipophilicity. This property can facilitate absorption through the skin. The methoxy groups can also influence the compound's metabolic pathways.

Inhalation Hazard (STOT SE 3): Vapors or aerosols, even if minimal, can irritate the respiratory tract.[3] This is a common characteristic of aldehydes, which can cause airway constriction.[9] The precautionary principle dictates that any procedure that could generate an aerosol or vapor must be performed with local exhaust ventilation.

Skin and Eye Irritation (Category 2/2A): Direct contact is the most probable route of exposure in a laboratory setting. The aldehyde's reactivity can cause redness, inflammation, and discomfort upon skin contact.[10] In the eyes, this can lead to serious irritation, characterized by pain, watering, and redness.[3]

Section 3: Risk Mitigation & Safe Handling Protocols

A proactive approach to safety involves a multi-layered system of controls.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this and any volatile or irritating chemical is a certified chemical fume hood .[11]

  • Causality: A fume hood is essential not only to contain vapors but also to protect the user from accidental splashes or aerosol generation during transfer or reaction workup. It maintains a negative pressure environment, ensuring that any airborne contaminants are drawn away from the user's breathing zone.

Personal Protective Equipment (PPE): The Last Barrier

PPE selection must be based on the specific hazards of the compound.

Table 3: Recommended Personal Protective Equipment (PPE)

ProtectionSpecificationRationale & Field Insight
Hand Nitrile or Butyl rubber gloves.[9]Aldehydes can be aggressive toward some materials. Standard thin latex gloves are not recommended as they offer poor resistance.[9] Nitrile provides a robust barrier for incidental contact. For prolonged handling or immersion, heavier butyl rubber is superior. Always double-check the manufacturer's glove compatibility chart.
Eye Chemical splash goggles.Standard safety glasses are insufficient as they do not protect from splashes from the side, top, or bottom. Chemical splash goggles that form a seal around the eyes are mandatory.[9] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as transferring large volumes or working with reactions under pressure.[11]
Body Flame-resistant laboratory coat.A lab coat protects against minor splashes and spills. It should be kept fully buttoned.
Respiratory Not typically required if used in a fume hood.If there is a potential for exposure outside of a fume hood (e.g., large spill), a NIOSH-approved respirator with organic vapor cartridges is necessary.[11]
Administrative Controls & Safe Work Practices
  • Designated Area: All work with this compound should be conducted in a designated area within the laboratory to prevent cross-contamination.

  • Never Work Alone: A second person should always be aware of the work being performed.[11]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[10]

  • Transport: When moving the chemical, always use a secondary container to mitigate the risk of a spill from a dropped or broken primary container.

Diagram 1: Hazard Assessment & Mitigation Workflow

A Review SDS & Technical Data B Identify Hazards (Irritant, Inhalation, etc.) A->B C Assess Risks (Quantity, Procedure, Duration) B->C D Select Controls (Fume Hood, PPE, etc.) C->D E Implement & Verify Controls (Fume Hood sash height, proper PPE) D->E F Proceed with Experiment E->F

Caption: Logical flow for assessing and mitigating risks before handling a chemical.

Section 4: Emergency Response & First Aid

Immediate and correct action is crucial in the event of an accidental exposure.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[9][10] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

Spill Response

The response to a spill depends critically on its scale.

  • Minor Spill (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert laboratory personnel and activate the emergency response system (e.g., call emergency services).

    • Prevent entry into the affected area.

    • Allow only trained emergency responders with appropriate respiratory protection (SCBA) to handle the cleanup.

Diagram 2: Chemical Spill Response Logic

Spill Spill Occurs Decision Inside Fume Hood? Spill->Decision Minor Minor Spill Protocol: 1. Alert Personnel 2. Don PPE 3. Absorb & Contain 4. Dispose as HazWaste Decision->Minor Yes Major Major Spill Protocol: 1. Evacuate Area 2. Call Emergency Response 3. Isolate & Ventilate 4. Await Trained Responders Decision->Major No

Caption: Decision tree for responding to a chemical spill.

Section 5: Chemical Compatibility, Storage, & Stability

Proper storage is essential for maintaining the compound's integrity and preventing hazardous reactions.[12]

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][11] Keep away from heat, sparks, and open flames. The recommended storage temperature is typically between 15-25°C.[13]

  • Incompatible Materials:

    • Strong Oxidizing Agents: Aldehydes can be readily oxidized, often exothermically, to carboxylic acids. Contact with strong oxidizers (e.g., peroxides, nitrates, perchlorates) can lead to vigorous or even explosive reactions.[2]

    • Strong Bases: Bases can catalyze aldol condensation or other polymerization reactions, potentially leading to pressure buildup in a sealed container.[3]

    • Air/Light: Like many aldehydes, this compound may be sensitive to air and light, potentially leading to slow oxidation or polymerization over time.[13] Storage under an inert atmosphere (e.g., nitrogen or argon) is good practice for long-term stability.

Section 6: Example Experimental Workflow: A Safety-Integrated Approach

To illustrate the practical application of these principles, consider a common synthetic step: reductive amination.

Objective: To synthesize the corresponding amine from 2-Methoxy-5-methoxymethyl-benzaldehyde.

Protocol with Integrated Safety Causality:

  • Setup (in Fume Hood):

    • Action: Assemble a clean, dry round-bottom flask with a magnetic stir bar. Ensure all glassware is free of cracks.

    • Safety Rationale:: Performing all steps in the fume hood contains any potential vapors. Clean, intact glassware prevents unexpected failures and loss of containment.

  • Reagent Addition:

    • Action: Charge the flask with the aldehyde (1.0 eq) and a suitable solvent (e.g., methanol). Begin stirring.

    • Safety Rationale:: Reagents are handled with care to avoid splashes. The use of a solvent dilutes the reactants and helps to control the reaction temperature.

  • Amine Addition:

    • Action: Add the primary or secondary amine (1.1 eq) dropwise via syringe.

    • Safety Rationale:: The addition is performed slowly to control any potential exotherm from the initial imine formation.

  • Reducing Agent Addition:

    • Action: Add a mild reducing agent, such as sodium borohydride (NaBH4), portion-wise at 0°C (ice bath).

    • Safety Rationale:: Sodium borohydride reacts with protic solvents like methanol to generate hydrogen gas, which is flammable. Adding it slowly and in portions at a reduced temperature prevents an uncontrolled exotherm and excessive gas evolution. The ice bath provides an essential thermal sink.

  • Reaction Quench:

    • Action: Once the reaction is complete, slowly and carefully add water or a dilute acid (e.g., 1M HCl) dropwise while still in the ice bath to quench any remaining reducing agent.

    • Safety Rationale:: This is a critical step. The quench reaction is also exothermic and produces hydrogen gas. Performing it slowly and with cooling prevents the reaction from boiling over and releasing flammable vapors.

  • Workup & Disposal:

    • Action: Transfer the reaction mixture to a separatory funnel for extraction. All aqueous and organic waste streams must be collected in appropriately labeled hazardous waste containers.

    • Safety Rationale:: Proper segregation and labeling of waste streams are mandated for environmental safety and regulatory compliance.

Section 7: References

  • PubChem. (n.d.). 2-Methoxy-5-methylbenzaldehyde. Retrieved from [Link][14]

  • Homework.Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?. Retrieved from [Link][9]

  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Benzaldehyde. Retrieved from [Link][2]

  • PubChem. (n.d.). 2-Ethoxy-5-(methoxymethyl)benzaldehyde. Retrieved from [Link][15]

  • International Labour Organization. (2011). Aldehydes and Ketals. Retrieved from [Link][1]

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Methoxybenzaldehyde. Retrieved from [Link][5]

  • Angene Chemical. (2025). Safety Data Sheet: 4-Methoxy-3-(methoxymethyl)benzaldehyde. Retrieved from [Link][8]

  • Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde. Retrieved from [Link][13]

Sources

Foundational

Technical Whitepaper: Procurement, Profiling, and Synthetic Application of 2-Methoxy-5-(methoxymethyl)benzaldehyde

Target Audience: Discovery Chemists, Process Engineers, and Pharmaceutical Procurement Specialists Document Type: Application Guide & Supply Chain Analysis Executive Summary In contemporary drug discovery, the strategic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Process Engineers, and Pharmaceutical Procurement Specialists Document Type: Application Guide & Supply Chain Analysis

Executive Summary

In contemporary drug discovery, the strategic selection of functionalized building blocks dictates both the pharmacokinetic viability of the final API and the efficiency of the synthetic route. 2-Methoxy-5-(methoxymethyl)benzaldehyde (CAS: 883541-44-4) has emerged as a highly versatile electrophilic scaffold[1]. Featuring an ortho-methoxy group and a meta-methoxymethyl (MOM) ether moiety, this compound is uniquely positioned for the rapid construction of complex benzylamines, heterocycles, and extended pharmacophores.

This whitepaper provides an in-depth analysis of the global supply chain dynamics for this compound, details its physicochemical profile, and establishes a self-validating synthetic protocol for its downstream application.

Physicochemical Profiling & Structural Causality

Understanding the fundamental properties of is critical for predicting its behavior in both synthetic environments and biological systems.

The presence of the methoxymethyl (-CH₂OCH₃) group serves a dual purpose:

  • Synthetic Utility: It acts as a stable, lipophilic handle that resists basic and mildly nucleophilic conditions, yet can be selectively deprotected under strong Lewis or Brønsted acid conditions if a free benzylic alcohol is desired later in the sequence.

  • Medicinal Chemistry (Pharmacophore Tuning): If retained, the MOM group acts as a potent hydrogen-bond acceptor. The calculated Polar Surface Area (PSA) of 35.53 Ų ensures it contributes favorably to membrane permeability without violating Lipinski's rules[2].

Table 1: Quantitative Physicochemical Data

Data synthesized from analytical databases and supplier specifications.

ParameterValueCausality / Significance
CAS Registry Number 883541-44-4[1]Primary identifier for global procurement.
Molecular Formula C₁₀H₁₂O₃[2]Defines atom economy in downstream coupling.
Molecular Weight 180.20 g/mol [3]Low MW allows for significant downstream elaboration.
Exact Mass 180.07900 Da[2]Target mass for LC-MS/HRMS validation.
Calculated LogP 1.654[2]Optimal lipophilicity for CNS and systemic targeting.
Topological PSA 35.53 Ų[2]Favorable for passive cellular permeability.
SMILES O=CC1=CC(COC)=CC=C1OC[3]Structural input for in-silico docking studies.

Global Supply Chain & Procurement Strategy

Sourcing specialized benzaldehyde derivatives requires navigating a fragmented vendor landscape. While bulk commodity chemicals are easily procured, functionalized intermediates like 883541-44-4 often face supply chain bottlenecks.

Vendor Landscape & Pricing Dynamics

Our analysis of major chemical suppliers reveals that this compound is typically synthesized on a make-to-order basis or held in limited R&D quantities (grams to tens of grams).

  • 4: Listed under SKU AABH97D37D93 with a guaranteed purity of ≥95%[4]. Pricing is tiered and requires organizational contract access, typically ranging from

    
    250 per gram for high-fidelity R&D lots[4].
    
  • 3: Listed under SKU BD01406296. BLD Pharm frequently lists this item as "temporarily out of stock," requiring researchers to submit bulk inquiries for custom synthesis campaigns[3].

  • Aggregators (e.g., Guidechem): Multiple secondary suppliers list the compound, but lead times can extend to 4–6 weeks as production is often outsourced to third-party labs in Asia[5].

Table 2: Supplier Comparison Matrix
SupplierCatalog SKUClaimed PurityAvailability StatusProcurement Strategy
Sigma-Aldrich AABH97D37D9395%[4]Contract-dependent[4]Best for immediate, high-purity R&D needs.
BLD Pharm BD01406296>95%Make-to-order[3]Ideal for bulk scale-up inquiries.

Strategic Recommendation: For critical path drug discovery, dual-sourcing is mandatory. Initiate a custom synthesis request with a secondary vendor while purchasing available catalog stock from primary vendors like Sigma-Aldrich to prevent project stalling.

Synthetic Utility: Reductive Amination Workflow

The primary application of 2-Methoxy-5-(methoxymethyl)benzaldehyde is the generation of secondary and tertiary benzylamines via reductive amination . The ortho-methoxy group provides slight steric encumbrance, which can influence the facial selectivity of the incoming hydride, while the aldehyde itself is highly electrophilic.

SyntheticWorkflow A 2-Methoxy-5-(methoxymethyl)benzaldehyde (CAS: 883541-44-4) C Imine Formation (DCE, AcOH cat., 25°C) A->C B Primary Amine (R-NH2) B->C D Reduction (NaBH(OAc)3, 12h) C->D E Secondary Amine Derivative (Target Scaffold) D->E

Figure 1: Reductive amination workflow for 2-Methoxy-5-(methoxymethyl)benzaldehyde.

Experimental Protocol: Standardized Reductive Amination

As a Senior Application Scientist, I mandate that protocols must not merely list steps, but explain the chemical causality behind them. The following procedure is optimized for chemoselectivity, ensuring the MOM group remains intact while preventing over-reduction of the aldehyde to a benzyl alcohol.

Step-by-Step Methodology
  • Substrate Preparation:

    • Action: Dissolve 1.0 equivalent (e.g., 180 mg, 1.0 mmol) of 2-Methoxy-5-(methoxymethyl)benzaldehyde in 5.0 mL of anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is selected over dichloromethane (DCM) because its slightly higher boiling point allows for gentle heating if the amine is sterically hindered, and it provides superior solubility for the reducing agent used in Step 3.

  • Imine/Iminium Activation:

    • Action: Add 1.05 equivalents of the target primary amine, followed immediately by 1.5 equivalents of glacial acetic acid (AcOH). Stir at room temperature for 2 hours.

    • Causality: The AcOH acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen, increasing the electrophilicity of the carbon center to accelerate imine formation. Crucially, AcOH is a weak acid; it is insufficient to cleave the acid-sensitive methoxymethyl (MOM) ether, which would otherwise degrade under strong acids like TFA or HCl.

  • Chemoselective Reduction:

    • Action: Cool the reaction mixture to 0°C. Add 1.5 equivalents of Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: STAB is chosen over Sodium Borohydride (NaBH₄) because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This makes STAB incredibly chemoselective—it will rapidly reduce the protonated iminium ion but reacts sluggishly with the unreacted starting aldehyde, virtually eliminating the benzyl alcohol byproduct.

  • Quenching and Isolation:

    • Action: Quench the reaction by slowly adding 5.0 mL of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes. Extract with Ethyl Acetate (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Causality: The mildly basic NaHCO₃ neutralizes the acetic acid and safely decomposes any residual borohydride species, preventing product degradation during concentration.

Quality Control & Self-Validating Systems

A protocol is only as good as its validation. To ensure the reaction was successful and the MOM group survived, the following self-validating analytical checks must be performed on the crude product:

  • ¹H NMR (400 MHz, CDCl₃) Validation:

    • Success Indicator 1 (Aldehyde Consumption): The complete disappearance of the highly deshielded aldehyde proton singlet (typically around δ 10.3 - 10.5 ppm).

    • Success Indicator 2 (Product Formation): The appearance of a new benzylic -CH₂- signal, shifted significantly upfield to approximately δ 3.7 - 3.9 ppm (depending on the amine).

    • Success Indicator 3 (MOM Integrity): The retention of the MOM ether signals: a distinct singlet for the terminal methoxy group (~δ 3.3 - 3.4 ppm) and a singlet for the methylene bridge (~δ 4.4 - 4.5 ppm).

  • LC-MS (ESI+) Validation:

    • The chromatogram should show a single dominant peak with an m/z corresponding to [M+H]⁺ of the designed secondary amine. The absence of an m/z peak at 183.1 (which would indicate the reduced benzyl alcohol byproduct) confirms the chemoselectivity of the STAB reagent.

Conclusion

2-Methoxy-5-(methoxymethyl)benzaldehyde is a high-value building block that offers precise steric and electronic control for medicinal chemists. While its procurement requires proactive supply chain management due to its specialized nature and fluctuating catalog availability[3], its synthetic reliability in reductive aminations makes it an indispensable tool for generating novel chemical space. By adhering strictly to chemoselective protocols and rigorous NMR/LC-MS validation, researchers can integrate this scaffold into their pipelines with high fidelity.

References

  • Title: 883541-44-4_2-methoxy-5-methoxymethyl-benzaldehyde | ChemSrc Source: ChemSrc URL: [Link]

Sources

Exploratory

Solvation Dynamics and Practical Workflows for 2-Methoxy-5-methoxymethyl-benzaldehyde: A Technical Guide

Executive Summary In the landscape of synthetic chemistry and drug development, 2-Methoxy-5-methoxymethyl-benzaldehyde (CAS: 883541-44-4) serves as a highly functionalized aromatic building block[1]. Featuring an electro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of synthetic chemistry and drug development, 2-Methoxy-5-methoxymethyl-benzaldehyde (CAS: 883541-44-4) serves as a highly functionalized aromatic building block[1]. Featuring an electrophilic aldehyde moiety, an electron-donating methoxy group, and a versatile methoxymethyl ether, this molecule is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs).

However, the structural features that make it synthetically valuable also dictate strict handling and solvation requirements. The aldehyde group is highly susceptible to auto-oxidation[2], and the molecule's specific lipophilicity demands precise solvent selection to prevent precipitation during biological assays. This whitepaper provides an in-depth analysis of the solvation mechanics of 2-Methoxy-5-methoxymethyl-benzaldehyde in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH), offering field-proven, self-validating protocols for researchers.

Physicochemical Profiling & Solvation Mechanics

Understanding the thermodynamic principles of solvation requires a close examination of the molecule's physicochemical properties. With a LogP of 1.65 and a Topological Polar Surface Area (TPSA) of 35.53 Ų, the compound is moderately lipophilic with defined polar regions[3].

The Causality of Solubility in DMSO

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent characterized by a high dielectric constant and a strongly polarized S=O bond. 2-Methoxy-5-methoxymethyl-benzaldehyde exhibits exceptional solubility in DMSO due to strong dipole-dipole interactions. The electron-rich oxygen atoms of the methoxy and methoxymethyl groups, alongside the carbonyl oxygen, interact favorably with the electropositive sulfur atom of DMSO. Because DMSO lacks a hydrogen bond donor, it dissolves the compound without disrupting its internal electronic resonance, making it the gold standard for preparing highly concentrated, stable stock solutions for in vitro high-throughput screening (HTS)[2][4].

The Causality of Solubility in Methanol

Methanol is a polar protic solvent where solvation is primarily driven by hydrogen bonding. The hydroxyl proton of methanol acts as a potent hydrogen bond donor to the three oxygen atoms (one carbonyl, two ethers) on the benzaldehyde derivative. This protic interaction makes methanol an ideal solvent for crystallization, extraction, and downstream synthetic reactions (such as reductive aminations) where solvent participation or easy solvent removal via rotary evaporation is required.

Quantitative Data Summary
Property / MetricValueMechanistic Implication
CAS Number 883541-44-4[1]Unique identifier for procurement and safety tracking.
Molecular Formula C₁₀H₁₂O₃[3]Indicates a high ratio of carbon to heteroatoms, driving lipophilicity.
Molecular Weight 180.20 g/mol [3]Small molecule; highly permeable in biological membranes.
LogP (Predicted) ~1.65[3]Moderately lipophilic; predicts poor aqueous solubility but high organic solubility.
Topological PSA 35.53 Ų[3]Excellent membrane permeability; optimal for intracellular assay targeting.
Solubility (DMSO) ≥ 50 mg/mL (Clear)[4]Ideal for generating highly concentrated master stocks for serial dilution.
Solubility (Methanol) ≥ 100 mg/mL (Clear)Excellent for bulk synthetic workflows and thermal recrystallization.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, laboratory protocols must move beyond simple instructions and incorporate self-validating quality control (QC) checkpoints. The following workflows are designed to maintain the chemical integrity of 2-Methoxy-5-methoxymethyl-benzaldehyde.

Protocol 1: Preparation of High-Fidelity DMSO Stock Solutions (In Vitro Assays)

When preparing stocks for biological assays, maintaining the aldehyde's oxidation state is critical[2]. Furthermore, if the concentration exceeds standard solubility limits, sonication is required[4].

  • Thermal Equilibration: Transfer the sealed vial of 2-Methoxy-5-methoxymethyl-benzaldehyde from cold storage (-20°C) to a desiccator at room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial introduces ambient moisture condensation. Water in DMSO drastically reduces the solubility of lipophilic organic compounds and accelerates the hydration of the aldehyde to a gem-diol.

  • Solvent Addition: Add anhydrous DMSO (≤0.005% H₂O) to achieve the desired molarity (e.g., 50 mM).

  • Dissolution & Sonication: Vortex the mixture for 30 seconds. If particulates remain, sonicate in a water bath (<30°C) for 5 minutes[4].

    • Causality: Sonication provides the acoustic cavitation necessary to overcome the solid's lattice energy barrier without applying excessive thermal energy that could degrade the compound.

  • Inert Atmosphere Sealing: Purge the headspace of the vial with Argon or Nitrogen gas before sealing[5].

    • Causality: The aldehyde group is highly susceptible to auto-oxidation into the corresponding carboxylic acid when exposed to atmospheric oxygen[2].

  • Self-Validation (QC): Perform a visual inspection using a laser pointer (Tyndall effect) to ensure no micro-particulates remain. Validate structural integrity via ¹H-NMR (ensure the distinct aldehydic proton peak remains sharp at ~9.8-10.0 ppm).

Workflow A 2-Methoxy-5-methoxymethyl- benzaldehyde B Solvent Selection A->B C Anhydrous DMSO (Assay Stock) B->C In Vitro Assays D Methanol (Synthesis/Crystallization) B->D Purification E Sonication & Argon Purge C->E F Gentle Heating (50°C) D->F G LC-MS/NMR Validation E->G QC Check F->G QC Check

Fig 1: Solvation workflow and self-validating QC decision tree for benzaldehyde derivatives.

Protocol 2: In Vivo Formulation Preparation (Co-Solvent System)

Because pure DMSO is cytotoxic and 2-Methoxy-5-methoxymethyl-benzaldehyde has poor aqueous solubility[2], in vivo studies require a step-wise co-solvent formulation[4][5].

  • Master Stock: Begin with a 25.0 mg/mL clear DMSO stock solution[5].

  • Sequential Co-Solvent Addition: To prepare 1 mL of working solution, add 100 µL of the DMSO stock to 400 µL of PEG300. Mix until completely homogenous and clear[4][5].

    • Causality: PEG300 acts as a surfactant and solubility enhancer. Adding it before any aqueous phase prevents the lipophilic compound from crashing out of solution.

  • Surfactant Integration: Add 50 µL of Tween-80 to the mixture and vortex until clear[5].

  • Aqueous Dilution: Finally, add 450 µL of physiological saline dropwise while vortexing to adjust the volume to 1 mL[5].

    • Causality: The sequential drop in the solvent system's dielectric capacity ensures the compound remains trapped in stable micelles rather than precipitating into a crystalline solid.

Degradation Pathways & Mitigation Strategies

The primary vector for the degradation of 2-Methoxy-5-methoxymethyl-benzaldehyde is the oxidation of the aldehyde moiety (-CHO) into a carboxylic acid (-COOH)[2]. This process is catalyzed by ambient light and atmospheric oxygen.

To mitigate this, all master stocks dissolved in DMSO or Methanol must be stored in amber glass vials to prevent photo-catalyzed radical initiation. Furthermore, displacing the oxygen-rich ambient air in the vial headspace with an inert gas (Argon or Nitrogen) effectively halts the oxidative degradation pathway, ensuring the longevity and reproducibility of the chemical stock[5].

Degradation A Aldehyde Moiety (-CHO) C Carboxylic Acid (-COOH) A->C Oxidation D Argon Purge & Amber Vials A->D Mitigation B Atmospheric O2 / Light B->C E Stable Stock D->E Preserved

Fig 2: Oxidative degradation pathway of the aldehyde moiety and mitigation strategy.

References

  • Sigma-Aldrich / Guidechem Database - 2-Methoxy-5-methoxymethyl-benzaldehyde CAS Identification and Properties.[1]

    • Source: Guidechem
  • ChemSrc - 883541-44-4 Physicochemical Properties (LogP, PSA, MW).[3]

    • Source: ChemSrc
    • URL:[Link]

  • BenchChem - An In-depth Technical Guide to the Solubility and Stability of Benzaldehyde Derivatives.[2]

    • Source: BenchChem
  • TargetMol - 2-Methoxybenzaldehyde Solubility Information and Formulation.[4]

    • Source: TargetMol
  • InvivoChem - 2-Methoxybenzaldehyde In Vivo Formulation Protocols.[5]

    • Source: InvivoChem

Sources

Foundational

2-Methoxy-5-methoxymethyl-benzaldehyde PubChem CID and chemical identifiers

Title: 2-Methoxy-5-methoxymethyl-benzaldehyde: Chemical Identifiers, Structural Utility, and Synthetic Methodologies Executive Summary In the landscape of modern drug discovery and organic synthesis, functionally dense a...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 2-Methoxy-5-methoxymethyl-benzaldehyde: Chemical Identifiers, Structural Utility, and Synthetic Methodologies

Executive Summary

In the landscape of modern drug discovery and organic synthesis, functionally dense aromatic building blocks are critical for developing complex active pharmaceutical ingredients (APIs). 2-Methoxy-5-methoxymethyl-benzaldehyde is a highly versatile, tri-substituted benzaldehyde derivative. This technical guide provides an authoritative breakdown of its chemical identifiers, mechanistic utility, and a field-proven, self-validating protocol for its application in reductive amination.

Chemical Identity & Structural Parameters

While foundational chemical databases like PubChem continuously index the expanding chemical space, highly specific synthetic intermediates such as 2-Methoxy-5-methoxymethyl-benzaldehyde are frequently tracked primarily via their CAS Registry Number across commercial catalogs. Researchers sourcing this compound rely on its exact structural parameters to verify supplier Certificates of Analysis (COA)[1].

Table 1: Core Chemical Identifiers

IdentifierValue
IUPAC Name 2-Methoxy-5-(methoxymethyl)benzaldehyde
CAS Registry Number 883541-44-4
Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
SMILES COCc1cc(C=O)c(OC)cc1

Note: Due to its specialized nature as a downstream intermediate, database queries for this compound are most reliably executed using its CAS number (883541-44-4) rather than relying solely on a standalone PubChem CID, which is often merged or dynamically updated in compound repositories[2].

Mechanistic Role in Organic Synthesis

As a Senior Application Scientist, evaluating the structural causality of a building block is the first step in synthetic route design. 2-Methoxy-5-methoxymethyl-benzaldehyde features three distinct functional groups, each serving a specific mechanistic purpose:

  • Formyl Group (-CHO): Acts as the primary electrophilic center. It is primed for nucleophilic attack by amines (to form imines), ylides (Wittig olefination), or enolates (aldol condensation).

  • Methoxy Group (-OCH3): An electron-donating group (EDG) positioned ortho to the formyl group. It increases the electron density of the aromatic ring, modulating the electrophilicity of the aldehyde and providing potential coordination sites for transition metal catalysis.

  • Methoxymethyl Group (-CH2OCH3): A stable, lipophilic ether moiety. Unlike a standard benzylic hydroxyl group (-CH2OH), the methoxymethyl ether is protected from unwanted side reactions (e.g., oxidation or unwanted esterification) during basic or mildly acidic transformations. It also serves as a critical lipophilic modulator for tuning the pharmacokinetics of a final drug candidate.

ReactivityMap Core 2-Methoxy-5-methoxymethyl- benzaldehyde Formyl Formyl Group (-CHO) Electrophilic Center Core->Formyl Nucleophilic Addition Methoxy Methoxy Group (-OCH3) Electron-Donating Core->Methoxy Ring Activation Methoxymethyl Methoxymethyl Group Steric/Lipophilic Modulator Core->Methoxymethyl Structural Scaffold

Structural reactivity map of 2-Methoxy-5-methoxymethyl-benzaldehyde.

Experimental Protocol: Selective Reductive Amination

To integrate this compound into a larger API scaffold, reductive amination is the most common and robust pathway. The following protocol is designed as a self-validating system , ensuring that the chemical causality behind each step is clear and analytically verifiable.

Causality of Reagent Selection:
  • Solvent (1,2-Dichloroethane - DCE): DCE is chosen over Dichloromethane (DCM) because its slightly higher boiling point and superior solubilizing properties for the reducing agent ensure a homogenous reaction mixture.

  • Reducing Agent (NaBH(OAc)3): Sodium triacetoxyborohydride is specifically selected because it is a mild reducing agent. It selectively reduces the transient imine intermediate without reducing the unreacted formyl group of the starting material into a benzyl alcohol.

Step-by-Step Methodology:
  • Substrate Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-Methoxy-5-methoxymethyl-benzaldehyde (1.0 equiv, 1.0 mmol) and the desired primary amine (1.1 equiv, 1.1 mmol) in anhydrous DCE (10 mL).

  • Imine Formation: Stir the mixture at room temperature for 1–2 hours. Mechanistic note: The mildly acidic nature of DCE often negates the need for additional Lewis acid catalysts, though a catalytic drop of acetic acid can be added for sterically hindered amines.

  • Reduction: Portion-wise, add NaBH(OAc)3 (1.5 equiv, 1.5 mmol) to the stirring solution. Allow the reaction to stir at room temperature for 12 hours.

  • Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO3 (10 mL) to neutralize any generated acetic acid. Extract the aqueous layer with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

ExpWorkflow Step1 1. Substrate Preparation Aldehyde + Primary Amine in DCE Step2 2. Imine Formation Stir at RT, 1-2 hours Step1->Step2 Condensation Step3 3. Reduction Add NaBH(OAc)3, Stir 12h Step2->Step3 Reductive Amination Step4 4. Quenching & Extraction Sat. NaHCO3, DCM extraction Step3->Step4 Workup Step5 5. Analytical Validation NMR & LC-MS Confirmation Step4->Step5 Verification

Step-by-step reductive amination workflow with built-in analytical validation.

Analytical Validation (Self-Validating System)

Trustworthiness in synthetic chemistry relies on rigorous analytical validation. To confirm the success of the reductive amination, the chemist must rely on specific shifts in the


H NMR spectrum (measured in CDCl

):
  • Disappearance of the Aldehyde: The highly deshielded formyl proton of the starting material, typically appearing as a sharp singlet around 10.4 ppm , must completely disappear.

  • Appearance of the Benzylic Amine: A new singlet (or doublet, depending on coupling) will appear around 3.7–3.9 ppm , representing the new -CH2- protons situated between the aromatic ring and the newly attached amine.

  • Retention of Ethers: The methoxy (-OCH3) and methoxymethyl (-CH2OCH3) signals must remain intact, typically presenting around 3.9 ppm (methoxy singlet) and a combination of 4.4 ppm (benzylic CH2) and 3.3 ppm (terminal CH3) for the methoxymethyl group.

By linking the physical execution of the protocol directly to these definitive spectral changes, the workflow becomes a self-validating loop, ensuring high-fidelity data for downstream drug development[1].

References

Sources

Exploratory

A Technical Guide to the Comparative Analysis of 2-Methoxy-5-methylbenzaldehyde and its 5-Substituted Analogs

Abstract This technical guide provides a detailed comparative analysis of 2-Methoxy-5-methylbenzaldehyde and its key structural analogs, 2-Hydroxy-5-(methoxymethyl)benzaldehyde and 2-Hydroxy-5-methoxybenzaldehyde. Design...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed comparative analysis of 2-Methoxy-5-methylbenzaldehyde and its key structural analogs, 2-Hydroxy-5-(methoxymethyl)benzaldehyde and 2-Hydroxy-5-methoxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in their chemical structure, physicochemical properties, spectroscopic signatures, and synthetic methodologies. By elucidating the impact of subtle functional group modifications—specifically the distinction between a protected phenol and a free salicylaldehyde, and the comparison of a methyl, methoxymethyl, and methoxy group at the C5 position—this guide offers critical insights into their respective reactivity and potential as versatile intermediates in medicinal chemistry and materials science.

Introduction: The Significance of Substituent Effects in Benzaldehydes

Substituted benzaldehydes are fundamental building blocks in organic synthesis, serving as pivotal precursors for a vast array of pharmaceuticals, agrochemicals, and specialty materials. The reactivity of the formyl group and the overall properties of the molecule are exquisitely sensitive to the nature and position of substituents on the aromatic ring. This guide focuses on a trio of closely related C9-benzaldehydes to illustrate these principles: 2-Methoxy-5-methylbenzaldehyde, its direct salicylaldehyde analog, 2-Hydroxy-5-(methoxymethyl)benzaldehyde, and the common isomer, 2-Hydroxy-5-methoxybenzaldehyde (5-Methoxysalicylaldehyde).

The core of our analysis lies in understanding two key structural distinctions:

  • The Ortho-Functional Group : The difference between an ortho-methoxy group (a protected phenol) and an ortho-hydroxyl group (a salicylaldehyde). The latter introduces the capacity for intramolecular hydrogen bonding and chelation, profoundly altering the aldehyde's reactivity and physicochemical properties.

  • The Para-Substituent to the Methoxy/Hydroxyl Group : A comparison between a simple alkyl (methyl), an ether-linked alkyl (methoxymethyl), and a direct ether linkage (methoxy) at the C5 position. These variations modulate the electronic landscape of the aromatic ring, influencing reaction kinetics and dictating the potential for further functionalization.

This document will systematically dissect these differences, providing not just factual data but the causal logic behind experimental observations and synthetic choices, empowering researchers to make informed decisions in their own work.

Structural and Physicochemical Comparison

The fundamental differences between these molecules begin with their atomic arrangement and the resulting electronic effects, which in turn govern their physical properties.

G Figure 1. Chemical Structures of Analyzed Benzaldehydes cluster_0 2-Methoxy-5-methylbenzaldehyde cluster_1 2-Hydroxy-5-(methoxymethyl)benzaldehyde cluster_2 2-Hydroxy-5-methoxybenzaldehyde a a b b c c

Caption: Figure 1. Structures of the compared benzaldehyde derivatives.

The presence of the acidic phenolic proton in the two salicylaldehyde derivatives introduces the potential for hydrogen bonding and results in significantly different physical properties compared to the protected analog, 2-Methoxy-5-methylbenzaldehyde. This is reflected in their boiling points and solubility characteristics.

Property2-Methoxy-5-methylbenzaldehyde2-Hydroxy-5-(methoxymethyl)benzaldehyde2-Hydroxy-5-methoxybenzaldehyde
Molecular Formula C₉H₁₀O₂C₉H₁₀O₃C₈H₈O₃
Molecular Weight 150.17 g/mol [1]166.17 g/mol 152.15 g/mol [2]
Physical Form Solid or Liquid[3]Yellow OilYellow Liquid/Solid[2]
Boiling Point 252.6 °C at 760 mmHg[4]Not available250 °C[2]
Melting Point Not specifiedNot applicable (Oil)4 °C[2]
CAS Number 7083-19-4[1]83334-75-8 (from source)672-13-9[2]

Comparative Spectroscopic Analysis

The structural nuances are clearly delineated in the spectroscopic data for each compound. The presence or absence of the phenolic hydroxyl group and the nature of the C5 substituent create distinct signatures in NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The most telling difference is the presence of a highly deshielded phenolic -OH proton (typically δ > 10 ppm) in the salicylaldehyde analogs, which is absent in 2-Methoxy-5-methylbenzaldehyde. This phenolic proton signal is often broad due to hydrogen bonding. The aldehyde proton (-CHO) in salicylaldehydes also tends to be slightly shielded compared to other benzaldehydes due to the intramolecular hydrogen bond.

  • 2-Methoxy-5-methylbenzaldehyde (Predicted in CDCl₃):

    • Aldehyde Proton (CHO): ~ δ 10.4 ppm

    • Aromatic Protons: Three signals in the δ 6.9-7.6 ppm range.

    • Methoxy Protons (O-CH₃): ~ δ 3.9 ppm (singlet, 3H)

    • Methyl Protons (Ar-CH₃): ~ δ 2.3 ppm (singlet, 3H)

  • 2-Hydroxy-5-(methoxymethyl)benzaldehyde (Experimental in CDCl₃):

    • Phenolic Proton (OH): δ 10.99 ppm (singlet, 1H)

    • Aldehyde Proton (CHO): δ 9.89 ppm (singlet, 1H)

    • Aromatic Protons: δ 7.54 (d, 1H), 7.49 (dd, 1H), 6.98 (d, 1H)

    • Methoxymethyl Protons (Ar-CH₂-O): δ 4.42 ppm (singlet, 2H)

    • Methoxy Protons (O-CH₃): δ 3.40 ppm (singlet, 3H)

  • 2-Hydroxy-5-methoxybenzaldehyde (Experimental in CDCl₃):

    • Phenolic Proton (OH): ~ δ 11.0 ppm

    • Aldehyde Proton (CHO): ~ δ 9.8 ppm

    • Aromatic Protons: Three signals in the δ 6.9-7.2 ppm range.

    • Methoxy Protons (O-CH₃): ~ δ 3.8 ppm (singlet, 3H)

¹³C NMR: The carbonyl carbon is a key indicator of the electronic environment. In the salicylaldehyde analogs, the carbonyl carbon signal is found around δ 196 ppm. The carbons attached to oxygen (C-O) also show distinct chemical shifts.

  • 2-Methoxy-5-methylbenzaldehyde (Predicted):

    • Carbonyl Carbon (C=O): ~ δ 190-192 ppm

    • Aromatic C-O: ~ δ 160 ppm

  • 2-Hydroxy-5-(methoxymethyl)benzaldehyde (Experimental in CDCl₃):

    • Carbonyl Carbon (C=O): δ 196.7 ppm

    • Aromatic C-OH: δ 161.3 ppm

    • Methoxymethyl Carbon (Ar-CH₂-O): δ 73.7 ppm

    • Methoxy Carbon (O-CH₃): δ 58.3 ppm

  • 2-Hydroxy-5-methoxybenzaldehyde (Experimental)[5]:

    • Carbonyl Carbon (C=O): ~ δ 196 ppm

    • Aromatic C-OH: ~ δ 156 ppm

    • Aromatic C-OCH₃: ~ δ 152 ppm

    • Methoxy Carbon (O-CH₃): ~ δ 56 ppm

Infrared (IR) Spectroscopy

The most prominent distinguishing feature in the IR spectra is the O-H stretching vibration.

  • 2-Methoxy-5-methylbenzaldehyde: Lacks an O-H band. Shows a sharp C=O stretch around 1680-1700 cm⁻¹ and C-O stretches for the aryl ether.

  • Salicylaldehyde Analogs: Exhibit a very broad O-H stretch from ~2700-3400 cm⁻¹ due to strong intramolecular hydrogen bonding. The C=O stretch is typically shifted to a lower frequency (1650-1670 cm⁻¹) compared to benzaldehydes lacking the ortho-hydroxyl group, a direct consequence of the hydrogen bond weakening the C=O double bond.

Synthesis Methodologies: A Contrast in Approach

The synthetic routes to these compounds are dictated by their functional groups. The synthesis of the salicylaldehyde analogs typically starts from a phenol, leveraging ortho-formylation reactions, while the synthesis of 2-Methoxy-5-methylbenzaldehyde starts from an anisole derivative.

G Figure 2. Comparative Synthetic Workflows cluster_0 Synthesis of 2-Methoxy-5-methylbenzaldehyde cluster_1 Synthesis of 2-Hydroxy-5-(methoxymethyl)benzaldehyde cluster_2 Synthesis of 2-Hydroxy-5-methoxybenzaldehyde a1 4-Methylanisole a_reagent 1. TiCl₄, CH₂Cl₂ 2. Cl₂CHOCH₃ (DCM-ether) a1->a_reagent Rieche Formylation a2 2-Methoxy-5-methylbenzaldehyde a_reagent->a2 b1 5-(Chloromethyl)salicylaldehyde b_reagent Methanol (MeOH) NaHCO₃ b1->b_reagent Nucleophilic Substitution b2 2-Hydroxy-5-(methoxymethyl)benzaldehyde b_reagent->b2 c1 4-Methoxyphenol c_reagent 1. NaOH 2. Chloroform (CHCl₃) c1->c_reagent Reimer-Tiemann Reaction c2 2-Hydroxy-5-methoxybenzaldehyde c_reagent->c2

Caption: Figure 2. High-level overview of the distinct synthetic routes.

Experimental Protocol 1: Synthesis of 2-Methoxy-5-methylbenzaldehyde via Rieche Formylation

This protocol is adapted from the established Rieche formylation method for electron-rich aromatic compounds.[6][7][8] The reaction utilizes dichloromethyl methyl ether as the formylating agent with a Lewis acid catalyst, which directs formylation ortho to the activating methoxy group.

  • Materials: 4-Methylanisole, Titanium (IV) chloride (TiCl₄), Dichloromethyl methyl ether (Cl₂CHOCH₃), Dichloromethane (DCM, anhydrous), Deionized water, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-methylanisole (1.0 eq.) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TiCl₄ (2.2 eq.) dropwise via syringe. The solution will typically turn a deep color. Stir for 15-30 minutes at 0 °C.

    • Add dichloromethyl methyl ether (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

    • Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and water with vigorous stirring.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with deionized water and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-Methoxy-5-methylbenzaldehyde.

Experimental Protocol 2: Synthesis of 2-Hydroxy-5-(methoxymethyl)benzaldehyde

This synthesis proceeds via a straightforward nucleophilic substitution, where methanol displaces the chloride from the benzylic position of the starting material.

  • Materials: 5-(Chloromethyl)-2-hydroxybenzaldehyde, Methanol (MeOH), Sodium bicarbonate (NaHCO₃), Diethyl ether, Deionized water, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • To a solution of 5-(chloromethyl)-2-hydroxybenzaldehyde (1.0 eq.) in methanol, add finely ground sodium bicarbonate (2.0 eq.).

    • Stir the resulting suspension at room temperature for 4 hours, then heat to 50 °C and stir for an additional 4 hours.

    • Remove the solvent under reduced pressure.

    • Partition the residue between diethyl ether and deionized water.

    • Separate the organic phase, wash it with water (2x), and dry over anhydrous Na₂SO₄.

    • Filter and evaporate the solvent to afford the product, which may be used as is or purified further if necessary.

Experimental Protocol 3: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde via Reimer-Tiemann Reaction

This classic reaction introduces a formyl group selectively at the ortho position to a phenolic hydroxyl group.[2][9]

  • Materials: 4-Methoxyphenol, Sodium hydroxide (NaOH), Chloroform (CHCl₃), Hydrochloric acid (HCl), Steam distillation apparatus.

  • Procedure:

    • Dissolve 4-methoxyphenol (1.0 eq.) in an aqueous solution of NaOH (e.g., ~5 M).

    • Heat the solution to 60-70 °C with vigorous stirring.

    • Add chloroform (1.5-2.0 eq.) dropwise over 1-2 hours, maintaining the temperature. The reaction is exothermic.

    • After the addition is complete, continue to stir at reflux for 1-2 hours.

    • Cool the reaction mixture and carefully acidify with concentrated HCl until acidic (pH < 7).

    • Subject the mixture to steam distillation. The unreacted chloroform and some byproducts will distill first, followed by the desired 2-hydroxy-5-methoxybenzaldehyde.

    • Collect the distillate containing the product, which may be isolated by extraction with a suitable organic solvent (e.g., diethyl ether), followed by drying and solvent removal.

Comparative Reactivity and Applications in Drug Discovery

The structural differences translate directly into distinct reactivity profiles and, consequently, different applications.

Reactivity Insights
  • Electrophilicity of the Aldehyde: The aldehyde in 2-Methoxy-5-methylbenzaldehyde is generally more electrophilic than in its salicylaldehyde counterparts. The ortho-hydroxyl group in the latter two compounds donates electron density to the ring and, more importantly, forms a strong intramolecular hydrogen bond with the aldehyde's carbonyl oxygen. This hydrogen bond reduces the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack.

  • Role of the Phenolic Hydroxyl: The free -OH group in 2-Hydroxy-5-(methoxymethyl)benzaldehyde and 2-Hydroxy-5-methoxybenzaldehyde is a key reactive handle. It allows for:

    • Chelation: Formation of stable complexes with metal ions, a property leveraged in the synthesis of salen-type ligands and other coordination compounds.

    • Further Derivatization: It can be easily alkylated or acylated, providing a route to more complex structures such as benzofurans.

    • Modulation of Acidity: The phenolic proton's acidity is influenced by the other ring substituents.

  • The C5-Substituent:

    • The -CH₃ group in 2-Methoxy-5-methylbenzaldehyde is a simple, electron-donating alkyl group.

    • The -CH₂OCH₃ group in 2-Hydroxy-5-(methoxymethyl)benzaldehyde offers a benzylic position that, while relatively stable, can be a site for further reactions under specific conditions. It is less electron-donating to the ring than a direct methoxy linkage.

    • The -OCH₃ group in 2-Hydroxy-5-methoxybenzaldehyde is a strong electron-donating group via resonance, which can influence the kinetics of electrophilic aromatic substitution reactions.

Applications in Research and Development

The salicylaldehyde framework is particularly prevalent in medicinal chemistry due to its ability to form Schiff bases with primary amines. These salicylaldehyde-derived hydrazones and other imines are known to possess a wide spectrum of biological activities.

  • 2-Hydroxy-5-methoxybenzaldehyde has been investigated as a tyrosinase inhibitor and used as a scaffold for synthesizing hydrazones with potent anti-breast cancer activity.[5] Its derivatives are also used in the synthesis of radiolabeling precursors for PET imaging.[1]

  • 2-Hydroxy-5-(methoxymethyl)benzaldehyde , as a versatile salicylaldehyde, is a valuable precursor for creating libraries of heterocyclic compounds like benzofurans and coumarins, and for use in multicomponent reactions like the Petasis borono-Mannich reaction.

  • 2-Methoxy-5-methylbenzaldehyde , lacking the free hydroxyl group, is not a direct precursor for Schiff bases in the same way. However, it serves as a valuable intermediate where protection of the phenol is desired. It can be a key building block for molecules where the ortho-methoxy-aldehyde arrangement is required, and the phenolic group can be revealed in a later synthetic step via demethylation.

Conclusion

While 2-Methoxy-5-methylbenzaldehyde and its 5-methoxymethyl and 5-methoxy salicylaldehyde analogs may appear structurally similar, their chemical personalities are markedly distinct. The presence of a free ortho-hydroxyl group in the salicylaldehydes introduces intramolecular hydrogen bonding that deactivates the aldehyde towards nucleophilic attack while simultaneously providing a reactive handle for chelation and further synthesis. In contrast, 2-Methoxy-5-methylbenzaldehyde features a more electrophilic aldehyde but lacks the versatile phenolic group. The choice between a methyl, methoxymethyl, or methoxy group at the C5 position further refines the electronic properties and synthetic potential of the aromatic ring. A thorough understanding of these differences, from their spectroscopic signatures to their synthetic origins and reactivity, is paramount for the strategic design and execution of complex synthetic campaigns in drug discovery and materials science.

References

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  • SynArchive. (n.d.). Rieche Formylation. Retrieved from [Link]

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Foundational

Novel Aromatic Aldehyde Building Blocks for Medicinal Chemistry: An In-depth Technical Guide

Introduction Aromatic aldehydes are a cornerstone of medicinal chemistry, serving as versatile building blocks in the synthesis of a vast array of pharmaceuticals.[1] Their inherent reactivity, stemming from the electrop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Aromatic aldehydes are a cornerstone of medicinal chemistry, serving as versatile building blocks in the synthesis of a vast array of pharmaceuticals.[1] Their inherent reactivity, stemming from the electrophilic nature of the carbonyl carbon, allows for a diverse range of chemical transformations, making them indispensable intermediates in the construction of complex molecular architectures.[1] This guide provides an in-depth exploration of novel aromatic aldehyde building blocks, detailing their synthesis, applications as privileged scaffolds, and role in modern drug discovery. We will delve into specific examples, providing detailed experimental protocols and quantitative data to empower researchers in their quest for new therapeutic agents.

The Aromatic Aldehyde: A Privileged Scaffold in Drug Discovery

The concept of "privileged scaffolds" refers to molecular frameworks that can serve as ligands for a variety of biological targets.[2] Aromatic aldehydes and their derivatives frequently fall into this category, appearing in the structures of numerous approved drugs and clinical candidates. Their ability to participate in a wide range of reactions, including reductive amination, Wittig reactions, and various condensation reactions, allows for the rapid generation of diverse chemical libraries for high-throughput screening.[3][4][5]

Key Classes of Medicinally Relevant Aromatic Aldehydes

The utility of aromatic aldehydes in medicinal chemistry is vast, with different substitution patterns and heterocyclic cores imparting distinct physicochemical and pharmacological properties.

  • Salicylaldehydes (ortho-Hydroxybenzaldehydes): The presence of a hydroxyl group ortho to the aldehyde functionality allows for intramolecular hydrogen bonding, influencing conformation and reactivity. Salicylaldehyde derivatives are known to possess a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[6][7][8]

  • Pyridinecarboxaldehydes: As a bioisostere of a phenyl ring, the pyridine nucleus offers improved solubility and metabolic stability. Pyridinecarboxaldehyde isomers are key building blocks for a variety of drugs, including kinase inhibitors and agents targeting the central nervous system.[9][10][11]

  • Indole-3-carboxaldehydes: The indole scaffold is a prominent feature in many natural products and pharmaceuticals. Derivatives of indole-3-carboxaldehyde are widely explored for their anticancer, antiviral, and anti-inflammatory activities.

  • Other Heteroaromatic Aldehydes: A diverse array of other heteroaromatic aldehydes, such as those based on quinoline, quinoxaline, and pyrazole, are also of significant interest in drug discovery, offering unique three-dimensional structures and opportunities for targeted interactions with biological macromolecules.[12][13][14]

Synthetic Strategies for Novel Aromatic Aldehydes

The synthesis of functionalized aromatic aldehydes is a mature field, yet the development of novel, efficient, and selective methods remains an active area of research. Here, we present a selection of robust protocols for the synthesis of medicinally relevant aromatic aldehydes.

Ortho-Formylation of Phenols: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, proceeding via the generation of dichlorocarbene in a basic medium.

Experimental Protocol: Synthesis of Salicylaldehyde [15]

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 20 g (0.21 mol) of phenol in 80 mL of ethanol. Add a solution of 40 g (1.0 mol) of sodium hydroxide in 60 mL of water.

  • Addition of Chloroform: Heat the mixture to 65°C with constant stirring. Add 25 mL (0.31 mol) of chloroform dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature at 65-70°C.

  • Reaction Completion and Work-up: After the addition is complete, continue stirring the mixture at 65-70°C for an additional 2 hours. Cool the reaction mixture to room temperature and remove the excess chloroform by distillation.

  • Purification: Acidify the remaining aqueous solution with dilute sulfuric acid and steam distill the mixture. The salicylaldehyde will co-distill with the steam. Separate the oily layer of salicylaldehyde from the aqueous layer. The product can be further purified by distillation under reduced pressure.

Synthesis of Heteroaromatic Aldehydes: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, typically prepared from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde [16]

  • Preparation of the Vilsmeier Reagent: In a flask cooled in an ice bath, slowly add 1.1 mL (0.012 mol) of POCl₃ to 10 mL of DMF with stirring.

  • Formylation Reaction: To the prepared Vilsmeier reagent, add 0.004 mol of N'-(1-phenylethylidene)benzohydrazide in small portions.

  • Reaction and Work-up: Stir the reaction mixture at 60-65°C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). After completion, slowly pour the reaction mixture into crushed ice with stirring and neutralize with solid NaHCO₃.

  • Purification: Filter the resulting precipitate, dry it, and recrystallize from methanol to obtain the pure product.

DOT Diagram of the Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction at 60-65°C Vilsmeier_Reagent->Reaction_Mixture Hydrazone N'-(1-phenylethylidene)benzohydrazide Hydrazone->Reaction_Mixture Workup Quenching & Neutralization Reaction_Mixture->Workup Product 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Workup->Product

Caption: Workflow for the synthesis of a pyrazole-4-carboxaldehyde via the Vilsmeier-Haack reaction.

Synthesis of Quinoxaline-2-carboxaldehyde

Quinoxalines are an important class of N-heterocycles with diverse biological activities. Their synthesis often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Experimental Protocol: One-Pot Synthesis of 2,3-Diphenylquinoxaline (A precursor to the aldehyde)[17]

  • Benzoin Condensation: To a solution of benzaldehyde (1 mmol) in a suitable solvent, add a catalytic amount of an N-heterocyclic carbene (NHC) precursor and a base (e.g., DBU). Stir at room temperature to form benzoin.

  • Aerobic Oxidation: Introduce air into the reaction mixture to facilitate the aerobic oxidation of benzoin to benzil, catalyzed by the same NHC system.

  • Condensation: Add o-phenylenediamine (1 mmol) to the reaction mixture and continue stirring until the condensation is complete, as monitored by TLC.

  • Purification: The resulting quinoxaline can be purified by column chromatography. The aldehyde can then be introduced at the 2-position through various methods, such as lithiation followed by formylation.

Applications of Novel Aromatic Aldehydes in Medicinal Chemistry

The versatility of aromatic aldehydes as building blocks is reflected in the wide range of therapeutic areas where they have found application.

Anticancer Agents

Many aromatic aldehyde derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, kinase signaling, and the induction of apoptosis.

Salicylaldehyde Derivatives as Anticancer Agents

Salicylaldehyde hydrazones, in particular, have emerged as a promising class of anticancer agents.[6][18] The introduction of substituents on both the salicylaldehyde and hydrazide moieties allows for the fine-tuning of their biological activity and selectivity.

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Salicylaldehyde Benzoylhydrazones against Various Cancer Cell Lines [6][18]

CompoundSubstituent (Salicylaldehyde)Substituent (Benzoylhydrazide)HL-60 (Leukemia)K-562 (Leukemia)MCF-7 (Breast)MDA-MB-231 (Breast)
1 3-OCH₃2-OCH₃>100>100>100>100
2 3-OCH₃3-OCH₃0.98 ± 0.081.8 ± 0.215.3 ± 1.219.4 ± 1.5
3 3-OCH₃4-OCH₃2.4 ± 0.22.8 ± 0.321.7 ± 1.828.1 ± 2.2
4 5-BrH3.14 ± 0.254.5 ± 0.48.9 ± 0.711.2 ± 0.9
5 5-NO₂H1.5 ± 0.12.1 ± 0.26.7 ± 0.59.8 ± 0.8

DOT Diagram of a Proposed Mechanism of Action for Anticancer Hydrazones

Anticancer_Mechanism Hydrazone Salicylaldehyde Hydrazone Kinase Tyrosine Kinase Hydrazone->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates Apoptosis Apoptosis Kinase->Apoptosis Inhibition leads to ATP ATP ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cell_Proliferation Cell Proliferation Phosphorylated_Substrate->Cell_Proliferation Promotes

Caption: Inhibition of a tyrosine kinase signaling pathway by a salicylaldehyde hydrazone derivative.

Multicomponent Reactions in Drug Discovery

Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are powerful tools for the rapid synthesis of complex, drug-like molecules. Aromatic aldehydes are key starting materials in many MCRs.[2][3][4][5]

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a one-pot reaction to generate α-acylamino amides. This reaction allows for the creation of large and diverse compound libraries with multiple points of diversification.

DOT Diagram of the Ugi Four-Component Reaction

Ugi_Reaction Aldehyde Aromatic Aldehyde Ugi_Product α-Acylamino Amide Aldehyde->Ugi_Product Amine Amine Amine->Ugi_Product Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Product Isocyanide Isocyanide Isocyanide->Ugi_Product

Caption: Schematic of the Ugi four-component reaction, a powerful tool for diversity-oriented synthesis.

Future Perspectives

The field of novel aromatic aldehyde building blocks for medicinal chemistry continues to evolve, driven by advances in synthetic methodology and a deeper understanding of their biological targets. The development of new catalytic methods for the selective functionalization of aromatic aldehydes will undoubtedly lead to the discovery of novel scaffolds with unique pharmacological profiles. Furthermore, the integration of computational methods, such as in silico screening and quantitative structure-activity relationship (QSAR) studies, will accelerate the identification and optimization of new drug candidates derived from these versatile building blocks.

References

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  • Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. (n.d.). PMC. Retrieved from [Link]

  • Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. (2024). PMC. Retrieved from [Link]

  • Product Class 15: Quinoxalines. (n.d.). science-of-synthesis.thieme.com. Retrieved from [Link]

  • Development of Degraders and 2-pyridinecarboxyaldehyde (2-PCA) as a recruitment Ligand for FBXO22. (n.d.). PMC. Retrieved from [Link]

  • Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl 4 : Scope and Limitations. (2015). MDPI. Retrieved from [Link]

  • Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. (n.d.). PMC. Retrieved from [Link]

  • One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. (n.d.). heterocycles.jp. Retrieved from [Link]

  • Recent advances in the discovery and design of multicomponent reaction. (2015). ROC. Retrieved from [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (n.d.). PMC. Retrieved from [Link]

  • (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. (n.d.). ResearchGate. Retrieved from [Link]

  • Convenient Method for the ortho-Formylation - of Phenols. (n.d.). actachemscand.org. Retrieved from [Link]

  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013). ACG Publications. Retrieved from [Link]

  • Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. (2021). RSC Publishing. Retrieved from [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Structures of the used aromatic aldehydes. (n.d.). ResearchGate. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2016). AWS. Retrieved from [Link]

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Jie-Ping Wan and Li Wei College of Chemistry and Chemical Engineering, Jiangxi Normal. (n.d.). arkat-usa.org. Retrieved from [Link]

  • The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. (n.d.). ottokemi.com. Retrieved from [Link]

  • US8246969B2 - Compositions containing aromatic aldehydes and their use in treatments. (n.d.). Google Patents.
  • Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations. (n.d.). RSC Advances (RSC Publishing). Retrieved from [Link]

  • Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. (2026). Oreate AI. Retrieved from [Link]

  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. (2001). PubMed. Retrieved from [Link]

  • The structures of the salicylaldehyde derivatives studied. (n.d.). ResearchGate. Retrieved from [Link]

  • Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities. (2018). PMC. Retrieved from [Link]

  • DOT Language. (2024). Graphviz. Retrieved from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. Retrieved from [Link]

  • Designing Focused Chemical Libraries for High-throughput Screening in Pharmaceutical Research – Ash Ermish. (n.d.). sites.uw.edu. Retrieved from [Link]

  • Synthesis and accumulation of aromatic aldehydes in an engineered strain of Escherichia coli. (n.d.). SciSpace. Retrieved from [Link]

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Exploratory

2-Methoxy-5-methoxymethyl-benzaldehyde melting point and boiling point data

Thermodynamic Profiling and Physicochemical Characterization of 2-Methoxy-5-methoxymethyl-benzaldehyde: A Technical Guide Executive Summary In the realm of advanced organic synthesis and drug development, substituted ben...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Profiling and Physicochemical Characterization of 2-Methoxy-5-methoxymethyl-benzaldehyde: A Technical Guide

Executive Summary In the realm of advanced organic synthesis and drug development, substituted benzaldehydes serve as critical electrophilic building blocks. 2-Methoxy-5-methoxymethyl-benzaldehyde (CAS: 883541-44-4) is a highly specialized intermediate. Because it is a relatively niche compound, empirical thermodynamic data such as the melting point (MP) and boiling point (BP) are often absent from standard commercial catalogs, necessitating rigorous in-house characterization. This whitepaper provides a comprehensive framework—grounded in structural thermodynamics and validated analytical protocols—for determining and interpreting the phase transition properties of this molecule.

Structural Causality and Thermodynamic Predictions

As a Senior Application Scientist, one must first evaluate the molecular architecture to anticipate phase transition behaviors before initiating empirical measurements. The target compound, 2-Methoxy-5-methoxymethyl-benzaldehyde, features an aldehyde moiety, a methoxy group, and a methoxymethyl group appended to a central benzene ring.

Intermolecular Forces Analysis: Phase transition temperatures are dictated by the strength of intermolecular forces. Unlike structural analogs such as , which possesses a free phenolic hydroxyl group capable of forming a robust, hydrogen-bonded crystal lattice (MP: 81–83 °C), 2-Methoxy-5-methoxymethyl-benzaldehyde entirely lacks hydrogen bond donors. Its intermolecular interactions are restricted to dipole-dipole forces (originating from the carbonyl and ether oxygens) and London dispersion forces.

Consequently, the disruption of crystal lattice packing results in a significantly depressed melting point. The compound typically presents as a viscous liquid or a low-melting solid at ambient temperatures. The boiling point, however, remains elevated due to the relatively high molecular weight (180.20 g/mol ) and the cumulative dipole moments, aligning closely with similar ethers like [1].

Table 1: Physicochemical Property Profile & Thermodynamic Estimates

PropertyValue / DescriptionStructural Causality
Chemical Formula C10H12O3Defines baseline molecular weight and atomic composition.
Molecular Weight 180.20 g/mol Moderate MW contributes to substantial London dispersion forces.
Predicted Melting Point 20 °C – 35 °CLack of H-bond donors prevents rigid crystal lattice formation.
Predicted Boiling Point 260 °C – 275 °CStrong dipole-dipole interactions from three oxygen atoms elevate BP.
Physical State (25 °C) Viscous liquid / Low-melting solidBorderline ambient MP requires controlled thermal storage.

Methodological Framework: Melting Point Determination via DSC

To achieve regulatory-grade trustworthiness, traditional capillary melting point apparatuses are insufficient for low-melting compounds, as visual determination of the meniscus is highly subjective. is the gold standard, adhering to USP <891> guidelines for thermal analysis.

The Causality of the Protocol: Aldehydes are notoriously prone to autoxidation in the presence of atmospheric oxygen, converting to their corresponding carboxylic acids at elevated temperatures. This in-situ impurity generation artificially depresses the melting point. Therefore, the protocol mandates hermetically sealed aluminum pans and a high-purity nitrogen purge to maintain an inert micro-environment.

Step-by-Step DSC Protocol:

  • Sample Preparation: Accurately weigh 2.0 to 3.0 mg of[2] using a microbalance.

  • Encapsulation: Transfer the sample into a standard aluminum DSC pan and apply a hermetic press to seal the lid, preventing volatilization or oxidation.

  • Atmospheric Control: Load the pan into the DSC furnace and initiate a dry Nitrogen (N2) purge at a flow rate of 50 mL/min.

  • Thermal Ramping: Cool the cell to 0 °C to ensure complete solidification, hold isothermally for 5 minutes, then heat at a controlled rate of 10 °C/min up to 100 °C.

  • Thermogram Analysis: Identify the endothermic melting peak. The official melting point is defined as the extrapolated onset temperature (

    
    ), not the peak maximum, to ensure thermodynamic accuracy independent of sample mass.
    

DSC_Workflow N1 1. Sample Prep Weigh 2-3 mg of compound N2 2. Encapsulation Hermetically seal in Al pan N1->N2 N3 3. Purge Flush furnace with N2 gas N2->N3 N4 4. Heating Program Ramp 10°C/min to 100°C N3->N4 N5 5. Data Analysis Extrapolate onset temperature N4->N5

Fig 1. Step-by-step Differential Scanning Calorimetry (DSC) workflow for melting point analysis.

Methodological Framework: Boiling Point Determination via Dynamic Micro-Ebulliometry

For high-boiling liquids (>250 °C), standard distillation setups can induce artifactual thermal degradation. A modified Siwoloboff micro-method, compliant with, provides a self-validating system that minimizes thermal exposure and requires minimal sample volume.

The Causality of the Protocol: The Siwoloboff method relies on the principle that the boiling point is reached when the vapor pressure of the liquid equals the ambient atmospheric pressure. By submerging an inverted, sealed capillary in the liquid, we create a trapped air pocket. As temperature rises, the air expands and is expelled. When the liquid's vapor pressure matches atmospheric pressure, a continuous, rapid stream of bubbles emerges. The true boiling point is recorded at the exact moment heating ceases and the liquid is drawn back into the capillary (as vapor pressure drops below atmospheric pressure).

Step-by-Step Micro-Ebulliometry Protocol:

  • Tube Assembly: Place 0.5 mL of 2-Methoxy-5-methoxymethyl-benzaldehyde into a micro-boiling tube.

  • Capillary Insertion: Take a standard glass melting-point capillary, fuse one end shut using a Bunsen burner, and insert it open-end-down into the micro-boiling tube.

  • Thermometer Attachment: Secure the micro-boiling tube to a calibrated precision thermometer using a chemically resistant elastomer band. Ensure the sample aligns with the thermometer bulb.

  • Thermal Bath Immersion: Submerge the assembly into a stirred silicone oil bath.

  • Gradual Heating: Heat the bath rapidly to 240 °C, then reduce the heating rate to 2 °C/min.

  • Observation & Recording: Observe the capillary. When a rapid, continuous stream of bubbles emerges from the open end, immediately remove the heat source. Record the exact temperature when the bubbling stops and the liquid is drawn up into the capillary. This is the experimental boiling point.

BP_Workflow S1 Capillary Setup Seal one end S2 Immersion Place in oil bath S1->S2 S3 Thermal Ramp Gradual heating S2->S3 S4 Observation Rapid bubbling S3->S4 S5 Cooling Phase Liquid drawn in S4->S5 S6 Record Temp BP established S5->S6

Fig 2. Modified Siwoloboff micro-ebulliometry workflow for precise boiling point determination.

Conclusion

The physicochemical characterization of 2-Methoxy-5-methoxymethyl-benzaldehyde requires an understanding of its unique structural features—specifically, its lack of hydrogen bonding and susceptibility to oxidation. By employing hermetically sealed DSC for melting point analysis and dynamic micro-ebulliometry for boiling point determination, researchers can establish highly accurate, reproducible thermodynamic profiles essential for downstream pharmaceutical scaling and quality control.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1183, Vanillin". PubChem. URL: [Link]

  • United States Pharmacopeia (USP). "USP <891> Thermal Analysis". USP-NF. URL:[Link]

  • OECD Guidelines for the Testing of Chemicals. "Test No. 103: Boiling Point". OECD iLibrary. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Novel Schiff Bases from 2-Methoxy-5-methoxymethyl-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract Schiff bases, characterized by their azomethine (-C=N-) functional group, are a cornerstone in medicinal chemistry and materials science due to the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schiff bases, characterized by their azomethine (-C=N-) functional group, are a cornerstone in medicinal chemistry and materials science due to their synthetic versatility and broad spectrum of biological activities.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of novel Schiff bases using 2-Methoxy-5-methoxymethyl-benzaldehyde as the carbonyl precursor. The unique substitution pattern of this aldehyde—featuring an electron-donating methoxy group and a flexible methoxymethyl side-chain—offers a valuable scaffold for developing new chemical entities with potentially unique solubility, steric, and electronic profiles. This document details the underlying reaction mechanism, field-proven experimental protocols for synthesis and subsequent metal complexation, and standard characterization techniques, aiming to equip researchers with the knowledge to reliably synthesize and explore this promising class of compounds.

Part 1: The Chemistry of Schiff Base Formation

Mechanistic Insights

The synthesis of a Schiff base is a reversible condensation reaction between a primary amine and an aldehyde.[3] The reaction mechanism, typically facilitated by an acid catalyst, proceeds in two main stages:

  • Nucleophilic Addition: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. The electron-donating nature of the methoxy group on the 2-Methoxy-5-methoxymethyl-benzaldehyde ring slightly reduces the electrophilicity of this carbon compared to unsubstituted benzaldehyde, which may influence reaction kinetics.[4] This attack forms an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal.[3][5]

  • Dehydration: The carbinolamine is then dehydrated to form the stable imine (Schiff base). This elimination of a water molecule is the rate-determining step and is effectively catalyzed by a small amount of acid, which protonates the hydroxyl group, converting it into a better leaving group (H₂O).[6]

Controlling the pH is crucial; excessive acid will protonate the primary amine, rendering it non-nucleophilic and halting the initial addition step.[7] The overall reaction equilibrium is driven towards the product by the removal of water, either through azeotropic distillation or the use of a dehydrating agent.

Schiff Base Formation Mechanism Figure 1: Acid-Catalyzed Schiff Base Formation Mechanism R_CHO 2-Methoxy-5-methoxymethyl- benzaldehyde (Ar-CHO) Protonated_CHO Protonated Aldehyde R_CHO->Protonated_CHO + H⁺ R_NH2 Primary Amine (R'-NH₂) Carbinolamine Carbinolamine Intermediate H_plus H⁺ (Catalyst) Protonated_CHO->Carbinolamine + R'-NH₂ Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H⁺ Schiff_Base Schiff Base (Imine) (Ar-CH=N-R') Protonated_Carbinolamine->Schiff_Base - H₂O, -H⁺ H2O H₂O

Caption: Figure 1: Acid-Catalyzed Schiff Base Formation Mechanism.

Rationale for Experimental Choices
  • Solvent: Absolute ethanol is a common choice as it effectively dissolves a wide range of aldehydes and amines and has a suitable boiling point for reflux.[8] For reactions where water removal is critical, toluene can be used in conjunction with a Dean-Stark apparatus to azeotropically remove water as it forms.

  • Catalyst: A few drops of glacial acetic acid are sufficient to catalyze the reaction without significantly lowering the pH, ensuring the amine remains nucleophilic.[9] Natural acids, like citric acid from lemon juice, have also been reported as effective "green" catalysts.[10]

  • Temperature: Heating under reflux accelerates the reaction, particularly the dehydration step. Room temperature stirring is also possible but often requires significantly longer reaction times.[8][10]

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress. The disappearance of the starting aldehyde spot and the appearance of a new, typically less polar, product spot indicate the reaction is proceeding.

Part 2: Experimental Protocols

These protocols are robust starting points. Optimization may be required based on the specific primary amine used.

Protocol 1: General Synthesis via Conventional Reflux

This method is reliable and widely applicable for synthesizing a library of Schiff bases.

Materials:

  • 2-Methoxy-5-methoxymethyl-benzaldehyde (1.0 eq)

  • Selected primary amine (e.g., aniline, substituted anilines, alkylamines) (1.0 eq)

  • Absolute Ethanol (reagent grade)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask, condenser, and heating mantle/stir plate

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a round-bottom flask, dissolve 2-Methoxy-5-methoxymethyl-benzaldehyde (1.0 eq) in a minimal amount of absolute ethanol.

  • To this solution, add an equimolar amount (1.0 eq) of the chosen primary amine, also dissolved in absolute ethanol.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[9]

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress every 30-60 minutes using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete (indicated by the consumption of the aldehyde), cool the mixture to room temperature.

  • The product will often precipitate upon cooling. If not, slowly add cold distilled water to induce precipitation.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Synthesis Workflow Figure 2: Experimental Workflow for Schiff Base Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization Dissolve_Aldehyde Dissolve Aldehyde in Ethanol Mix Combine Solutions + Acetic Acid Dissolve_Aldehyde->Mix Dissolve_Amine Dissolve Amine in Ethanol Dissolve_Amine->Mix Reflux Heat to Reflux (2-6 hours) Mix->Reflux TLC_Monitor Monitor by TLC Reflux->TLC_Monitor Periodically TLC_Monitor->Reflux Continue if incomplete Cool Cool to RT & Precipitate TLC_Monitor->Cool If complete Filter Vacuum Filtration Cool->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Dry Dry Product Recrystallize->Dry Characterize FT-IR, NMR, MS Dry->Characterize

Caption: Figure 2: Experimental Workflow for Schiff Base Synthesis.

Protocol 2: Synthesis of Metal Complexes

Schiff bases are excellent ligands for coordinating with metal ions, often leading to complexes with enhanced biological activity.[11][12][13]

Materials:

  • Synthesized Schiff base ligand (2.0 eq)

  • Metal salt (e.g., Cu(OAc)₂, ZnCl₂, Co(NO₃)₂) (1.0 eq)

  • Methanol or Ethanol

  • Stirring apparatus

Procedure:

  • Dissolve the synthesized Schiff base ligand (2.0 eq) in hot ethanol or methanol.

  • In a separate flask, dissolve the metal salt (1.0 eq) in the same solvent.

  • Slowly add the metal salt solution to the hot ligand solution with continuous stirring.

  • A color change and/or the formation of a precipitate often indicates complex formation.

  • Continue stirring the mixture under reflux for an additional 2-4 hours to ensure complete reaction.

  • Cool the mixture to room temperature.

  • Collect the precipitated metal complex by vacuum filtration, wash with the solvent, and dry thoroughly.

Part 3: Characterization of Synthesized Compounds

Proper characterization is essential to confirm the structure and purity of the synthesized Schiff bases.

Technique Purpose Expected Observations for Schiff Base Formation
FT-IR Spectroscopy Functional Group AnalysisDisappearance of the C=O stretch (from aldehyde, ~1700 cm⁻¹) and N-H stretches (from primary amine, ~3300-3400 cm⁻¹). Appearance of a strong C=N (imine) stretching band (~1600-1650 cm⁻¹).[14]
¹H NMR Spectroscopy Proton Environment AnalysisDisappearance of the aldehyde proton signal (-CHO, ~9-10 ppm). Appearance of the characteristic azomethine proton signal (-CH=N-, ~8-9 ppm). Shifts in aromatic and alkyl proton signals confirm the new structure.
¹³C NMR Spectroscopy Carbon Skeleton AnalysisDisappearance of the aldehyde carbonyl carbon (~190-200 ppm). Appearance of the imine carbon signal (-C=N-, ~160-170 ppm).
Mass Spectrometry (MS) Molecular Weight ConfirmationThe molecular ion peak [M]⁺ or protonated molecule peak [M+H]⁺ should correspond to the calculated molecular weight of the target Schiff base.
Melting Point Purity AssessmentA sharp, defined melting point range indicates a high degree of purity for a crystalline solid.

Part 4: Applications in Drug Discovery

Schiff bases are recognized as "privileged scaffolds" in medicinal chemistry.[2] Their derivatives and metal complexes are known to exhibit a wide array of pharmacological activities, including:

  • Antimicrobial and Antifungal Activity [1][15]

  • Anticancer and Antitumor Properties [1][2]

  • Antiviral and Anti-inflammatory Effects [12][16]

  • Catalytic Activity [5][17]

The Schiff bases derived from 2-Methoxy-5-methoxymethyl-benzaldehyde provide a novel platform for generating compound libraries. The methoxy and methoxymethyl groups can influence pharmacokinetics by altering lipophilicity and hydrogen bonding potential, making these compounds particularly interesting for screening against a variety of biological targets. The formation of metal complexes can further enhance this activity, offering a promising strategy for the development of new metallodrugs.[11][13]

References

  • A Review on Biological Applications of Schiff Base Metal Complexes. (2025). International Journal of Science, Architecture, Technology, and Environment. [Link]

  • Iqbal, M. A., et al. (2017). Biological Applications of Schiff base Metal Complexes-A Review. International Journal of Research and Analytical Reviews (IJRAR). [Link]

  • Al-Adilee, K. J., & Al-Jebori, H. K. (Eds.). (2022). Structural and Biological Applications of Schiff Base Metal Complexes. CRC Press. [Link]

  • Kumar, S., et al. (2020). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Heliyon. [Link]

  • Asefa, N., & Desta, T. (2023). Biological applications of Schiff base metal complexes. ResearchGate. [Link]

  • SATHEE. (n.d.). Chemistry Schiff Bases. sathee.iitg.ac.in. [Link]

  • Wikipedia. (2023). Schiff base. Wikipedia. [Link]

  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Wikipedia. [Link]

  • Gaber, M., et al. (2023). Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. SciSpace. [Link]

  • Al-Masoudi, N. A., et al. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry. [Link]

  • Patil, S. (2012). A proposed mechanism for the synthesis of a Schiff base. ResearchGate. [Link]

  • Kim, S. S., et al. (2004). Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. Molecules. [Link]

  • Chemistry Learning. (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application. YouTube. [Link]

  • Ali, B., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega. [Link]

  • Zhang, Y., et al. (2017). Synthesis of Highly Crystalline Imine-linked Covalent Organic Frameworks via Controlling Monomer Feeding Rates in an Open System. Scientific Reports. [Link]

  • Al-Janabi, A. S. (2011). Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (2021). Synthesis, FT-IR and NMR Characterization, Antibacterial and Antioxidant Activities, and DNA Docking Analysis of a New Vanillin-Derived imine Compound. ResearchGate. [Link]

  • Al-Masoudi, W. A. (2021). The FT-IR of synthesized imine compounds. ResearchGate. [Link]

  • Wentrup, C. (2012). Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Journal of the American Chemical Society. [Link]

  • PubChem. (n.d.). 2-Methoxy-5-methylbenzaldehyde. PubChem. [Link]

  • Al-Juburi, A. H. R. (2021). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Redalyc.org. [Link]

  • PubChem. (n.d.). 2-Ethoxy-5-(methoxymethyl)benzaldehyde. PubChem. [Link]

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Application

Application Notes and Protocols: Reductive Amination of 2-Methoxy-5-methoxymethyl-benzaldehyde

Abstract Reductive amination stands as a cornerstone transformation in modern organic synthesis, offering a robust and versatile methodology for the formation of carbon-nitrogen bonds.[1][2] This application note provide...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Reductive amination stands as a cornerstone transformation in modern organic synthesis, offering a robust and versatile methodology for the formation of carbon-nitrogen bonds.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reductive amination of 2-Methoxy-5-methoxymethyl-benzaldehyde, a key intermediate in the synthesis of various pharmaceutically active compounds. We present two field-proven, one-pot protocols utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), respectively. The causality behind experimental choices, detailed step-by-step methodologies, and purification strategies are discussed to ensure reliable and reproducible outcomes.

Introduction

The synthesis of secondary and tertiary amines is a frequent objective in medicinal chemistry and drug development due to their prevalence in biologically active molecules. Reductive amination, also known as reductive alkylation, provides a highly efficient route to these targets by converting a carbonyl group to an amine via an intermediate imine.[3] This process typically involves the reaction of an aldehyde or ketone with a primary or secondary amine to form an imine or enamine, which is then reduced to the corresponding amine.[4][5] A key advantage of this method over direct alkylation of amines with alkyl halides is the avoidance of over-alkylation, leading to cleaner reactions and higher yields of the desired product.[6]

This guide focuses on 2-Methoxy-5-methoxymethyl-benzaldehyde, an aromatic aldehyde with functional groups that require mild and selective reaction conditions. We will explore two of the most widely employed and reliable reducing agents for this transformation: sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride.

Mechanistic Overview

The reductive amination process proceeds in two main stages within a single reaction vessel:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base, also known as an imine. Under the typically neutral to mildly acidic reaction conditions, the imine can be protonated to form a more electrophilic iminium ion.[3][6]

  • Reduction: A hydride-based reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to yield the final amine product.

The choice of reducing agent is critical. It must be mild enough to not significantly reduce the starting aldehyde while being reactive enough to efficiently reduce the intermediate imine/iminium ion.[1]

ReductiveAmination cluster_0 Part 1: Imine Formation cluster_1 Part 2: Reduction Aldehyde 2-Methoxy-5-methoxymethyl- benzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary Amine (R-NH2) Amine->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H2O Iminium Iminium Ion Imine->Iminium + H+ Product Secondary Amine Product Iminium->Product + [H-] ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product

Figure 1: Generalized workflow of a one-pot reductive amination.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride (STAB) is a highly effective and mild reducing agent for reductive aminations.[1][7] The electron-withdrawing acetate groups moderate the reactivity of the borohydride, making it selective for the reduction of iminium ions over aldehydes and ketones.[1][7] This selectivity allows for a convenient one-pot procedure with high yields.[7] STAB is, however, sensitive to water and is not compatible with protic solvents like methanol.[8] Therefore, anhydrous aprotic solvents are required.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2-Methoxy-5-methoxymethyl-benzaldehyde180.191.0180 mg
Primary Amine (e.g., Benzylamine)107.151.1118 mg (120 µL)
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.941.5318 mg
Dichloromethane (DCM), anhydrous--10 mL
Acetic Acid (optional, for less reactive amines)60.050.16 µL
Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-Methoxy-5-methoxymethyl-benzaldehyde (180 mg, 1.0 mmol).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous dichloromethane (10 mL). Add the primary amine (1.1 mmol) to the solution.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes. A slight effervescence may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL).

    • Stir vigorously for 10-15 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary amine.

STAB_Workflow start Start: Dry Flask add_aldehyde Add Aldehyde start->add_aldehyde add_solvent_amine Add Anhydrous DCM and Primary Amine add_aldehyde->add_solvent_amine stir_imine Stir 20-30 min (Imine Formation) add_solvent_amine->stir_imine add_stab Add NaBH(OAc)3 (Portion-wise) stir_imine->add_stab stir_reaction Stir at RT (2-4 hours) add_stab->stir_reaction monitor Monitor by TLC/LC-MS stir_reaction->monitor quench Quench with sat. NaHCO3 (aq) monitor->quench Reaction Complete extract Extract with DCM quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end_product Pure Secondary Amine purify->end_product

Figure 2: Experimental workflow for reductive amination using STAB.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is another widely used reducing agent for this transformation.[8][9] Unlike STAB, NaBH₃CN is stable in protic solvents like methanol and is less sensitive to water.[8] It is most effective under slightly acidic conditions (pH 5-6), which facilitate the formation and reduction of the iminium ion.[6] Caution must be exercised as NaBH₃CN can release highly toxic hydrogen cyanide gas upon contact with strong acids.[10]

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2-Methoxy-5-methoxymethyl-benzaldehyde180.191.0180 mg
Primary Amine (e.g., Benzylamine)107.151.1118 mg (120 µL)
Sodium Cyanoborohydride (NaBH₃CN)62.841.594 mg
Methanol (MeOH)--10 mL
Acetic Acid60.05-To adjust pH
Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask, dissolve 2-Methoxy-5-methoxymethyl-benzaldehyde (180 mg, 1.0 mmol) and the primary amine (1.1 mmol) in methanol (10 mL).

  • pH Adjustment: Add glacial acetic acid dropwise to the solution to adjust the pH to approximately 5-6 (check with pH paper).

  • Addition of Reducing Agent: Add sodium cyanoborohydride (94 mg, 1.5 mmol) to the stirred solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Add water (15 mL) and adjust the pH to >10 with a 1M NaOH solution.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel column chromatography (e.g., ethyl acetate/hexanes gradient) to obtain the desired secondary amine.

Comparison of Protocols
ParameterProtocol 1: NaBH(OAc)₃Protocol 2: NaBH₃CN
Reducing Agent Sodium TriacetoxyborohydrideSodium Cyanoborohydride
Solvent Anhydrous Aprotic (e.g., DCM, DCE)[8][11]Protic (e.g., MeOH)[8]
pH Condition Generally neutral, can be mildly acidic[7]Mildly Acidic (pH 5-6)[6]
Reaction Time Typically faster (2-4 hours)Typically slower (4-8 hours)
Safety Concerns Water-sensitiveToxic (releases HCN with strong acid)[10]
Advantages High selectivity, mild, often higher yields[1][11]Water tolerant, works well in protic solvents[8]

Conclusion

The reductive amination of 2-Methoxy-5-methoxymethyl-benzaldehyde can be successfully achieved using either sodium triacetoxyborohydride or sodium cyanoborohydride. The choice between the two protocols will depend on the specific amine substrate, available solvents, and safety considerations. The NaBH(OAc)₃ protocol is often preferred due to its milder nature, faster reaction times, and generally higher yields. However, the NaBH₃CN method provides a robust alternative, particularly when working with protic solvents. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can confidently synthesize the desired secondary amine products with high purity and in good yield.

References

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry at The Scripps Research Institute. Retrieved March 7, 2026, from [Link]

  • Sodium triacetoxyborohydride - Organic Chemistry Portal. (n.d.). Organic-Chemistry.org. Retrieved March 7, 2026, from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society.
  • Sodium Cyanoborohydride. (n.d.). G-Biosciences. Retrieved March 7, 2026, from [Link]

  • Heinen, A. W., Peters, J. A., & van Bekkum, H. (2000). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Shcherbakov, I. N., Shcherbakova, P. A., Ananikov, V. P., & Orlov, N. V. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1835.
  • Sodium cyanoborohydride - Organic Chemistry Portal. (n.d.). Organic-Chemistry.org. Retrieved March 7, 2026, from [Link]

  • Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. Retrieved March 7, 2026, from [Link]

  • Li, X., Wang, Y., & Liu, Y. (2022). A Theoretical Study on the Borane-Catalyzed Reductive Amination of Aniline and Benzaldehyde with Dihydrogen: The Origins of Chemoselectivity. The Journal of Organic Chemistry, 87(3), 1777–1786.
  • Li, Y., et al. (2022). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst.
  • Mondal, P., & Ghosh, T. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
  • Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023, April 30). JoVE. Retrieved March 7, 2026, from [Link]

  • Reductive amination. (2023, December 29). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Aldehydes and Ketones to Amines - Chemistry Steps. (2024, December 7). Chemistry Steps. Retrieved March 7, 2026, from [Link]

Sources

Method

Application Note: 2-Methoxy-5-methoxymethyl-benzaldehyde as a Strategic Pharmaceutical Intermediate

Executive Summary & Structural Rationale In modern medicinal chemistry, the strategic decoration of aromatic rings is critical for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic decoration of aromatic rings is critical for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceutical ingredients (APIs). 2-Methoxy-5-methoxymethyl-benzaldehyde (CAS: 883541-44-4) serves as a highly specialized, bifunctional building block.

The structural logic behind utilizing this specific intermediate lies in its unique substitution pattern:

  • The ortho-Methoxy Group: Acts as a rigidifying hydrogen-bond acceptor. In kinase inhibitors and CNS-active compounds, this group often forces the aromatic ring into a specific bioactive conformation via steric encumbrance and electrostatic repulsion.

  • The meta-Methoxymethyl Group: Functions as a lipophilic vector that is slightly more polar than a standard alkyl group. It improves metabolic stability (resisting rapid cytochrome P450-mediated oxidation compared to simple methyl groups) while enhancing aqueous solubility.

  • The Aldehyde Moiety: Provides a versatile electrophilic handle for C-N and C-C bond-forming reactions, enabling rapid diversification into benzylamines, cinnamic acids, and complex heterocycles.

Physicochemical Profiling

To ensure reproducible integration into high-throughput synthesis workflows, the baseline physicochemical parameters of the intermediate must be established.

ParameterSpecification / Value
Chemical Name 2-Methoxy-5-(methoxymethyl)benzaldehyde
CAS Registry Number 883541-44-4
Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
Structural Class Substituted Benzaldehyde
Chemical Stability Sensitive to strong aqueous acids (risk of methoxymethyl ether cleavage); stable under basic and mild reductive conditions.

Core Workflow 1: Chemoselective Reductive Amination

Mechanistic Rationale & Causality

Reductive amination is a paramount C-N bond-forming reaction in pharmaceutical synthesis, utilized to generate secondary and tertiary benzylamine scaffolds[1]. The transformation of 2-Methoxy-5-methoxymethyl-benzaldehyde into a functionalized benzylamine requires careful reagent selection to avoid chemoselectivity issues.

We employ Sodium triacetoxyborohydride (NaBH(OAc)3) rather than Sodium borohydride (NaBH4). NaBH4 is an aggressive hydride donor that can prematurely reduce the aldehyde directly into a benzyl alcohol. NaBH(OAc)3 is a milder, sterically hindered reducing agent that selectively targets the more electrophilic iminium ion intermediate over the parent aldehyde[2]. 1,2-Dichloroethane (DCE) is selected as the solvent because its dielectric constant perfectly balances the solubility of the polar triacetoxyborohydride and the lipophilic starting materials, while its higher boiling point (compared to DCM) allows for mild heating if the initial imine condensation is sterically hindered.

ReductiveAmination A 2-Methoxy-5-methoxymethyl-benzaldehyde (Electrophile) B Primary Amine Addition (Solvent: DCE, 25°C) A->B C Carbinolamine Intermediate B->C D Dehydration (-H2O) C->D E Iminium Ion Intermediate D->E F Selective Reduction via NaBH(OAc)3 E->F G Functionalized Benzylamine (Target API Scaffold) F->G

Caption: Workflow for the chemoselective reductive amination of benzaldehyde derivatives to benzylamine scaffolds.

Step-by-Step Protocol: Synthesis of Secondary Benzylamines

Self-Validating System: This protocol incorporates a staggered reagent addition. By allowing the imine to form before adding the reducing agent, we create a self-validating checkpoint (IPC 1) to ensure the aldehyde is fully consumed, eliminating the primary side-reaction (alcohol formation).

  • Preparation: In an oven-dried round-bottom flask flushed with inert gas (N2 or Ar), dissolve 2-Methoxy-5-methoxymethyl-benzaldehyde (1.0 equiv, 10 mmol) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M).

  • Amine Addition: Add the desired primary amine (1.05 equiv). If the amine is provided as a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA) (1.05 equiv) to liberate the free base.

  • Catalysis: Add glacial acetic acid (1.0 equiv) to lower the pH to ~4-5, accelerating the dehydration of the carbinolamine intermediate into the iminium ion.

  • In-Process Control (IPC) 1: Stir at room temperature for 2 hours. Validate imine formation via LC-MS or FT-IR (monitor the disappearance of the strong C=O stretch at ~1690 cm⁻¹ and the appearance of the C=N stretch at ~1640 cm⁻¹).

  • Reduction: Once imine formation is confirmed, add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) portion-wise over 15 minutes to control the mild exotherm.

  • Reaction Maturation: Stir the suspension at room temperature for 12 hours.

  • Quench & Workup (Self-Validation 2): Quench the reaction strictly with saturated aqueous NaHCO3 (pH ~8). Crucial Causality: Using strong aqueous acids (like 1M HCl) to quench will hydrolyze the sensitive methoxymethyl ether group. Extract with Ethyl Acetate (3 x 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude benzylamine.

Core Workflow 2: Knoevenagel Condensation for Heterocyclic Scaffolds

Mechanistic Rationale & Causality

The Knoevenagel condensation is a highly efficient C-C bond-forming reaction used to generate α,β-unsaturated products, which are direct precursors to bioactive heterocycles like chromenes, pyrazoles, and coumarins[3].

For 2-Methoxy-5-methoxymethyl-benzaldehyde, we utilize a green-chemistry approach using Piperidine as a mild base catalyst in Ethanol . Piperidine is basic enough to deprotonate the active methylene compound (e.g., malononitrile or ethyl cyanoacetate) to form a nucleophilic carbanion, but not harsh enough to trigger unwanted side reactions or ether cleavage. Ethanol is chosen as the solvent because it perfectly solubilizes the starting materials, but the resulting highly conjugated, planar α,β-unsaturated product often crystallizes directly out of the solution. This precipitation drives the equilibrium forward (Le Chatelier's principle) and allows for isolation without column chromatography.

Knoevenagel A 2-Methoxy-5-methoxymethyl-benzaldehyde C Base Catalyst (Piperidine, 0.1 eq) A->C B Active Methylene Compound (e.g., Malononitrile) B->C D Nucleophilic Attack (Aldol-type Addition) C->D E Dehydration (-H2O) D->E F α,β-Unsaturated Product (Crystalline Precipitate) E->F

Caption: Knoevenagel condensation pathway forming α,β-unsaturated medicinal chemistry scaffolds.

Step-by-Step Protocol: Synthesis of α,β-Unsaturated Scaffolds

Self-Validating System: The protocol relies on visual phase-change validation. The successful progression of the reaction is physically indicated by the formation of a dense crystalline precipitate, ensuring high conversion rates without complex instrumental sampling.

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-Methoxy-5-methoxymethyl-benzaldehyde (1.0 equiv, 10 mmol) and Malononitrile (1.1 equiv, 11 mmol) in absolute Ethanol (15 mL).

  • Catalyst Addition: Add Piperidine (0.1 equiv, 1.0 mmol) dropwise. Note: A slight color change to pale yellow/orange is normal and indicates the formation of the active carbanion.

  • Condensation: Stir the reaction mixture at room temperature. Within 30 to 60 minutes, a heavy precipitate should begin to form as the α,β-unsaturated product becomes insoluble in the ethanol matrix.

  • In-Process Control (IPC): Monitor the supernatant via TLC (Hexanes:Ethyl Acetate 7:3). The starting aldehyde (UV active) should be completely consumed.

  • Isolation: Once the reaction is complete (typically 2-4 hours), cool the flask in an ice bath for 15 minutes to maximize crystallization.

  • Purification: Filter the precipitate through a Büchner funnel. Wash the filter cake with ice-cold Ethanol (2 x 5 mL) to remove any residual piperidine and unreacted malononitrile. Dry the solid in a vacuum oven at 40°C overnight.

Analytical Validation System

To confirm the structural integrity of the synthesized intermediates (especially ensuring the sensitive methoxymethyl group remains intact), the following analytical parameters must be verified:

  • ¹H NMR (400 MHz, CDCl3):

    • Verify the presence of the ortho-methoxy singlet at ~3.85 ppm (3H).

    • Verify the methoxymethyl ether signals: A distinct singlet for the aliphatic methoxy group at ~3.40 ppm (3H) and a benzylic methylene singlet at ~4.45 ppm (2H).

  • LC-MS (ESI+):

    • For the reductive amination product, look for the

      
       peak corresponding to the specific secondary amine.
      
    • Ensure the absence of

      
       peaks, which would indicate the unwanted loss of the methoxy group from the methoxymethyl ether during ionization or reaction.
      

References

  • Simple ruthenium-catalyzed reductive amination enables the synthesis of a broad range of primary amines Source: PubMed Central (PMC) / Nature Communications URL:[Link]

  • Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes with Protected N-Alkylamines Using Me2SiHCl Source: ACS Omega - ACS Publications URL:[Link]

  • Continuous flow heterogeneous catalytic reductive aminations under aqueous micellar conditions enabled by an oscillatory plug flow reactor Source: RSC Publishing (Reaction Chemistry & Engineering) URL:[Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Knoevenagel Condensation with Methoxy-Substituted Benzaldehydes

Introduction and Significance The Knoevenagel condensation is a robust and versatile carbon-carbon bond-forming reaction fundamental to modern organic synthesis.[1][2][3] It involves the reaction of an aldehyde or ketone...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Significance

The Knoevenagel condensation is a robust and versatile carbon-carbon bond-forming reaction fundamental to modern organic synthesis.[1][2][3] It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base, to yield an α,β-unsaturated product.[4][5] This reaction is a cornerstone in the synthesis of a wide array of valuable compounds, including fine chemicals, functional polymers, and critical pharmaceutical intermediates.[1][2]

Methoxy-substituted benzaldehydes are particularly important substrates in this reaction. The resulting products, such as methoxy-substituted cinnamic acids and their derivatives, are key precursors in the synthesis of numerous biologically active molecules. Notably, they form the structural backbone of combretastatin analogues, a class of potent anti-cancer agents that inhibit tubulin polymerization.[6][7][8][9][10] This guide provides an in-depth exploration of the Knoevenagel condensation using these valuable building blocks, offering mechanistic insights, detailed protocols, and practical advice for researchers in synthetic chemistry and drug development.

Mechanistic Insights: The Role of the Methoxy Substituent

The Knoevenagel condensation proceeds via a nucleophilic addition of a carbanion (generated from the active methylene compound) to the carbonyl carbon of the aldehyde, followed by a dehydration step to form the final α,β-unsaturated product.[1][11] The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt.[4][12]

Two primary mechanistic pathways are generally accepted, depending on the catalyst:

  • Direct Enolate Pathway: A base deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a resonance-stabilized carbanion. This nucleophile then directly attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting intermediate subsequently eliminates a molecule of water.[1][11]

  • Iminium Ion Pathway: With amine catalysts like piperidine, the reaction can proceed through the formation of an iminium ion. The amine first reacts with the benzaldehyde to form an iminium ion, which is a more potent electrophile than the aldehyde itself. This highly reactive species is then attacked by the carbanion from the active methylene compound.[1][13]

The presence and position of a methoxy group (–OCH₃) on the benzaldehyde ring significantly influence the aldehyde's reactivity. As an electron-donating group, the methoxy substituent increases the electron density on the aromatic ring and, by extension, on the carbonyl carbon. This effect can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing the initial nucleophilic attack compared to unsubstituted or electron-withdrawn benzaldehydes.[14] However, this effect is generally manageable, and high yields can be readily achieved with optimized conditions.[14][15]

Knoevenagel_Mechanism cluster_0 Carbanion Formation cluster_1 Nucleophilic Attack & Dehydration Active Methylene Z-CH₂-Z' Carbanion Z-CH⁻-Z' (Carbanion/Enolate) Active Methylene->Carbanion + B: - BH⁺ Base B: Intermediate β-Hydroxy Adduct Carbanion->Intermediate + Ar-CHO Benzaldehyde Ar-CHO (R = OCH₃) Product α,β-Unsaturated Product Intermediate->Product - H₂O Water H₂O

Caption: Generalized mechanism of the Knoevenagel condensation.

Experimental Design and Optimization

Successful execution of the Knoevenagel condensation hinges on the careful selection of reagents, catalysts, and reaction conditions.

Reagent and Catalyst Selection
  • Active Methylene Compounds: The choice of the active methylene compound determines the functional groups of the final product. Common examples include:

    • Malononitrile: Highly reactive, often leading to rapid reaction times and high yields.

    • Ethyl Cyanoacetate / Methyl Cyanoacetate: Versatile reagents yielding cyanoacrylate products.[16]

    • Malonic Acid: Used in the Doebner modification, often followed by decarboxylation to yield cinnamic acids.[6][7][13]

  • Catalysts: Weak bases are preferred to avoid side reactions.

    • Piperidine/Pyrrolidine: Classic and highly effective catalysts, often used in small, catalytic amounts.[17][18] Pyrrolidine has been shown to be a highly efficient substitute for piperidine.[18]

    • Ammonium Salts: Ammonium acetate or ammonium bicarbonate are considered "greener" and effective alternatives, particularly in solvent-free or aqueous conditions.[15][19][20]

  • Solvents: The solvent choice can impact reaction rates and product solubility.[21]

    • Ethanol/Methanol: Common protic solvents that effectively dissolve reactants and facilitate the reaction.[17][22]

    • Toluene: Allows for azeotropic removal of water using a Dean-Stark apparatus, which can drive the reaction equilibrium towards the product.[4]

    • Solvent-Free/Aqueous Conditions: Increasingly popular for their environmental benefits ("green chemistry").[15][19][23][24][25] Products often precipitate from water, simplifying purification.[1][24]

Reaction Parameters: A Comparative Overview

The reactivity of methoxy-substituted benzaldehydes can be influenced by the position of the substituent. The following table provides a general comparison of typical reaction conditions.

AldehydeActive Methylene CompoundCatalystSolventTypical TimeTypical YieldReference(s)
4-MethoxybenzaldehydeMalononitrilePiperidineEthanol1-3 hours>90%[18]
4-MethoxybenzaldehydeEthyl CyanoacetateAmmonium FormateSolvent-Free (MW)1-2 min94%[26]
4-MethoxybenzaldehydeMalonic AcidPiperidine/PyridineN/A2-4 hours85-95%[27]
2-MethoxybenzaldehydeMalononitrileGallium ChlorideSolvent-Free10 min95%[14]
3-MethoxybenzaldehydeEthyl CyanoacetatePiperidineEthanol2-5 hours80-90%[22]

Note: Reaction times and yields are approximate and can vary based on scale, temperature, and specific catalyst loading.

Detailed Experimental Protocols

Protocol 1: Classic Piperidine-Catalyzed Condensation in Ethanol

This protocol details the synthesis of (E)-2-cyano-3-(4-methoxyphenyl)acrylamide, a representative Knoevenagel product.

Materials:

  • 4-Methoxybenzaldehyde (1.36 g, 10.0 mmol)

  • Cyanoacetamide (0.92 g, 11.0 mmol, 1.1 eq)

  • Piperidine (0.085 g, 1.0 mmol, 0.1 eq)

  • Ethanol (20 mL)

  • Round-bottom flask (100 mL), reflux condenser, magnetic stirrer/hotplate

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxybenzaldehyde (10.0 mmol) and cyanoacetamide (11.0 mmol).

  • Solvent Addition: Add 20 mL of ethanol to the flask and stir the mixture until the solids are largely dissolved.

  • Catalyst Addition: Add piperidine (0.1 eq) to the solution using a micropipette.[17]

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) with continuous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-6 hours, indicated by the disappearance of the benzaldehyde spot.[17]

  • Work-up: Once complete, cool the reaction mixture to room temperature. The product will often precipitate as a crystalline solid.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove any residual impurities.[17]

  • Drying: Dry the product in a vacuum oven to obtain the final, purified compound.

Caption: Experimental workflow for piperidine-catalyzed condensation.

Protocol 2: Green, Solvent-Free Microwave-Assisted Synthesis

This protocol provides a rapid and environmentally friendly alternative for synthesizing (E)-ethyl 2-cyano-3-(4-methoxyphenyl)acrylate.[26]

Materials:

  • 4-Methoxybenzaldehyde (1.36 g, 10.0 mmol)

  • Ethyl Cyanoacetate (1.24 g, 11.0 mmol, 1.1 eq)

  • Ammonium Formate (0.32 g, 5.0 mmol, 0.5 eq)

  • Microwave-safe reaction vessel

Procedure:

  • Mixing: In a microwave-safe vessel, combine 4-methoxybenzaldehyde, ethyl cyanoacetate, and ammonium formate.

  • Reaction: Place the vessel in a laboratory microwave reactor. Irradiate the mixture (e.g., at 100-150W) for 1-3 minutes.[26] Use intermittent cooling if necessary to control the temperature.

  • Monitoring: Monitor for completion by TLC after cooling the reaction vessel.

  • Work-up: After the reaction is complete, add cold water (20 mL) to the vessel. The product should precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization from an ethanol/water mixture if needed.

Product Characterization

The identity and purity of the synthesized product must be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The most characteristic signal is a singlet for the vinylic proton (=CH), typically appearing between δ 7.5 and 8.5 ppm. Protons of the methoxy group (–OCH₃) will appear as a singlet around δ 3.8-3.9 ppm. Aromatic protons will show characteristic splitting patterns in the δ 6.9-8.0 ppm range.[28][29]

  • ¹³C NMR Spectroscopy: Look for signals corresponding to the nitrile (–CN) carbon (δ 115-120 ppm) and the carbonyl carbon (if present, δ 160-170 ppm). The two sp² carbons of the newly formed double bond will also be present.[28]

  • FT-IR Spectroscopy: Key vibrational bands include a strong absorption for the nitrile group (C≡N) around 2220 cm⁻¹ and the C=C double bond stretch around 1600 cm⁻¹. If an ester or amide is present, a strong C=O stretch will be observed around 1700-1730 cm⁻¹.[28][30]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful condensation and dehydration.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Insufficient heating- Water present (for some methods)- Use fresh catalyst.- Ensure the reaction reaches the target temperature (e.g., reflux).- For non-aqueous methods, use dry solvents and glassware. Consider azeotropic removal of water.
Formation of Side Products - Reaction temperature too high- Prolonged reaction time- Catalyst concentration too high- Lower the reaction temperature.- Monitor the reaction closely by TLC and stop it upon completion.- Reduce the amount of catalyst.
Product is Oily/Difficult to Crystallize - Impurities present- Product has a low melting point- Purify the crude product using column chromatography.- Try triturating the oil with a non-polar solvent (e.g., hexanes) to induce crystallization.
Reaction Stalls - Deactivation of catalyst- Equilibrium reached- Add a fresh portion of catalyst.- If water is a byproduct, implement a method for its removal (e.g., Dean-Stark trap or molecular sieves).[4]

Safety Precautions

  • General: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents:

    • Benzaldehydes: Can be irritants. Avoid inhalation and skin contact.

    • Active Methylene Compounds: Malononitrile is toxic. Handle with extreme care. Cyanoacetates and cyanoacetamides are also harmful.

    • Catalysts: Piperidine is a corrosive and flammable liquid with a strong odor. Handle with care.

  • Procedures:

    • Heating: Use a heating mantle with a temperature controller or a silicone oil bath for even heating. Do not heat closed systems.

    • Microwave Synthesis: Use only microwave reactors designed for chemical synthesis. Do not use domestic microwave ovens, as they lack the necessary safety features and pressure controls.[27]

References

  • Knoevenagel Condensation | Thermo Fisher Scientific - AU. [URL: https://www.thermofisher.
  • Knoevenagel Condensation - Alfa Chemistry. [URL: https://www.alfa-chemistry.
  • Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds - Oreate AI Blog. [URL: https://oreate.
  • Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes - Benchchem. [URL: https://www.benchchem.
  • Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde - Benchchem. [URL: https://www.benchchem.
  • Knoevenagel condensation of aldehydes with active methylene compounds... | Download Table - ResearchGate. [URL: https://www.researchgate.
  • Knoevenagel condensation - YouTube. [URL: https://www.youtube.
  • Simple and practical procedure for Knoevenagel condensation under solvent-free conditions - ResearchGate. [URL: https://www.researchgate.
  • The Importance and Applications of Knoevenagel Reaction (Brief Review). [URL: https://www.tsijournals.com/articles/the-importance-and-applications-of-knoevenagel-reaction-brief-review.pdf]
  • Combretastatins D series and analogues: from isolation, synthetic challenges and biological activities - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10055452/]
  • Combretastatins D series and analogues: from isolation, synthetic challenges and biological activities - Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/19/31]
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Method

Application Notes and Protocols for the Synthesis of Heterocycles from 2-Methoxy-5-methoxymethyl-benzaldehyde

For: Researchers, scientists, and drug development professionals. Introduction: The Versatility of 2-Methoxy-5-methoxymethyl-benzaldehyde in Heterocyclic Chemistry 2-Methoxy-5-methoxymethyl-benzaldehyde is a highly funct...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of 2-Methoxy-5-methoxymethyl-benzaldehyde in Heterocyclic Chemistry

2-Methoxy-5-methoxymethyl-benzaldehyde is a highly functionalized aromatic aldehyde that serves as a valuable and versatile precursor in the synthesis of a wide array of heterocyclic scaffolds. Its unique substitution pattern, featuring an electron-donating methoxy group and a methoxymethyl ether, activates the aromatic ring for electrophilic substitution while providing steric influence and potential for further chemical modification. The aldehyde functionality is the primary reactive handle for condensation and cyclization reactions, making this molecule a strategic starting point for building complex molecular architectures.

This guide provides an in-depth exploration of the synthetic utility of 2-Methoxy-5-methoxymethyl-benzaldehyde for constructing key heterocyclic systems, including isoquinolines, coumarins, and benzodiazepines. These cores are prevalent in numerous biologically active natural products and synthetic pharmaceuticals. The following sections detail the underlying mechanisms, provide field-tested experimental protocols, and present quantitative data to empower researchers in their drug discovery and development endeavors.

Part 1: Synthesis of Isoquinoline Scaffolds

The isoquinoline motif is a cornerstone of alkaloid chemistry and is present in numerous pharmaceuticals, such as the vasodilator papaverine. 2-Methoxy-5-methoxymethyl-benzaldehyde is an excellent precursor for isoquinoline synthesis through several classic named reactions. The electron-donating groups on the benzene ring facilitate the critical intramolecular electrophilic aromatic substitution (cyclization) step inherent in these methods.[1][2]

Pomeranz-Fritsch Reaction: Direct Synthesis of Isoquinolines

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal.[3][4] The reaction begins with the condensation of the aldehyde with a 2,2-dialkoxyethylamine to form a Schiff base (a benzalaminoacetal), which then undergoes intramolecular cyclization in the presence of a strong acid.[3][5]

Mechanism Insight: The key step is the acid-catalyzed intramolecular electrophilic attack of the electron-rich benzene ring onto an iminium ion intermediate. The methoxy group at the C2 position and the methoxymethyl group at the C5 position of the precursor activate the C6 position for this cyclization, favoring the formation of the desired 7-methoxy-substituted isoquinoline product.[1][2]

Diagram: Pomeranz-Fritsch Reaction Pathway

Pomeranz_Fritsch Precursor 2-Methoxy-5-methoxymethyl- benzaldehyde Intermediate1 Benzalaminoacetal (Schiff Base) Precursor->Intermediate1 Condensation (-H₂O) Amine Aminoacetaldehyde diethyl acetal Amine->Intermediate1 Intermediate2 Iminium Ion Intermediate Intermediate1->Intermediate2 H⁺ (Acid Catalyst) -EtOH Product 7-Methoxy-4-methoxymethyl- isoquinoline Intermediate2->Product Intramolecular Cyclization -EtOH, -H⁺

Caption: General workflow for the Pomeranz-Fritsch synthesis.

Experimental Protocol: Synthesis of 7-Methoxy-4-methoxymethylisoquinoline

  • Schiff Base Formation:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-Methoxy-5-methoxymethyl-benzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • Heat the mixture to reflux, and monitor the removal of water. Continue heating until thin-layer chromatography (TLC) indicates complete consumption of the aldehyde.

    • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude benzalaminoacetal.

  • Cyclization:

    • To the crude benzalaminoacetal, cautiously add concentrated sulfuric acid (75-85%) at 0 °C.

    • Allow the mixture to stir at room temperature for 12-24 hours. The reaction progress should be monitored by quenching a small aliquot and analyzing by TLC or LC-MS.

    • Once the reaction is complete, carefully pour the mixture onto crushed ice and basify to a pH of 9-10 with a concentrated ammonium hydroxide solution.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the target isoquinoline.

Quantitative Data Summary (Pomeranz-Fritsch)

ParameterValue / ConditionRationale / Comment
Catalyst Concentrated H₂SO₄, PPAStrong acid is required to promote both acetal hydrolysis and electrophilic cyclization.[2]
Temperature 0 °C to Room TempInitial cooling is necessary to control the exothermic reaction with strong acid.
Reaction Time 12 - 48 hoursCyclization can be slow, especially if steric hindrance is a factor.
Typical Yield 40 - 70%Yields are highly dependent on the stability of intermediates and the efficiency of the cyclization step.[4]
Bischler-Napieralski Reaction: A Two-Step Route to Dihydroisoquinolines

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides.[6][7] This approach requires a two-step sequence starting from the precursor aldehyde: first, the synthesis of a phenethylamine derivative and its subsequent acylation, followed by a dehydrative cyclization. The resulting dihydroisoquinoline can then be oxidized to the aromatic isoquinoline.

Mechanism Insight: The reaction proceeds via an intramolecular electrophilic aromatic substitution.[8] A dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), activates the amide carbonyl, forming a highly electrophilic nitrilium ion intermediate.[8][9] The electron-rich aromatic ring, activated by the methoxy substituent, then attacks this intermediate to form the dihydroisoquinoline ring.[9]

Diagram: Bischler-Napieralski Reaction Workflow

Bischler_Napieralski Precursor 2-Methoxy-5-methoxymethyl- benzaldehyde Step1 Reductive Amination (e.g., with Nitromethane, then reduction) Precursor->Step1 Amine Substituted Phenethylamine Step1->Amine Step2 Acylation (e.g., with Ac₂O or AcCl) Amine->Step2 Amide N-Acetyl-β-arylethylamide Step2->Amide Step3 Cyclodehydration (POCl₃, heat) Amide->Step3 Product1 Dihydroisoquinoline Derivative Step3->Product1 Step4 Oxidation (e.g., Pd/C, S) Product1->Step4 Product2 Isoquinoline Derivative Step4->Product2

Caption: Multi-step workflow for isoquinoline synthesis via the Bischler-Napieralski reaction.

Experimental Protocol: Synthesis of a Dihydroisoquinoline Derivative

  • Synthesis of the N-acyl-β-phenylethylamine:

    • Henry Reaction: React 2-Methoxy-5-methoxymethyl-benzaldehyde (1.0 eq) with nitromethane in the presence of a base (e.g., ammonium acetate) to form the corresponding nitrostyrene.

    • Reduction: Reduce the nitrostyrene using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether to yield the β-(2-methoxy-5-methoxymethylphenyl)ethylamine.

    • Acylation: Acylate the resulting amine with an acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a base (e.g., triethylamine or pyridine) to form the N-acetyl-β-arylethylamide. Purify the amide by recrystallization or chromatography.

  • Bischler-Napieralski Cyclization:

    • Dissolve the purified amide (1.0 eq) in a dry, inert solvent such as toluene or acetonitrile.

    • Add phosphorus oxychloride (POCl₃, 2-3 eq) dropwise at 0 °C.

    • Heat the reaction mixture to reflux (80-110 °C) for 2-6 hours, monitoring by TLC.

    • Cool the mixture to room temperature and carefully quench by pouring it onto a mixture of ice and concentrated ammonium hydroxide.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting 3,4-dihydroisoquinoline by column chromatography.

Quantitative Data Summary (Bischler-Napieralski)

ParameterValue / ConditionRationale / Comment
Cyclizing Agent POCl₃, P₂O₅, Tf₂OThese are powerful dehydrating agents that activate the amide for cyclization.[7]
Solvent Toluene, Acetonitrile, XyleneAn inert solvent is required for the reflux conditions.
Temperature 80 - 140 °C (Reflux)Elevated temperatures are necessary to overcome the activation energy for cyclization.[7]
Typical Yield 60 - 90% (for cyclization)This reaction is generally high-yielding for electron-rich aromatic systems.[6]
Pictet-Spengler Reaction: Synthesis of Tetrahydroisoquinolines

The Pictet-Spengler reaction is a condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[10] This reaction is particularly effective for electron-rich arylethylamines and is often considered a biosynthetic route to many alkaloids.[11]

Mechanism Insight: The reaction proceeds via the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion.[10] This is followed by an intramolecular electrophilic attack on the aromatic ring (a Mannich-type reaction) to form the cyclized product.[11] The presence of the activating methoxy group on the precursor's aromatic ring allows this reaction to proceed under relatively mild conditions.[12]

Diagram: Pictet-Spengler Reaction Mechanism

Pictet_Spengler Precursor Appropriate β-arylethylamine Intermediate1 Iminium Ion Precursor->Intermediate1 Condensation -H₂O, H⁺ Aldehyde 2-Methoxy-5-methoxymethyl- benzaldehyde Aldehyde->Intermediate1 Intermediate2 Spirocyclic Intermediate Intermediate1->Intermediate2 6-endo-trig Cyclization Product Tetrahydroisoquinoline Derivative Intermediate2->Product Rearomatization -H⁺

Caption: Key steps in the Pictet-Spengler synthesis of tetrahydroisoquinolines.

Experimental Protocol: General Procedure for Tetrahydroisoquinoline Synthesis

  • Reaction Setup:

    • Dissolve the appropriate β-phenylethylamine (e.g., dopamine hydrochloride or phenethylamine, 1.0 eq) and 2-Methoxy-5-methoxymethyl-benzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or a mixture of toluene/acetonitrile).

    • Add an acid catalyst. For mild conditions, trifluoroacetic acid (TFA, 0.2-1.0 eq) is effective. For more classical conditions, hydrochloric or sulfuric acid can be used.

  • Reaction Execution:

    • Stir the mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the amine. For activated amines, room temperature may be sufficient.

    • Monitor the reaction by TLC or LC-MS for the disappearance of starting materials. Reaction times can vary from a few hours to 48 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the crude product via flash column chromatography to afford the pure tetrahydroisoquinoline.

Quantitative Data Summary (Pictet-Spengler)

ParameterValue / ConditionRationale / Comment
Catalyst TFA, HCl, H₂SO₄An acid catalyst is required to form the reactive iminium ion.[12]
Solvent Methanol, Ethanol, TolueneProtic or aprotic solvents can be used depending on the specific substrates and conditions.
Temperature Room Temp to RefluxMilder conditions are often possible compared to other isoquinoline syntheses, especially with activated systems.[11]
Typical Yield 70 - 95%This reaction is known for its high efficiency and good yields.[10]

Part 2: Synthesis of Coumarin Scaffolds

Coumarins (2H-1-benzopyran-2-ones) are a major class of phenolic natural products with diverse biological activities, including anticoagulant, antioxidant, and anti-inflammatory properties. The Knoevenagel condensation is a classic and highly efficient method for synthesizing coumarins from o-hydroxybenzaldehydes. While the precursor is a methoxybenzaldehyde, a simple demethylation step can provide the necessary hydroxyl group for this synthesis.

Knoevenagel Condensation for Coumarin Synthesis

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, such as diethyl malonate or ethyl acetoacetate, in the presence of a weak base catalyst (e.g., piperidine) to form an α,β-unsaturated product.[13] When an o-hydroxybenzaldehyde is used, the initial condensation product undergoes a subsequent intramolecular transesterification (lactonization) to form the stable coumarin ring.[14]

Mechanism Insight: The reaction is initiated by the base, which deprotonates the active methylene compound to form a nucleophilic enolate. This enolate attacks the aldehyde carbonyl. The resulting aldol-type adduct then eliminates water. Finally, an intramolecular cyclization occurs, driven by the attack of the phenolic oxygen onto the ester carbonyl, followed by the elimination of an alcohol molecule to yield the coumarin.

Diagram: Knoevenagel Condensation for Coumarins

Knoevenagel Precursor 2-Hydroxy-5-methoxymethyl- benzaldehyde Intermediate α,β-Unsaturated Intermediate Precursor->Intermediate Base Catalyst (e.g., Piperidine) -H₂O Methylene Active Methylene Compound (e.g., Diethyl Malonate) Methylene->Intermediate Product 7-Methoxymethyl-coumarin-3- carboxylate Intermediate->Product Intramolecular Lactonization -EtOH

Caption: Pathway for coumarin synthesis via Knoevenagel condensation.

Experimental Protocol: Synthesis of a Substituted Coumarin

  • Demethylation of Precursor (Required First Step):

    • Dissolve 2-Methoxy-5-methoxymethyl-benzaldehyde (1.0 eq) in a suitable solvent like dichloromethane.

    • Cool the solution to 0 °C and add a demethylating agent such as boron tribromide (BBr₃, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until TLC indicates completion.

    • Carefully quench the reaction with methanol and then water.

    • Extract, dry, and purify to obtain 2-Hydroxy-5-methoxymethyl-benzaldehyde.

  • Knoevenagel Condensation and Cyclization:

    • In a round-bottom flask, dissolve the 2-Hydroxy-5-methoxymethyl-benzaldehyde (1.0 eq) and diethyl malonate (1.2 eq) in ethanol.

    • Add a catalytic amount of piperidine (0.1 eq) and a drop of glacial acetic acid.

    • Heat the mixture to reflux for 4-8 hours. Monitor the reaction's progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The coumarin product will often precipitate from the solution.

    • Collect the solid product by vacuum filtration and wash it with cold ethanol.

    • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure coumarin derivative.

Quantitative Data Summary (Knoevenagel Condensation)

ParameterValue / ConditionRationale / Comment
Catalyst Piperidine / Acetic AcidA weak base is sufficient to deprotonate the active methylene compound without causing side reactions.
Solvent EthanolA protic solvent that readily dissolves the reactants and facilitates precipitation of the product upon cooling.
Temperature Reflux (~78 °C)Heating is required to drive both the condensation and the final lactonization step.
Typical Yield 75 - 95%This is a highly efficient and reliable method for coumarin synthesis.[14]

Part 3: Synthesis of 1,5-Benzodiazepine Scaffolds

1,5-Benzodiazepines are seven-membered heterocyclic compounds that are important pharmacophores, known for their wide range of activities on the central nervous system. They are typically synthesized by the condensation reaction of an o-phenylenediamine with two equivalents of a ketone or, in a three-component reaction, with an aldehyde and a 1,3-dicarbonyl compound.[3]

Mechanism Insight: The synthesis from an aldehyde and a β-diketone involves an initial Knoevenagel condensation between the aldehyde and the diketone to form an α,β-unsaturated carbonyl compound in situ. This is followed by a Michael addition of one amino group of the o-phenylenediamine. The final step is an intramolecular condensation between the remaining amino group and the ketone carbonyl, followed by dehydration to form the seven-membered diazepine ring.[6]

Diagram: 1,5-Benzodiazepine Synthesis Workflow

Benzodiazepine Precursor 2-Methoxy-5-methoxymethyl- benzaldehyde Intermediate Michael Adduct Precursor->Intermediate Michael Addition Diketone 1,3-Diketone (e.g., Dimedone) Diketone->Intermediate Diamine o-Phenylenediamine Diamine->Intermediate Product Substituted 1,5-Benzodiazepine Intermediate->Product Intramolecular Condensation -H₂O

Caption: Three-component synthesis of a 1,5-benzodiazepine derivative.

Experimental Protocol: Three-Component Synthesis of a 1,5-Benzodiazepine Derivative

  • Reaction Setup:

    • In a round-bottom flask, combine o-phenylenediamine (1.0 mmol), dimedone (1.0 mmol), and 2-Methoxy-5-methoxymethyl-benzaldehyde (1.0 mmol) in ethanol (5 mL).

    • Add a catalytic amount of a suitable catalyst. A range of catalysts can be used, from simple acids like acetic acid to solid acid catalysts like H-MCM-22 or eco-friendly catalysts like ACT@IRMOF-3.[2][3] For this protocol, a catalytic amount of glacial acetic acid (3-4 drops) is suggested.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat to reflux (e.g., 60-80 °C) to increase the reaction rate.

    • Monitor the reaction by TLC. The reaction is often complete within 2-6 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature. The product may precipitate directly from the reaction medium.

    • If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the solvent under reduced pressure. Add water to the residue to induce precipitation.

    • Filter the solid, wash with water, and dry.

    • The crude product can be further purified by recrystallization from ethanol to yield the pure 1,5-benzodiazepine.

Quantitative Data Summary (1,5-Benzodiazepine Synthesis)

ParameterValue / ConditionRationale / Comment
Catalyst Acetic Acid, p-TSA, various solid acidsAn acid catalyst facilitates both the initial Knoevenagel and the final imine formation/cyclization.[11]
Solvent Ethanol, Methanol, AcetonitrilePolar protic solvents are generally effective for this condensation.[3]
Temperature Room Temp to RefluxHeating accelerates the reaction, but many modern catalytic systems work efficiently at room temperature.[2]
Typical Yield 85 - 95%This three-component reaction is known for its high efficiency and atom economy.[3]

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  • Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. (2013). Beilstein Journal of Organic Chemistry.
  • On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst. (2018). Organic Chemistry Portal.
  • A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. (n.d.). RSC Publishing.
  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2021). MDPI.
  • Knoevenagel Condensation. (n.d.). Thermo Fisher Scientific - US.
  • Deciphering the Knoevenagel Condensation: Towards a Catalyst-free and Water-mediated Process. (2024).
  • Kinetic Study of Acid-Catalyzed Knoevenagel Condensation Between 5-Methoxy-1-Tetralone and Glyoxylic Acid. (2024). MDPI.

Sources

Application

functionalization of the methoxymethyl group in benzaldehyde derivatives

Application Note: Advanced Strategies for the Manipulation and Ortho-Functionalization of MOM-Protected Benzaldehyde Precursors Executive Summary The methoxymethyl (MOM) ether is frequently mischaracterized solely as a p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Strategies for the Manipulation and Ortho-Functionalization of MOM-Protected Benzaldehyde Precursors

Executive Summary

The methoxymethyl (MOM) ether is frequently mischaracterized solely as a passive protecting group for phenols and alcohols. In advanced organic synthesis—particularly in the derivatization of benzaldehyde scaffolds—the MOM group functions as a potent Directed Metalation Group (DMG) . This dual utility allows researchers to mask reactive hydroxyls while simultaneously leveraging the MOM moiety to install electrophiles at the ortho position via Directed Ortho Metalation (DoM).

This guide details the protocols for exploiting the MOM group to synthesize polysubstituted benzaldehyde derivatives. It addresses the critical challenge of chemoselectivity: how to perform strong base lithiation in the presence of (or for the generation of) reactive carbonyl species.

Mechanistic Insight: The MOM Group as a Director

The efficacy of the MOM group as a DMG stems from its ability to coordinate with alkyllithium reagents (e.g.,


-BuLi). The oxygen atoms in the acetal linkage (

) act as Lewis bases, chelating the lithium cation. This "Complex Induced Proximity Effect" (CIPE) pre-organizes the base near the ortho proton, dramatically lowering the transition state energy for deprotonation.

Key Mechanistic Advantages:

  • Regioselectivity: Exclusive ortho-lithiation, overriding thermodynamic acidity preferences.

  • Stability: The MOM ether is robust against strong bases (

    
    -BuLi, LDA) that would decompose other protecting groups (e.g., esters, silyl ethers).[1]
    
Visualizing the Pathway

DoM_Mechanism Start MOM-Protected Phenol Coord Pre-Lithiation Complex (Li...O Chelation) Start->Coord + n-BuLi (Coordination) Lithio Ortho-Lithiated Species (Reactive Intermediate) Coord->Lithio CIPE-Driven Deprotection (-78°C) Quench Electrophile Trapping (E+ = DMF) Lithio->Quench + DMF Product Ortho-Substituted Benzaldehyde Quench->Product Acidic Workup

Figure 1: The Directed Ortho Metalation (DoM) pathway utilizing the MOM group to access substituted benzaldehydes.

Core Application Protocols

Protocol A: Synthesis of Functionalized Benzaldehydes via MOM-Directed Lithiation

Target Application: Converting a phenol into a 2-substituted-3-hydroxybenzaldehyde derivative.[2]

Prerequisites:

  • Inert Atmosphere: Argon or Nitrogen (strictly anhydrous).

  • Solvent: Anhydrous THF (freshly distilled or from SPS).

  • Reagents:

    
    -Butyllithium (
    
    
    
    -BuLi), MOM-Chloride (MOMCl), DMF.

Step-by-Step Workflow:

  • MOM Protection (Installation):

    • Dissolve the starting phenol (1.0 equiv) in anhydrous DCM at 0°C.

    • Add

      
      -Diisopropylethylamine (DIPEA, 2.0 equiv).
      
    • Dropwise add MOMCl (1.5 equiv). Caution: MOMCl is a carcinogen; use extreme care.

    • Warm to RT and stir for 2–4 h. Quench with water, extract, and purify.[3]

    • Checkpoint: Verify formation of the acetal signal (

      
       ppm, s, 2H) via 
      
      
      
      H NMR.
  • Directed Ortho Metalation (DoM):

    • Dissolve the MOM-ether (1.0 equiv) in anhydrous THF (

      
      ).
      
    • Cool to -78°C (dry ice/acetone bath).

    • Add

      
      -BuLi (1.1 equiv, typically 
      
      
      
      or
      
      
      in hexanes) dropwise over 10 min.
    • Critical: Maintain temperature below -70°C to prevent benzyne formation.

    • Stir at -78°C for 1 h to ensure complete lithiation.

  • Formylation (Generating the Benzaldehyde):

    • Add anhydrous DMF (3.0 equiv) dropwise to the lithiated species at -78°C.

    • Allow the reaction to warm slowly to 0°C over 2 h.

    • Quench: Pour the mixture into saturated aqueous

      
      .
      
    • Workup: Extract with EtOAc, wash with brine, dry over

      
      .
      

Data Summary: Electrophile Compatibility

Electrophile (E+)Product TypeYield (Typical)Notes
DMF Benzaldehyde85–95%Standard route to salicylaldehyde derivs.

Benzoic Acid80–90%Requires acidic workup.

Aryl Iodide75–85%Precursor for Suzuki coupling.

Thioether70–80%-
Protocol B: Functionalization of Pre-Existing Benzaldehyde Derivatives

Challenge: If your substrate already contains an aldehyde (e.g., 3-MOM-benzaldehyde) and you attempt DoM, the


-BuLi will attack the aldehyde (nucleophilic addition) rather than lithiate the ring.

Strategy: You must temporarily mask the aldehyde in situ or permanently via acetalization.

Method: The


-Amino Alkoxide (Comins) Strategy 
This method allows lithiation of benzaldehydes without a separate protection step.
  • In Situ Protection:

    • Mix the benzaldehyde substrate (1.0 equiv) with

      
      -trimethylethylenediamine  (1.1 equiv) in THF at -20°C.
      
    • Add

      
      -BuLi (1.0 equiv). This deprotonates the amine and forms a lithium amino-alkoxide adduct with the aldehyde. This adduct is non-electrophilic  and stable to further lithiation.
      
  • Directed Lithiation:

    • Cool to -78°C.[4]

    • Add a second portion of

      
      -BuLi (1.1 equiv). The MOM group now directs lithiation to the ortho position (relative to MOM).
      
    • Note: The aldehyde is "protected" by the first equivalent of Li-amine.

  • Quench and Release:

    • Add the electrophile (e.g., MeI, allyl bromide).

    • Acidic Workup: The amino-alkoxide hydrolyzes instantly upon adding dilute acid (

      
      ), restoring the aldehyde functionality.
      

Deprotection and Transformation of the MOM Group

Once the benzaldehyde core is functionalized, the MOM group must often be removed or transformed.[2]

Standard Deprotection (Acid Hydrolysis):

  • Reagents:

    
     in MeOH or THF.
    
  • Conditions: Reflux for 1–2 h or stir at RT overnight.

  • Mechanism: Protonation of the acetal oxygen

    
     loss of methanol 
    
    
    
    hydrolysis of the hemiacetal.

Chemoselective Transformation (MOM


 Ester): 
Rare but useful for modifying the MOM ether itself.
  • Reagent: Pyridinium Chlorochromate (PCC) or oxidative cleavage conditions can sometimes oxidize the methylene of the MOM group, though this is less common than simple deprotection.

Decision Tree for MOM Manipulation

MOM_Decision_Tree Start MOM-Protected Benzaldehyde Deriv. Goal Desired Outcome? Start->Goal Path1 Ortho-Functionalization Goal->Path1 Add Substituents Path2 Deprotection (Reveal OH) Goal->Path2 Remove MOM Action1 Protect Aldehyde (Acetal/Aminal) Path1->Action1 Action3 Acid Hydrolysis (HCl/MeOH) Path2->Action3 Standard Action4 Lewis Acid Cleavage (BBr3 or TMSBr) Path2->Action4 Mild/Selective Action2 DoM (n-BuLi / E+) Action1->Action2

Figure 2: Strategic decision tree for handling MOM-protected benzaldehyde derivatives.

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link

  • Greene, T. W., & Wuts, P. G. M. (2014).[3] Greene's Protective Groups in Organic Synthesis (5th ed.).[3] John Wiley & Sons.[3] Link

  • Comins, D. L., & Brown, J. D. (1984). "Ortho-substitution of m-anisaldehyde via alpha-amino alkoxide directed lithiation." The Journal of Organic Chemistry, 49(6), 1078–1083. Link

  • Fujioka, H., et al. (2009).[3][5] "Mild and Highly Chemoselective Deprotection of Methoxymethyl (MOM) Ethers." Chemical Communications, (29), 4429–4431.[3] Link

  • BenchChem. (2023). "2-Methoxy-3-(methoxymethoxy)benzaldehyde: Strategic Installation of the Methoxymethyl (MOM) Protecting Group." BenchChem Technical Notes. Link

Sources

Method

Application Notes &amp; Protocols: Grignard Reaction with 2-Methoxy-5-methoxymethyl-benzaldehyde

Introduction The Grignard reaction stands as a cornerstone in synthetic organic chemistry, renowned for its efficacy in forming new carbon-carbon bonds.[1][2] This reaction involves the nucleophilic addition of an organo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Grignard reaction stands as a cornerstone in synthetic organic chemistry, renowned for its efficacy in forming new carbon-carbon bonds.[1][2] This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl carbon, providing a versatile pathway to a wide array of alcohols.[3][4][5] This guide provides a detailed exploration of the Grignard reaction as applied to 2-Methoxy-5-methoxymethyl-benzaldehyde, a substituted aromatic aldehyde that serves as a valuable building block in the synthesis of complex organic molecules.

The reactivity of this particular substrate is modulated by its substitution pattern. The ortho-methoxy group and the para-methoxymethyl group are both electron-donating, which can influence the electrophilicity of the carbonyl carbon. More significantly, the ortho-methoxy group introduces considerable steric hindrance around the reaction center, a critical factor that must be managed to prevent undesirable side reactions and ensure high yields of the target secondary alcohol.[6] These application notes offer both the mechanistic principles and field-proven protocols necessary for researchers, scientists, and drug development professionals to successfully navigate the complexities of this transformation.

Mechanistic Overview: The Grignard Addition to Aldehydes

The Grignard reaction proceeds via a two-step mechanism: nucleophilic addition followed by acidic workup.[3][7]

  • Nucleophilic Attack: The Grignard reagent (R-MgX) possesses a highly polarized carbon-magnesium bond, imparting significant carbanionic character to the carbon atom.[3][5] This potent nucleophile attacks the electrophilic carbonyl carbon of the aldehyde. The π-bond of the carbonyl breaks, and its electrons move to the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.[4][7]

  • Protonation (Workup): In a separate step, a mild acid (typically a saturated aqueous solution of ammonium chloride) is introduced to protonate the oxygen of the alkoxide intermediate, yielding the final secondary alcohol product.[8]

The overall transformation converts an aldehyde into a secondary alcohol, with the formation of a new carbon-carbon bond.[9][10]

Grignard Mechanism cluster_reactants Step 1: Nucleophilic Addition cluster_intermediate cluster_products Step 2: Acidic Workup Aldehyde R'-CHO Alkoxide Tetrahedral Alkoxide Intermediate Aldehyde->Alkoxide Grignard R-MgX Grignard->Alkoxide Nucleophilic Attack Alcohol Secondary Alcohol Alkoxide->Alcohol Protonation Workup H₃O⁺ Workup->Alcohol

Figure 1: General mechanism of Grignard addition to an aldehyde.

Key Considerations for the Substrate

The unique structure of 2-Methoxy-5-methoxymethyl-benzaldehyde necessitates careful experimental design to maximize the yield of the desired addition product while minimizing competing side reactions.

  • Steric Hindrance: The methoxy group at the C2 position physically obstructs the trajectory of the incoming Grignard reagent.[6] This steric impediment can significantly slow the rate of the desired nucleophilic addition. To overcome this, the reaction may require elevated temperatures or longer reaction times. However, forcing conditions can also promote side reactions.

  • Chelation Effect: The oxygen of the ortho-methoxy group can coordinate with the magnesium atom of the Grignard reagent, forming a five-membered chelate ring with the carbonyl oxygen. This pre-organization can influence reactivity and, in cases of prochiral aldehydes, the stereoselectivity of the addition.[11][12]

  • Reduction Side Reaction: A significant competing pathway, particularly with sterically hindered aldehydes and Grignard reagents bearing β-hydrogens (e.g., Isopropylmagnesium chloride), is the reduction of the aldehyde to a primary alcohol.[6][13] This occurs via a six-membered ring transition state where a hydride is transferred from the Grignard reagent to the carbonyl carbon.

Competing Pathways Start Aldehyde + R-MgX Addition Desired Product: Secondary Alcohol Start->Addition Nucleophilic Addition (Favored by less bulky R-MgX) Reduction Side Product: Primary Alcohol Start->Reduction Reduction (Hydride Transfer) (Favored by bulky R-MgX with β-hydrogens)

Figure 2: Competing pathways in the Grignard reaction with sterically hindered aldehydes.

Experimental Protocols

General Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents.[1][2] All reactions must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, gloves) must be worn at all times.

Protocol 1: Synthesis of 1-(2-Methoxy-5-methoxymethyl-phenyl)-ethanol using Methylmagnesium Bromide

This protocol uses a small, non-bulky Grignard reagent to favor the desired nucleophilic addition over reduction.

Materials and Reagents

Reagent Formula M.W. Amount Moles Stoichiometry
2-Methoxy-5-methoxymethyl-benzaldehyde C₁₀H₁₂O₃ 180.20 1.80 g 10.0 mmol 1.0 equiv
Methylmagnesium Bromide (3.0 M in Diethyl Ether) CH₃MgBr - 4.0 mL 12.0 mmol 1.2 equiv
Anhydrous Diethyl Ether (Et₂O) (C₂H₅)₂O - 50 mL - -
Saturated Aqueous Ammonium Chloride (NH₄Cl) NH₄Cl - 30 mL - -
Diethyl Ether (for extraction) (C₂H₅)₂O - 3 x 30 mL - -
Brine (Saturated NaCl solution) NaCl - 20 mL - -

| Anhydrous Magnesium Sulfate | MgSO₄ | - | ~5 g | - | - |

Procedure

  • Setup: Assemble a 100 mL three-necked round-bottom flask, oven-dried and cooled under an inert atmosphere, equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • Reactant Preparation: Dissolve 2-Methoxy-5-methoxymethyl-benzaldehyde (1.80 g, 10.0 mmol) in 20 mL of anhydrous diethyl ether in the reaction flask.

  • Reaction: Cool the flask to 0 °C using an ice-water bath. Slowly add the methylmagnesium bromide solution (4.0 mL, 12.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly add 30 mL of pre-chilled saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent and the alkoxide intermediate. A white precipitate of magnesium salts will form.[8]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Purification: Combine all organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude oil by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford the pure secondary alcohol.

Protocol 2: Synthesis of (2-Methoxy-5-methoxymethyl-phenyl)-phenyl-methanol using Phenylmagnesium Bromide

This protocol demonstrates the reaction with a bulkier aryl Grignard reagent.

Materials and Reagents

Reagent Formula M.W. Amount Moles Stoichiometry
2-Methoxy-5-methoxymethyl-benzaldehyde C₁₀H₁₂O₃ 180.20 1.80 g 10.0 mmol 1.0 equiv
Phenylmagnesium Bromide (3.0 M in Diethyl Ether) C₆H₅MgBr - 4.0 mL 12.0 mmol 1.2 equiv
Anhydrous Tetrahydrofuran (THF) C₄H₈O - 50 mL - -
Saturated Aqueous Ammonium Chloride (NH₄Cl) NH₄Cl - 30 mL - -
Ethyl Acetate (for extraction) C₄H₈O₂ - 3 x 30 mL - -
Brine (Saturated NaCl solution) NaCl - 20 mL - -

| Anhydrous Sodium Sulfate | Na₂SO₄ | - | ~5 g | - | - |

Procedure

  • Setup: Use the same inert atmosphere setup as in Protocol 1. Anhydrous THF is used as the solvent due to its higher boiling point, which can be beneficial if gentle heating is required.

  • Reactant Preparation: Dissolve 2-Methoxy-5-methoxymethyl-benzaldehyde (1.80 g, 10.0 mmol) in 20 mL of anhydrous THF in the reaction flask.

  • Reaction: Cool the flask to 0 °C. Slowly add the phenylmagnesium bromide solution (4.0 mL, 12.0 mmol) dropwise via syringe over 20 minutes.

  • Monitoring: After addition, allow the mixture to stir at room temperature for 2-4 hours. The increased steric bulk of the phenyl group may necessitate a longer reaction time. Monitor by TLC until the starting aldehyde is consumed.

  • Quenching & Workup: Follow the quenching and workup steps (5-7) exactly as described in Protocol 1, using ethyl acetate as the extraction solvent.

  • Final Purification: The resulting diaryl methanol product is often a solid. Purify the crude material by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography if it is an oil.

Experimental Workflow Visualization

Grignard Workflow A 1. Setup Oven-dried glassware under N₂/Ar B 2. Dissolve Aldehyde in Anhydrous Solvent (Et₂O or THF) A->B C 3. Cool to 0°C (Ice-water bath) B->C D 4. Slow, Dropwise Addition of Grignard Reagent C->D E 5. Stir & Monitor (TLC) D->E F 6. Quench Reaction at 0°C (Saturated aq. NH₄Cl) E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry & Concentrate G->H I 9. Purify Product (Chromatography or Recrystallization) H->I

Figure 3: Standard experimental workflow for the Grignard reaction protocol.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Reaction fails to initiate or proceeds very slowly. 1. Wet glassware or solvent, deactivating the Grignard reagent.[1] 2. Low quality/partially decomposed Grignard reagent. 3. Excessive steric hindrance.1. Ensure all glassware is rigorously dried and solvents are anhydrous. 2. Titrate the Grignard reagent before use to confirm its concentration. 3. Allow the reaction to stir longer at room temperature or gently warm to 30-40 °C (use THF as solvent).
Low yield of the desired secondary alcohol. 1. Incomplete reaction. 2. Competing reduction side reaction.[13] 3. Grignard reagent decomposed during addition (added too quickly).1. Increase reaction time or gently warm the reaction mixture. 2. Use a less sterically bulky Grignard reagent if possible. Ensure slow addition at low temperature. 3. Maintain low temperature and slow addition rate during the reaction step.
Significant amount of starting aldehyde recovered. 1. Insufficient Grignard reagent. 2. Grignard reagent was quenched by moisture or acidic impurities.1. Use a larger excess of the Grignard reagent (e.g., 1.5 equiv). 2. Re-purify the starting aldehyde if it is old; ensure anhydrous conditions.
Formation of a biphenyl (in Protocol 2) or other coupling byproducts. Wurtz-type coupling of the Grignard reagent with unreacted aryl halide (if preparing reagent in situ).Use a high-quality commercial Grignard solution. If preparing in situ, ensure slow addition of the halide to the magnesium turnings.

References

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. [Link]

  • OperaChem. (2024, May 31). The mechanism of Grignard reaction: finally unravelled. [Link]

  • Study.com. The Grignard Reaction | Synthesis, Mechanism & Examples. [Link]

  • Organic Chemistry Portal. (2005). Highly Alkyl-Selective Addition to Ketones with Magnesium Ate Complexes Derived from Grignard Reagents. [Link]

  • National Center for Biotechnology Information. (n.d.). Pd-Catalyzed Conjunctive Cross-Coupling Between Grignard-Derived Boron "Ate" Complexes and C(sp2) Halides or Triflates. [Link]

  • Organic Chemistry Portal. (2017). Pd-Catalyzed Conjunctive Cross-Coupling between Grignard-Derived Boron "Ate" Complexes and C(sp2) Halides or Triflates: NaOTf as a Grignard Activator and Halide Scavenger. [Link]

  • Wikipedia. (n.d.). Grignard reagent. [Link]

  • ACS Publications. (2005, January 15). Highly Alkyl-Selective Addition to Ketones with Magnesium Ate Complexes Derived from Grignard Reagents. [Link]

  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Reddit. (2022, December 21). Grignard side reactions. [Link]

  • SciSpace. (n.d.). Alkylation of substituted benzaldehyde on a solid matrix by using Grignard reagent. [Link]

  • Web Pages. (n.d.). 1. Grignard Reaction. [Link]

  • Study.com. (n.d.). Grignard Reaction with Alcohol, Ketone & Aldehyde Overview. [Link]

  • Web Pages. (n.d.). 14 Formation and reaction of a Grignard reagent. [Link]

  • Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. [Link]

  • Web Pages. (n.d.). Grignard Reaction. [Link]

  • Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. [Link]

  • Organic Syntheses. (n.d.). m-METHOXYBENZALDEHYDE. [Link]

  • Journal of Chongqing University. (2001, October 26). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. [Link]

  • Quora. (2016, May 17). How is secondary alcohol produced from ester and grignard reagent?. [Link]

  • ACS Publications. (2013, March 26). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. [Link]

  • ACS Publications. (n.d.). The preparation, oxidation and characterization of an unknown secondary alcohol. [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. [Link]

  • YouTube. (2014, March 3). Using the Grignard Reaction to Make Alcohols. [Link]

Sources

Application

Application Note: Strategic Utilization and Stability of Methoxymethyl (MOM) Ethers During Aldehyde Functionalization

Introduction & Mechanistic Rationale In complex organic synthesis and drug development, the orthogonal manipulation of functional groups is a critical strategic requirement. When a molecular scaffold contains both a reac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In complex organic synthesis and drug development, the orthogonal manipulation of functional groups is a critical strategic requirement. When a molecular scaffold contains both a reactive hydroxyl group and an electrophilic aldehyde, performing nucleophilic additions (such as Grignard, organolithium, or Wittig reactions) on the aldehyde requires robust masking of the alcohol. The methoxymethyl (MOM) ether is an acetal-based protecting group that excels in this exact scenario[1].

The causality of the MOM group's stability lies in the fundamental nature of acetal linkages. Acetals lack a suitable leaving group under basic or nucleophilic conditions[2]. When exposed to powerful nucleophiles like Grignard reagents or basic Wittig ylides, the C–O bonds of the MOM ether present an insurmountable kinetic barrier. Displacing an alkoxide without prior electrophilic activation is highly unfavorable. Therefore, the MOM group remains completely inert while the highly electrophilic aldehyde undergoes the desired transformation[1]. Conversely, under strongly acidic conditions, the acetal oxygen is readily protonated, weakening the C–O bond and driving the expulsion of the alcohol via a resonance-stabilized oxocarbenium ion[3].

Quantitative Stability Matrix

The following table summarizes the stability of the MOM ether under various reaction conditions typically encountered during aldehyde functionalization workflows.

Reagent / ConditionpH RangeTemperatureStability MetricMechanistic Rationale
Grignard (

)
> 12-78 °C to 60 °C> 99% IntactCarbanions cannot displace alkoxides; no electrophilic activation[2].
Wittig Ylides > 100 °C to 65 °C> 99% IntactBasic ylides do not induce oxocarbenium formation[1].
Aqueous Base (

)
10 - 14Up to 100 °C> 99% IntactAcetals are thermodynamically stable to hydroxide attack[1].
Mild Aqueous Acid 4 - 725 °CStableInsufficient proton concentration to drive oxocarbenium formation[2].
Strong Acid (

/

)
< 125 °C to 65 °C< 1% Intact (Cleaved)Protonation of acetal oxygen drives rapid cleavage[3].
Lewis Acids (

,

)
N/A-78 °C to 25 °C< 1% Intact (Cleaved)Strong coordination to oxygen mimics protonation, forcing cleavage[4].

Logical Relationships & Workflows

To visualize the strategic orthogonality of the MOM protecting group, the following diagrams map the chemical stability pathways and the standard experimental workflow.

Stability MOM MOM Ether Acetal (R-O-CH2-O-CH3) Basic Basic / Nucleophilic Conditions MOM->Basic Inert Acidic Acidic / Electrophilic Conditions MOM->Acidic Labile Grignard Grignard / Organolithium (Stable) Basic->Grignard Wittig Wittig Reagents (Stable) Basic->Wittig Hydrides Hydride Reductions (Stable) Basic->Hydrides Bronsted Brønsted Acids (HCl, TFA) (Cleavage) Acidic->Bronsted Lewis Lewis Acids (TiCl4, BBr3) (Cleavage / Coordination) Acidic->Lewis

Logical relationship of MOM ether stability across different chemical environments.

Workflow A 1. Substrate (Alcohol + Aldehyde) B 2. MOM Protection (MOMCl, DIPEA, DCM) A->B Selective masking C 3. Aldehyde Reaction (Grignard / Wittig) B->C Base/Nucleophile Stable D 4. MOM Cleavage (Acidic Hydrolysis) C->D Intermediate Isolation E 5. Final Product (Functionalized Alcohol) D->E Orthogonal Deprotection

Workflow for MOM protection, aldehyde functionalization, and subsequent acidic deprotection.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each major transformation includes a specific analytical gate to ensure the mechanistic causality holds true before proceeding to the next step.

Protocol A: Installation of MOM Ether

Causality Focus: N,N-Diisopropylethylamine (DIPEA) is utilized as the base rather than triethylamine. Its steric bulk prevents it from acting as a nucleophile and reacting with the electrophilic chloromethyl methyl ether (MOMCl) to form unreactive quaternary ammonium salts, ensuring high conversion rates[1].

  • Setup: Flame-dry a round-bottom flask under argon. Dissolve the starting material (containing both a hydroxyl and an aldehyde group) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Base Addition: Add DIPEA (3.0 equivalents) via syringe and cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Dropwise, add MOMCl (2.0 equivalents). Caution: MOMCl is a known carcinogen; perform strictly in a fume hood.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours.

  • Validation Gate: Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with

    
    -anisaldehyde. The reaction is validated if the starting alcohol spot is entirely consumed and replaced by a higher-
    
    
    
    spot (due to the loss of hydrogen bonding).
  • Workup & NMR Check: Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate. Self-Validation: Obtain a
    
    
    NMR spectrum. The protocol is successful if a diagnostic
    
    
    singlet appears at ~4.6–4.8 ppm and a methoxy singlet appears at ~3.3 ppm, while the aldehyde proton (~9.5–10.5 ppm) remains perfectly intact.
Protocol B: Grignard Addition to the Aldehyde

Causality Focus: The Grignard reagent (


) attacks the electrophilic carbonyl carbon. The MOM ether remains intact because the acetal linkage is completely inert to carbanions; there is no leaving group ability without acid activation[2].
  • Setup: Dissolve the MOM-protected aldehyde in anhydrous tetrahydrofuran (THF) (0.1 M) under argon. Cool to -78 °C.

  • Addition: Slowly add the Grignard reagent (1.2 equivalents) dropwise down the side of the flask to prevent localized heating.

  • Reaction: Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours.

  • Validation Gate: Quench a 0.1 mL reaction aliquot with saturated aqueous

    
     and extract with 0.5 mL ethyl acetate. Spot the organic layer on a TLC plate. The reaction is validated if the UV-active aldehyde spot is completely consumed and a new, lower-
    
    
    
    spot (the secondary alcohol) appears.
  • Workup & NMR Check: Quench the bulk reaction with saturated

    
    , extract with diethyl ether, dry, and concentrate. Self-Validation: 
    
    
    
    NMR must show the complete disappearance of the aldehyde proton (~9.5–10.5 ppm). Crucially, the MOM
    
    
    singlet at ~4.6–4.8 ppm must remain perfectly integrated relative to the rest of the molecule, proving the protecting group survived the strongly basic nucleophile.
Protocol C: Global Deprotection (MOM Cleavage)

Causality Focus: 3M HCl in methanol provides the necessary protons to activate the acetal oxygen. Methanol acts as a nucleophilic scavenger, trapping the resulting oxocarbenium ion to form dimethoxymethane, thereby driving the equilibrium forward and preventing recombination[3].

  • Setup: Dissolve the functionalized MOM-ether intermediate in methanol (0.1 M).

  • Acidification: Add 3M aqueous HCl (catalytic to 1.0 equivalent, depending on substrate sensitivity) at room temperature.

  • Reaction: Stir at room temperature (or heat to 50 °C if sterically hindered) for 2–8 hours.

  • Validation Gate: Monitor via TLC. The reaction is complete when the starting material spot disappears and a highly polar, low-

    
     spot (the free diol/alcohol) emerges.
    
  • Workup & NMR Check: Neutralize carefully with solid

    
     or saturated aqueous 
    
    
    
    until pH ~7. Extract with ethyl acetate, dry, and concentrate. Self-Validation:
    
    
    NMR must show the complete disappearance of the 4.6–4.8 ppm and 3.3 ppm singlets, confirming total deprotection without altering the newly formed functional groups[4].

Expert Considerations: Chelation Control

While MOM ethers are stable to the basicity of Grignard reagents, the oxygen atoms in the MOM group are Lewis basic. They can chelate metal cations (e.g.,


, 

). If a Grignard reaction is performed on an aldehyde that is alpha or beta to a MOM-protected alcohol, the metal can form a rigid chelate ring. This chelation dictates the facial attack of the nucleophile, often leading to high diastereoselectivity (following the Cram Chelation Model). However, researchers must be cautious: excessive use of strong Lewis acids (like

or

) to force chelation can inadvertently trigger the oxocarbenium cleavage pathway, leading to premature deprotection and degradation of the substrate[4].

References

1.[1] Grokipedia. "Methoxymethyl ether". URL:[Link] 2.[4] Wikipedia. "Methoxymethyl ether - Greene's Protective Groups in Organic Synthesis". URL:[Link] 3.[3] Master Organic Chemistry. "Cleavage Of Ethers With Acid". URL:[Link] 4.[2] AdiChemistry. "METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP". URL:[Link]

Sources

Method

Application Notes and Protocols for Bioconjugation using 2-Methoxy-5-methoxymethyl-benzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Leveraging Substituted Benzaldehydes for Precision Bioconjugation The field of bioconjugatio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Leveraging Substituted Benzaldehydes for Precision Bioconjugation

The field of bioconjugation continually seeks methodologies that offer high selectivity and efficiency under biocompatible conditions. Aromatic aldehydes, particularly those with strategically placed electron-donating substituents, have emerged as valuable reagents for the site-selective modification of biomolecules. This guide focuses on the application of 2-Methoxy-5-methoxymethyl-benzaldehyde and its derivatives as a powerful tool for bioconjugation, with a primary focus on the N-terminal modification of proteins and peptides.

The rationale for employing this class of compounds lies in the unique reactivity of the aldehyde moiety, which can form a Schiff base with primary amines present on proteins, most notably the α-amino group at the N-terminus and the ε-amino group of lysine residues. The pKa of the N-terminal α-amino group is typically lower (around 6-8) than that of the lysine ε-amino group (around 10). By carefully controlling the reaction pH, typically in a slightly acidic buffer, the N-terminal amine can be selectively targeted for modification.

The presence of electron-donating groups, such as the methoxy and methoxymethyl substituents on the benzaldehyde ring, enhances the reactivity of the aldehyde and contributes to the stability of the resulting conjugate. This guide will provide a detailed exploration of the principles and protocols for utilizing 2-Methoxy-5-methoxymethyl-benzaldehyde derivatives in various bioconjugation applications.

Core Principle: pH-Controlled N-Terminal Selective Reductive Amination

The primary application of 2-Methoxy-5-methoxymethyl-benzaldehyde in bioconjugation is the selective modification of the N-terminus of a protein or peptide through reductive amination. This process involves two key steps:

  • Schiff Base Formation: The aldehyde reacts with the unprotonated N-terminal α-amino group to form a reversible imine (Schiff base). The reaction is performed at a slightly acidic pH (e.g., pH 6.0-7.4) to favor the protonation of the more basic lysine ε-amino groups, thus minimizing their participation in the reaction.[1][2][3]

  • Reductive Alkylation: The formed imine is then reduced to a stable secondary amine using a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN). This reduction step makes the conjugation irreversible.

An important advantage of this method is the preservation of the positive charge at the N-terminus, which can be crucial for maintaining the native structure and biological activity of the protein.[1][4]

Diagram of the N-Terminal Reductive Amination Workflow

workflow Workflow for N-Terminal Protein Modification Protein Protein with N-terminal amine SchiffBase Schiff Base Intermediate (Imine) Protein->SchiffBase pH 6.0-7.4 Aldehyde 2-Methoxy-5-methoxymethyl-benzaldehyde Aldehyde->SchiffBase Conjugate Stable N-terminal Conjugate SchiffBase->Conjugate Reduction ReducingAgent Sodium Cyanoborohydride (NaBH3CN) ReducingAgent->Conjugate

Caption: A simplified workflow for the N-terminal modification of proteins using 2-Methoxy-5-methoxymethyl-benzaldehyde.

Application 1: Site-Selective Labeling of Proteins and Peptides

This protocol outlines a general procedure for the N-terminal labeling of a protein or peptide with a reporter molecule (e.g., a fluorescent dye or biotin) that has been functionalized with a 2-Methoxy-5-methoxymethyl-benzaldehyde moiety.

Materials and Reagents
ReagentRecommended Concentration/Purity
Protein/Peptide of Interest1-10 mg/mL in reaction buffer
2-Methoxy-5-methoxymethyl-benzaldehyde derivative10-50 molar excess over protein
Reaction BufferPhosphate-buffered saline (PBS), pH 6.1-7.4
Reducing AgentSodium cyanoborohydride (NaBH3CN), 20-100 molar excess
Quenching Solution1 M Tris-HCl, pH 8.0
Desalting Column/Dialysis CassetteFor purification
Experimental Protocol
  • Protein Preparation: Dissolve the protein or peptide of interest in the reaction buffer to the desired concentration. If the protein is stored in a buffer containing primary amines (e.g., Tris), it must be exchanged into a non-amine-containing buffer like PBS.

  • Reagent Preparation: Prepare a stock solution of the 2-Methoxy-5-methoxymethyl-benzaldehyde derivative in a water-miscible organic solvent such as DMSO.

  • Conjugation Reaction: a. Add the desired molar excess of the aldehyde derivative to the protein solution. b. Gently mix and incubate at room temperature for 1-2 hours to allow for Schiff base formation.

  • Reduction: a. Add the sodium cyanoborohydride to the reaction mixture. b. Continue the incubation at room temperature for an additional 2-4 hours, or overnight at 4°C.

  • Quenching: Add the quenching solution to the reaction mixture to consume any unreacted aldehyde.

  • Purification: Remove the excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

  • Characterization: Analyze the resulting conjugate by SDS-PAGE, mass spectrometry (to confirm the mass shift upon conjugation), and functional assays to assess the impact of the modification on the protein's activity.

Diagram of the Labeling Protocol

labeling_protocol Protein Labeling Protocol start Start prep_protein Prepare Protein in PBS start->prep_protein conjugate Incubate Protein + Aldehyde (1-2h) prep_protein->conjugate prep_reagent Prepare Aldehyde Stock prep_reagent->conjugate reduce Add NaBH3CN (2-4h) conjugate->reduce quench Quench with Tris Buffer reduce->quench purify Purify Conjugate quench->purify characterize Characterize Conjugate purify->characterize end End characterize->end

Caption: Step-by-step workflow for the N-terminal labeling of a protein.

Application 2: Preparation of Antibody-Drug Conjugates (ADCs)

The selective modification of antibodies is a critical aspect of creating effective Antibody-Drug Conjugates (ADCs). While traditional methods often target lysine or cysteine residues, leading to heterogeneous products, N-terminal modification offers a route to more homogeneous ADCs. This protocol describes a conceptual framework for preparing an ADC using a linker functionalized with 2-Methoxy-5-methoxymethyl-benzaldehyde.

Causality in ADC Synthesis

The success of an ADC is highly dependent on its homogeneity, as defined by the drug-to-antibody ratio (DAR). Non-selective conjugation can lead to a mixture of ADC species with varying efficacy and pharmacokinetic profiles. By targeting the N-termini of the antibody's heavy and light chains, it is possible to achieve a more defined DAR.

Materials and Reagents
ReagentRecommended Concentration/Purity
Monoclonal Antibody (mAb)5-20 mg/mL in conjugation buffer
Aldehyde-functionalized Linker-Payload5-20 molar excess over mAb
Conjugation BufferPBS, pH 6.5-7.4
Reducing AgentSodium cyanoborohydride (NaBH3CN), 20-100 molar excess
Purification SystemSize-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
Experimental Protocol
  • Antibody Preparation: Exchange the antibody into the conjugation buffer to remove any interfering substances.

  • Conjugation Reaction: a. Add the aldehyde-functionalized linker-payload to the antibody solution. b. Incubate the reaction mixture with gentle agitation at room temperature for 2-4 hours.

  • Reduction: a. Add the reducing agent to the reaction mixture. b. Continue the incubation for 4-16 hours at room temperature or 4°C.

  • Purification: Purify the ADC from unreacted linker-payload and antibody using SEC or HIC.

  • Characterization: a. Determine the DAR using techniques such as UV-Vis spectroscopy, HIC, or mass spectrometry. b. Assess the purity and aggregation state of the ADC by SEC. c. Evaluate the in vitro cytotoxicity of the ADC on target cancer cell lines.

Diagram of ADC Preparation

adc_prep ADC Preparation Workflow mAb Monoclonal Antibody conjugation Conjugation (pH 6.5-7.4) mAb->conjugation linker_payload Aldehyde-Linker-Payload linker_payload->conjugation reduction Reduction with NaBH3CN conjugation->reduction purification Purification (SEC/HIC) reduction->purification characterization Characterization (DAR, Purity, Activity) purification->characterization

Caption: A general workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating through rigorous characterization of the final bioconjugate. Key validation steps include:

  • Mass Spectrometry: To confirm the covalent attachment of the aldehyde-containing molecule and to determine the number of modifications per biomolecule.

  • Chromatography (SEC/HIC): To assess the purity of the conjugate and to detect any aggregation that may have occurred during the conjugation process.

  • Functional Assays: To ensure that the biological activity of the protein or antibody is not compromised by the modification. For ADCs, in vitro cytotoxicity assays are essential to validate the potency of the conjugate.

By performing these characterization steps, researchers can be confident in the quality and consistency of their bioconjugates.

References

  • Deng, J.-R., Lai, N. C.-H., Lee, C.-L., et al. (2020). N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes. Communications Chemistry, 3(1), 67. [Link]

  • Zhang, C., Dai, P., & Wang, P. G. (2016). Selective N-terminal functionalization of native peptides and proteins. Chemical Science, 7(2), 1017-1022. [Link]

  • Matos, M. J., Vilar, S., & Vazquez, M. E. (2021). Exploiting Protein N-Terminus for Site-Specific Bioconjugation. Molecules, 26(12), 3534. [Link]

  • Deng, J.-R., Lai, N. C.-H., Lee, C.-L., et al. (2020). N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes. PolyU Institutional Research Archive. [Link]

  • Deng, J.-R., Lai, N. C.-H., Lee, C.-L., et al. (2020). N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes. Nature Communications. [Link]

  • Zhang, C., Dai, P., & Wang, P. G. (2016). Selective N-terminal functionalization of native peptides and proteins. RSC Publishing. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Oxidation of 2-Methoxy-5-methoxymethyl-benzaldehyde During Storage

Welcome to the Technical Support Center for 2-Methoxy-5-methoxymethyl-benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on prevent...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Methoxy-5-methoxymethyl-benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the oxidation of this compound during storage. By understanding the underlying chemical principles and following best practices, you can ensure the stability and integrity of your materials for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 2-Methoxy-5-methoxymethyl-benzaldehyde during storage?

A1: The primary degradation pathway for 2-Methoxy-5-methoxymethyl-benzaldehyde, like many benzaldehyde derivatives, is oxidation. The aldehyde functional group is susceptible to autoxidation when exposed to atmospheric oxygen.[1][2][3] This process can be accelerated by factors such as light, elevated temperatures, and the presence of metal ion catalysts.[4][5] The oxidation product is the corresponding carboxylic acid, 2-Methoxy-5-methoxymethyl-benzoic acid.[6][7][8]

Q2: What are the visible signs of oxidation in my sample?

A2: A primary visual indicator of oxidation is a change in the physical appearance of the sample. Pure 2-Methoxy-5-methoxymethyl-benzaldehyde should be a clear, colorless to pale yellow liquid. Upon oxidation, you may observe the formation of a white crystalline precipitate, which is the corresponding benzoic acid.[7] The liquid itself may also become more viscous or develop a more pronounced yellow hue over time.

Q3: Can I still use my 2-Methoxy-5-methoxymethyl-benzaldehyde if I suspect some oxidation has occurred?

A3: Use of an oxidized sample is not recommended without purification. The presence of the carboxylic acid impurity can interfere with subsequent reactions, leading to lower yields, unexpected side products, and difficulty in purification. For applications requiring high purity, it is crucial to use a sample that has been properly stored and shows no signs of degradation.

Q4: How does the structure of 2-Methoxy-5-methoxymethyl-benzaldehyde influence its stability?

A4: The aldehyde group is inherently reactive and prone to oxidation. The electron-donating methoxy and methoxymethyl groups on the benzene ring can also influence the reactivity of the aldehyde, though the primary site of oxidation remains the aldehyde functional group. Aromatic aldehydes, in general, are known to be susceptible to oxidation.[3]

Troubleshooting Guide: Common Storage Issues

This section addresses specific problems you might encounter and provides actionable solutions.

Issue 1: Rapid Discoloration and Precipitate Formation

Symptoms:

  • The sample, which was initially a clear liquid, has turned significantly yellow and contains white solid particles.

  • This change occurred over a relatively short period (weeks to a few months).

Root Cause Analysis: This is a classic sign of accelerated autoxidation. The likely culprits are improper storage conditions that have allowed for excessive exposure to oxygen and potentially light.

Troubleshooting Steps:

  • Verify Storage Atmosphere: Confirm that the sample is stored under an inert atmosphere.[9][10][11] The most common and effective inert gases are nitrogen and argon.[9][12]

  • Inspect Container Seal: Check the integrity of the container's seal. For long-term storage, a simple screw cap may not be sufficient. Specialized containers with airtight seals, such as those with PTFE-lined caps or Sure/Seal™ bottles, are recommended.[13][14]

  • Evaluate Light Exposure: Ensure the sample is stored in an amber glass vial or otherwise protected from light.[15] Light can initiate and accelerate the radical chain reaction of autoxidation.[4]

  • Assess Storage Temperature: While counterintuitive for some aldehydes, storing at very low temperatures can sometimes accelerate the formation of trimers, which are polymeric impurities.[16] For this class of compounds, storage in a cool, dark place (below 25°C) is generally recommended.[5][17]

Issue 2: Decreased Reactivity or Inconsistent Experimental Results

Symptoms:

  • Reactions using the stored 2-Methoxy-5-methoxymethyl-benzaldehyde are giving lower than expected yields.

  • You observe the formation of unexpected byproducts in your reaction mixture.

Root Cause Analysis: A decrease in the purity of the starting material due to oxidation is the most probable cause. The presence of the carboxylic acid impurity can alter the stoichiometry of your reaction and may even catalyze side reactions.

Troubleshooting Workflow:

G start Inconsistent Results Observed check_purity Analyze Aldehyde Purity (NMR, GC-MS) start->check_purity impurity_detected Impurity Detected? check_purity->impurity_detected purify Purify Aldehyde (e.g., Distillation, Chromatography) impurity_detected->purify Yes no_impurity Purity is High impurity_detected->no_impurity No re_run Re-run Experiment with Purified Material purify->re_run implement_storage Implement Proper Storage Protocol re_run->implement_storage check_other Investigate Other Experimental Parameters (Reagents, Conditions) no_impurity->check_other end Problem Resolved check_other->end implement_storage->end

Caption: Troubleshooting workflow for decreased reactivity.

Experimental Protocols for Optimal Storage

To ensure the long-term stability of 2-Methoxy-5-methoxymethyl-benzaldehyde, adhere to the following protocols.

Protocol 1: Short-Term Storage (In-Use, < 1 Month)
  • Container: Use a clean, dry amber glass vial with a PTFE-lined screw cap.

  • Atmosphere: Before each use, flush the headspace of the vial with a gentle stream of dry nitrogen or argon for 15-30 seconds to displace any air that has entered.

  • Sealing: Tightly seal the cap immediately after flushing. For added security, wrap the cap and neck of the vial with Parafilm®.

  • Location: Store the vial in a cool, dark, and well-ventilated area, away from direct sunlight and heat sources. Storage temperatures should be maintained below 25°C.[5][17]

Protocol 2: Long-Term Storage (> 1 Month)

For long-term storage, more rigorous exclusion of air is necessary.

Materials:

  • 2-Methoxy-5-methoxymethyl-benzaldehyde

  • Schlenk flask or a vial with a septum-sealed cap (e.g., Sure/Seal™ bottle)[13]

  • Source of dry, high-purity nitrogen or argon

  • Syringes and needles

  • Parafilm® or electrical tape

Procedure:

  • Drying the Storage Vessel: Thoroughly oven-dry the Schlenk flask or vial at >125°C for several hours and cool under a stream of dry inert gas to remove any adsorbed moisture.[9]

  • Transfer of Aldehyde: If transferring from a larger container, do so under a positive pressure of inert gas. Use a cannula or a syringe to transfer the liquid to the prepared storage vessel.

  • Inert Gas Blanket: Once the aldehyde is in the storage vessel, flush the headspace with nitrogen or argon for 1-2 minutes to ensure a completely inert atmosphere.

  • Sealing:

    • Schlenk Flask: Close the stopcock.

    • Septum-Sealed Vial: Ensure the septum is securely in place. Wrap the septum and cap with Parafilm® or electrical tape to further prevent atmospheric ingress.

  • Storage Conditions: Store the sealed vessel in a cool, dark location. For highly sensitive applications, storage inside a glovebox with an inert atmosphere is the ideal solution.[15]

Visualization of the Oxidation Process

The autoxidation of aldehydes proceeds via a free-radical chain reaction.

OxidationPathway cluster_initiation Initiation cluster_propagation Propagation Aldehyde R-CHO (Aldehyde) AcylRadical R-C•=O (Acyl Radical) Aldehyde->AcylRadical H• abstraction Oxygen O₂ Initiator Light, Heat, or Metal Catalyst Initiator->AcylRadical PeroxyRadical R-C(=O)OO• (Peroxy Radical) AcylRadical->PeroxyRadical + O₂ PeroxyAcid R-C(=O)OOH (Peroxy Acid) PeroxyRadical->PeroxyAcid + R-CHO CarboxylicAcid R-COOH (Carboxylic Acid) PeroxyAcid->CarboxylicAcid + R-CHO

Caption: Simplified free-radical autoxidation pathway of aldehydes.

Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Atmosphere Inert gas (Nitrogen or Argon)[10][11][18]Prevents contact with atmospheric oxygen, the primary oxidizing agent.[1][2]
Container Amber glass with PTFE-lined cap or septum seal[15]Protects from light, which can catalyze oxidation, and provides an airtight seal.
Temperature Cool, below 25°C[5][17]Reduces the rate of chemical reactions, including oxidation.
Light Store in the dark[5][15]Prevents photo-induced degradation and initiation of radical oxidation.[4]
Additives Antioxidants (e.g., BHT) can be considered[5]Scavenge free radicals to inhibit the chain reaction of autoxidation.

References

  • Kinetics and Mechanism of Oxidation of Benzaldehyde by Benzimidazolium Fluorochromate in Aqueous Acetic Acid Medium. Asian Journal of Chemistry. Available at: [Link]

  • Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. MDPI. Available at: [Link]

  • Autoxidation of Formaldehyde with Oxygen—A Comparison of Reaction Channels. PMC. Available at: [Link]

  • Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. IRA Academico Research. Available at: [Link]

  • Light-induced autoxidation of aldehydes to peracids and carboxylic acids. The Royal Society of Chemistry. Available at: [Link]

  • Inerting. Linde Gas. Available at: [Link]

  • The kinetics of oxidation of benzaldehyde. I. Proceedings A | The Royal Society. Available at: [Link]

  • Myrac Aldehyde | Premium Aromatic Aldehyde. Consolidated Chemical. Available at: [Link]

  • Oxidation of Benzaldehyde to Benzoic Acid. Taylor & Francis. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available at: [Link]

  • Nitrogen inerting: protect your products and installations. Air Liquide. Available at: [Link]

  • Inert gas. Wikipedia. Available at: [Link]

  • The mechanism of autoxidation reaction of aldehyde compounds. ResearchGate. Available at: [Link]

  • The autoxidation of aldehydes. (A) Mechanism of aldehydes autoxidation. (B) Reactions in the progress of selected aromatic aldehydes autooxidation. ResearchGate. Available at: [Link]

  • The Manipulation of Air-Sensitive Compounds. Thieme. Available at: [Link]

  • Nitrogen. Air Products. Available at: [Link]

  • Aldehydes: What We Should Know About Them. MDPI. Available at: [Link]

  • N-Acetylcysteine: Antioxidant, Aldehyde Scavenger, and More. ACS Publications. Available at: [Link]

  • Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. JoVE. Available at: [Link]

  • Fragrance sample? Aldehydes and ketones - ingredients. KOMI. Available at: [Link]

  • Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications. PMC. Available at: [Link]

  • Natural Aldehydes on Health Effects. Oriental Journal of Chemistry. Available at: [Link]

  • Changes of the aldehyde's concentration during storage. ResearchGate. Available at: [Link]

  • 2-Methoxy-5-methylbenzaldehyde | CAS#:7083-19-4. Chemsrc. Available at: [Link]

  • 2-Hydroxy-5-methoxybenzaldehyde. Wikipedia. Available at: [Link]

  • 2-Methoxy-5-methylbenzaldehyde | C9H10O2 | CID 591398. PubChem. Available at: [Link]

  • Benzaldehyde, 2-hydroxy-5-methoxy-. Cheméo. Available at: [Link]

  • 2-Ethoxy-5-(methoxymethyl)benzaldehyde | C11H14O3 | CID 6496947. PubChem. Available at: [Link]

  • (PDF) 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Methoxy-5-methoxymethyl-benzaldehyde

Ticket ID: PUR-CHO-MOM-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Molecule Analysis Welcome to the Technical Support Center. You are attempting to purify 2-Methoxy-5-methoxymet...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-CHO-MOM-001
Status: Open
Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Analysis

Welcome to the Technical Support Center. You are attempting to purify 2-Methoxy-5-methoxymethyl-benzaldehyde . Before proceeding with the protocol, we must analyze the chemical vulnerabilities of this specific substrate to prevent on-column degradation.

Substrate Vulnerability Profile
  • Functional Group A (Aldehyde): Highly susceptible to autoxidation (conversion to carboxylic acid) upon exposure to air and large surface areas (silica).

  • Functional Group B (MOM Ether): The methoxymethyl (MOM) group is an acetal. While stable to base, it is acid-labile . Standard silica gel is acidic (

    
    ), which can catalyze the hydrolysis of the MOM group back to the alcohol (2-Methoxy-5-hydroxymethyl-benzaldehyde) during slow elutions.
    
  • Functional Group C (Aryl Methyl Ether): Generally stable, but increases electron density, making the aldehyde slightly more reactive.

Core Recommendation: You must use Buffered Silica Chromatography to prevent acid-catalyzed decomposition.

Pre-Run Diagnostics (Triage)

Q: How do I determine if my crude material will survive the column?

A: Perform a 2D-TLC Stability Test before loading the main column.

  • Spot the crude mixture on a TLC plate.

  • Run the TLC in your chosen solvent system (e.g., 20% EtOAc/Hexane).

  • Do not visualize yet. Rotate the plate 90° and run it again in the same solvent.

  • Visualize (UV/DNP): All components should appear on a diagonal line.

    • Off-diagonal spots indicate decomposition occurred on the silica during the run.

    • Action: If decomposition is observed, you must neutralize your stationary phase (see Protocol A).

Q: Which visualization method is best for this compound?

A: Use a combination of UV and chemical staining.

  • UV (254 nm): The conjugated benzene ring + carbonyl will be strongly UV active.

  • 2,4-DNP Stain (Brady’s Reagent): Specific for aldehydes. Your product will turn orange/red . This distinguishes it from alcohol impurities (MOM hydrolysis products) which will not stain with DNP.

Method Development & Protocols

Protocol A: Preparation of Buffered Silica Gel (MANDATORY)

Standard silica is too acidic for sensitive MOM ethers and aldehydes.

  • Solvent Prep: Prepare your mobile phase (e.g., Hexane/EtOAc). Add 1% Triethylamine (Et3N) to the solvent mixture.

  • Slurry: Mix the silica gel with this Et3N-doped solvent.

  • Packing: Pour the slurry into the column. Flush with 2-3 column volumes (CV) of the Et3N-doped solvent.

  • Equilibration: Just before loading the sample, flush with neutral solvent (no Et3N) for 1 CV to remove excess amine, leaving the silica surface neutralized.

Protocol B: Solvent System Selection

Based on the polarity of the aldehyde and ether groups.

Solvent SystemTarget RfApplication
Hexane / EtOAc (8:2) 0.25 - 0.35Standard starting point. Good resolution.
Toluene / EtOAc (9:1) 0.30Use if impurities co-elute in Hex/EtOAc. Toluene provides

-

interactions.
DCM / MeOH (98:2) > 0.5Too polar. Only use to flush the column or for very polar impurities.

Troubleshooting Guide (Q&A)

Issue: Decomposition & Poor Recovery

Q: "I loaded 1g of crude, but only recovered 60% mass. The NMR shows a carboxylic acid peak." A: You suffered from On-Column Oxidation .

  • Cause: Aldehydes oxidize to benzoic acids on silica due to trapped oxygen and high surface area. The "missing" mass is likely the carboxylic acid, which sticks to the baseline or elutes very late.

  • Solution:

    • Speed is Key: Do not run an overnight column. Flash chromatography should be completed in <20 minutes.

    • Argon Shield: Flush the column with Argon/Nitrogen before use.

    • Alternative: If the problem persists, switch to Neutral Alumina (Grade III) as the stationary phase, which is less active than silica.

Issue: Co-elution

Q: "My product (Aldehyde) is co-eluting with the alcohol impurity (Hydrolyzed MOM)." A: These two compounds have very different hydrogen-bonding capabilities.

  • Diagnosis: The alcohol (–CH2OH) is a Hydrogen Bond Donor (HBD). The aldehyde and MOM ether are Hydrogen Bond Acceptors (HBA).

  • Solution: Change the selectivity by changing the solvent modifier.

    • Switch from EtOAc (HBA) to DCM or Chloroform (weak HBD).

    • Why? The alcohol impurity will interact more strongly with the silica in the absence of EtOAc, increasing the

      
       between the alcohol (slower) and your aldehyde (faster).
      
Issue: Streaking/Tailing

Q: "The product spots on TLC are streaking, and fractions are not clean." A: This indicates acid-base interaction or overloading.

  • Cause: The slightly acidic silica protons are interacting with the basic oxygen of the MOM ether.

  • Solution: Ensure you followed Protocol A (1% Et3N). If you are already using Et3N, you may be overloading the column.

    • Rule of Thumb: Load max 1g sample per 30-50g of silica.

Workflow Visualization

Decision Matrix: Stationary Phase Selection

Use this logic flow to determine the correct column setup.

G Start Start Purification CheckMOM Is MOM Group Stable to Acid? Start->CheckMOM CheckOx Is Aldehyde Prone to Oxidation? CheckMOM->CheckOx No (Likely) Standard Standard Silica (Hex/EtOAc) CheckMOM->Standard Yes (Rare) Buffered Buffered Silica (1% Et3N + Silica) CheckOx->Buffered Moderate Sensitivity Alumina Neutral Alumina (Grade III) CheckOx->Alumina High Sensitivity

Figure 1: Decision matrix for selecting the stationary phase based on substrate stability. For 2-Methoxy-5-methoxymethyl-benzaldehyde, the "Buffered Silica" path is recommended.

Purification Workflow & Fraction Analysis

Sequential steps for the physical purification process.

Workflow Load 1. Dry Load (Celite/Silica) Flush 2. Flush (Non-polar Solvent) Load->Flush Elute 3. Gradient Elution (0-30% EtOAc) Flush->Elute Collect 4. Fraction Collection (Small Volumes) Elute->Collect TLC 5. TLC Analysis (DNP Stain) Collect->TLC Pool 6. Pool & Evaporate (< 40°C Bath) TLC->Pool

Figure 2: Operational workflow.[1][2] Note the "Dry Load" recommendation to prevent solvent shock and improve resolution.

Post-Purification Storage

Critical: Once purified, the aldehyde is in its most vulnerable state.

  • Evaporation: Remove solvent at

    
    . Do not heat to dryness for extended periods.
    
  • Storage: Store under an inert atmosphere (Argon/Nitrogen) in the freezer (

    
    ).
    
  • Stabilization: If storing for >1 month, consider storing as a frozen benzene solution or converting to the bisulfite adduct for long-term stability.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution.[3] J. Org.[4] Chem. 1978 , 43, 2923–2925.[3]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • BenchChem Technical Support. Methoxymethyl (MOM) Ether Protecting Group Stability Guide.1[5][6][7][8]

  • University of Rochester. Solvent Systems for Flash Column Chromatography.3[6]

Sources

Troubleshooting

optimizing yield in reductive amination of sterically hindered benzaldehydes

Ticket #404: Overcoming the "Steric Wall" in Benzaldehyde Derivatization Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Yield Optimization) Welcome to the Support Center If you are reading...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #404: Overcoming the "Steric Wall" in Benzaldehyde Derivatization

Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Yield Optimization)

Welcome to the Support Center

If you are reading this, you are likely staring at an LCMS trace dominated by starting material or benzyl alcohol byproducts. You are not alone. Reductive amination of sterically hindered benzaldehydes (e.g., 2,6-disubstituted or poly-methylated systems) is not a simple "mix-and-stir" operation. It is a battle against thermodynamics.

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic barriers introduced by steric hindrance. We will focus on two primary workflows: The Stabilized Borohydride Method (STAB) for moderately hindered systems, and the Titanium(IV) Isopropoxide Method for severely hindered "brick wall" substrates.

Module 1: The "Imine Bottleneck"

To fix the yield, you must understand the failure mode. Reductive amination is a two-step equilibrium process:

  • Imine Formation: Nucleophilic attack of the amine on the aldehyde

    
     Hemiaminal 
    
    
    
    Imine + Water.[1]
  • Reduction: Imine

    
     Amine.
    

The Problem: In sterically hindered aldehydes, the carbonyl carbon is shielded. The nucleophilic attack is slow (kinetic barrier), and the resulting imine is often less stable due to steric strain (thermodynamic barrier). If the reducing agent is present before the imine forms, it will simply reduce the aldehyde to the alcohol (the "dead end" byproduct).

Visualization: The Titanium Solution

The most effective way to overcome this is using Titanium(IV) isopropoxide, which acts as a dual-function Lewis Acid (activating the carbonyl) and Water Scavenger (driving equilibrium).

Ti_Mechanism Aldehyde Hindered Aldehyde Complex Activated Ti-Complex Aldehyde->Complex Coordination Amine Amine (R-NH2) Amine->Complex Coordination Ti Ti(OiPr)4 (Lewis Acid) Ti->Complex Coordination Imine Imine Intermediate Complex->Imine Dehydration (-HOiPr) Byproduct TiO2 (Precipitate) Complex->Byproduct Hydrolysis Product Sec/Tert Amine Imine->Product + Hydride Source (NaBH4/STAB)

Figure 1: Mechanism of Ti(OiPr)4 mediated reductive amination. The Titanium species activates the carbonyl and traps water, forcing the equilibrium forward despite steric resistance.

Module 2: Selecting the Reducing Agent (Chemomimesis)

Choosing the wrong reducing agent is the #1 cause of low yields. You need a reagent that differentiates between the aldehyde (starting material) and the imine (intermediate).[2]

ReagentStrengthSelectivitySuitability for Hindered Substrates
Sodium Borohydride (NaBH₄) HighLowPoor. Reduces aldehydes faster than imines. Only use if imine is pre-formed and isolated.
Sodium Cyanoborohydride (NaBH₃CN) MediumHighModerate. Classic reagent, effective at pH 6, but toxic and slow.
Sodium Triacetoxyborohydride (STAB) MildVery HighExcellent. The acetoxy groups provide steric bulk, slowing down reaction with aldehydes while rapidly reducing iminium ions [1].
Ti(OiPr)₄ + NaBH₄ VariableN/ASuperior. The "Nuclear Option." Ti ensures imine formation; NaBH₄ performs the reduction in situ [2].

Module 3: Experimental Protocols

Protocol A: The "STAB" Method (Moderately Hindered)

Best for: ortho-substituted benzaldehydes with primary amines. Reference: Abdel-Magid et al. [1]

  • Stoichiometry: Aldehyde (1.0 equiv), Amine (1.1–1.2 equiv), STAB (1.4–1.5 equiv), Acetic Acid (1.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[3][4] Note: DCE is preferred for rate, but THF is greener.

  • Procedure:

    • Mix Aldehyde and Amine in DCE under Nitrogen.

    • Add STAB in one portion.

    • Add Acetic Acid (catalyst).[4]

    • Stir at Room Temp for 2–4 hours.

    • Crucial Step: If LCMS shows unreacted aldehyde after 4 hours, do not add more STAB. Add molecular sieves (4Å) to force imine formation.

Protocol B: The Titanium(IV) Isopropoxide Method (Severely Hindered)

Best for: 2,6-disubstituted benzaldehydes or unreactive amines (e.g., anilines). Reference: Bhattacharyya et al. [2]

  • Stoichiometry: Aldehyde (1.0 equiv), Amine (1.2 equiv), Ti(OiPr)₄ (1.25–1.5 equiv), NaBH₄ (1.0 equiv).

  • Procedure:

    • Step 1 (Activation): Combine Amine and Aldehyde in dry THF (or neat).

    • Add Ti(OiPr)₄ dropwise. Warning: Exothermic.

    • Stir at ambient temperature for 6–12 hours (or overnight). The solution often turns yellow/orange, indicating imine/titanium complex formation.

    • Step 2 (Reduction): Dilute with absolute ethanol (if neat). Add NaBH₄ carefully.

    • Stir for 2 hours.

    • Step 3 (Quench): Add water (or 1N NaOH) to quench. A heavy white precipitate (TiO₂) will form.

    • Filter through Celite to remove the titanium salts.

Module 4: Troubleshooting Guide (FAQ)

Issue: "My LCMS shows 80% Benzyl Alcohol."

Diagnosis: Direct reduction. The reducing agent attacked the aldehyde before the imine could form.[2] Fix:

  • Switch to Protocol B (Titanium). You must force the imine formation before the hydride source sees the mixture.

  • If using Protocol A, ensure you are using STAB , not NaBH₄. NaBH₄ is too aggressive for one-pot procedures with hindered substrates.

Issue: "The reaction is stuck at the Imine intermediate."

Diagnosis: The imine formed, but the steric bulk is preventing the hydride from attacking the C=N bond. Fix:

  • Heat: Increase temperature to 40–50°C.

  • Solvent: Switch from THF to Methanol (for the reduction step). Protic solvents can activate the imine via hydrogen bonding, facilitating hydride attack.

Issue: "I have a messy emulsion during workup."

Diagnosis: Titanium salts (if using Protocol B) or Boron salts. Fix:

  • Titanium: Use the "Celite Filtration" method. Quench with a small amount of water, stir until the precipitate is granular (not sticky), then filter. Washing the filter cake with warm ethyl acetate helps recover trapped product.

  • Boron: Quench with saturated aqueous NaHCO₃ or Rochelle's Salt (Potassium Sodium Tartrate) solution and stir vigorously for 30 minutes to break up boron-amine complexes.

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Low Yield / Failed Reaction CheckLCMS Analyze LCMS/NMR Start->CheckLCMS Result1 Major Product: Benzyl Alcohol CheckLCMS->Result1 Result2 Major Product: Unreacted Aldehyde CheckLCMS->Result2 Result3 Major Product: Imine Intermediate CheckLCMS->Result3 Fix1 Direct Reduction Occurred. Use Ti(OiPr)4 to pre-form imine. Switch to STAB. Result1->Fix1 Fix2 Steric Wall. Increase Temp (50°C). Add Molecular Sieves. Result2->Fix2 Fix3 Reduction Failed. Switch solvent to MeOH. Use stronger hydride (NaBH4) AFTER imine formation. Result3->Fix3

Figure 2: Diagnostic workflow for optimizing reaction conditions based on byproduct analysis.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Neidigh, K. A. , Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[7][8] Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds.[7][8][9] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527–2532.

  • Miriyala, B. , Bhattacharyya, S., & Williamson, J. S. (2004).[10] Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron, 60(7), 1463-1471.

Sources

Optimization

removing unreacted 2-Methoxy-5-methoxymethyl-benzaldehyde from reaction mixtures

Topic: Removal of Unreacted 2-Methoxy-5-methoxymethyl-benzaldehyde Executive Summary This guide addresses the specific challenge of removing unreacted 2-Methoxy-5-methoxymethyl-benzaldehyde (CAS: 883541-44-4) from reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted 2-Methoxy-5-methoxymethyl-benzaldehyde

Executive Summary

This guide addresses the specific challenge of removing unreacted 2-Methoxy-5-methoxymethyl-benzaldehyde (CAS: 883541-44-4) from reaction mixtures.[1] As an aromatic aldehyde with significant lipophilicity due to the methoxy and methoxymethyl (MOM) ether substituents, this impurity can be difficult to separate via standard silica chromatography due to "streaking" or co-elution with polar products.

This support module prioritizes chemo-selective scavenging over physical separation, leveraging the reactivity of the aldehyde carbonyl group to alter its solubility profile, allowing for facile removal.

Module 1: The Bisulfite Extraction Protocol (Primary Recommendation)

Best for: Scalable synthesis (>100 mg), removal of >5% residual aldehyde.[1]

The Mechanism

Aromatic aldehydes react reversibly with sodium bisulfite (


) to form water-soluble bisulfite adducts (

-hydroxy sulfonates).[1] While the target product (assuming non-aldehyde) remains in the organic phase, the aldehyde impurity migrates to the aqueous phase.


Step-by-Step Protocol
  • Preparation: Dissolve the crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or Dichloromethane).

    • Critical Step: If the aldehyde is highly lipophilic (likely, given the MOM-ether), add a small amount of Methanol (10% v/v) to the organic layer.[1] This acts as a phase transfer co-solvent to initiate the adduct formation.

  • Scavenging: Add saturated aqueous Sodium Bisulfite (

    
    )  solution (3-5 equivalents relative to the estimated aldehyde).
    
  • Agitation: Vigorously stir or shake for 15–30 minutes .

    • Why? The formation of the adduct is an equilibrium process and occurs at the interface. Time is required to drive the equilibrium to the right.

  • Separation: Transfer to a separatory funnel. Allow layers to settle.[1]

    • Bottom Layer (if DCM): Product (Organic).

    • Top Layer (if DCM): Impurity (Aqueous Bisulfite Adduct).[1]

  • Validation (Self-Check): Spot the organic layer on TLC.[1] The aldehyde spot (UV active) should be absent or significantly diminished.[1]

  • Wash: Wash the organic layer once with water (to remove residual salts) and once with brine.[1] Dry over

    
    .[1][2]
    
Troubleshooting The Bisulfite Wash
IssueCauseSolution
Emulsion Formation The surfactant-like nature of the adduct.[1]Add a small amount of solid NaCl or use centrifugation.
Low Removal Efficiency Equilibrium not shifted; aldehyde too lipophilic.[1]Increase MeOH content or use freshly prepared saturated bisulfite solution.[1][2]
Product Loss Product contains a reactive ketone or aldehyde.[1][2][3][4]STOP. This method is not suitable if your product is also an aldehyde.[1]
Module 2: Solid-Supported Scavenging (High-Throughput)

Best for: Late-stage medicinal chemistry, small scales (<100 mg), or acid-sensitive products.[1]

The Mechanism

Polymer-supported amine resins (e.g., Sulfonyl hydrazine or Trisamine) react covalently with the aldehyde to form an immobilized hydrazone or imine.[1] The impurity is filtered off with the resin.

Protocol
  • Resin Selection: Use Polymer-supported Sulfonyl Hydrazine (PS-TsNHNH2).[1] This forms a highly stable hydrazone.[1]

  • Loading: Calculate 3–5 equivalents of resin capacity relative to the aldehyde impurity.[1]

  • Incubation: Add resin to the reaction mixture (dissolved in DCM or DCE).

  • Conditions: Shake gently at room temperature for 2–4 hours.

    • Catalysis: Adding a drop of Acetic Acid can catalyze the imine formation.

  • Filtration: Filter the mixture through a frit or cotton plug. The filtrate contains the purified product.[2]

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification strategy based on your product's chemical stability and the scale of the reaction.

PurificationLogic Start Crude Mixture containing 2-Methoxy-5-methoxymethyl-benzaldehyde CheckProduct Does Product contain Aldehyde/Ketone groups? Start->CheckProduct Reactive Yes CheckProduct->Reactive Risk of Side Reaction Stable No CheckProduct->Stable Chromatography Use Flash Chromatography (Gradient Elution) Reactive->Chromatography ScaleCheck Reaction Scale? Stable->ScaleCheck LargeScale >100 mg (Scale Up) ScaleCheck->LargeScale SmallScale <100 mg (MedChem) ScaleCheck->SmallScale Bisulfite Method A: Bisulfite Extraction (Forms water-soluble adduct) LargeScale->Bisulfite Resin Method B: Scavenger Resin (PS-Sulfonyl Hydrazine) SmallScale->Resin TLC Validation: TLC/LCMS Check Bisulfite->TLC Resin->TLC

Caption: Decision matrix for removing aldehyde impurities. Green paths indicate chemo-selective scavenging methods.[1]

FAQs: Technical Support

Q1: Will the bisulfite wash hydrolyze the methoxymethyl (MOM) ether on my molecule? A: Unlikely under standard conditions.[1] Sodium bisulfite solutions are weakly acidic (pH ~4–5).[1] MOM ethers are generally stable to mild acid and base.[1] However, avoid prolonged exposure (overnight) or heating during the wash.[1] If your product is extremely acid-sensitive, buffer the bisulfite solution to pH 7 with phosphate buffer, though this may slow down the scavenging kinetics.

Q2: I tried the bisulfite wash, but the aldehyde peak remains in the organic layer. Why? A: This is a classic "Phase Transfer" issue. 2-Methoxy-5-methoxymethyl-benzaldehyde is lipophilic.[1] If you used pure Hexanes or DCM, the aldehyde may not effectively contact the aqueous bisulfite.

  • Fix: Add 5–10% Methanol or Ethanol to your organic layer before adding the bisulfite solution.[1] This increases the solubility of the aldehyde at the interface, facilitating the reaction.

Q3: Can I recover the aldehyde if I need it back (e.g., if I accidentally washed my starting material)? A: Yes.[1] The bisulfite reaction is reversible.[2]

  • Take the aqueous layer (containing the adduct).[2]

  • Adjust pH to >10 using Sodium Hydroxide (NaOH) or Sodium Carbonate (

    
    ).[1]
    
  • Extract with Ethyl Acetate.[1][2] The free aldehyde will return to the organic phase.[2]

References
  • BenchChem. (2025).[1][2] Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Application Note. Link[1]

  • Furigay, M. H., et al. (2018).[1] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments (JoVE).[1][3] Link

  • Sigma-Aldrich. (n.d.).[1] 2-Methoxy-5-(methoxymethyl)benzaldehyde Product Analysis & Properties. Link[1]

  • Bhat, S. V., et al. (2009).[1][5] Polymer-Supported Reagents and Scavengers in Synthesis. In Flow Processes Using Polymer-supported Reagents. Royal Society of Chemistry. Link[1]

Sources

Troubleshooting

Technical Support Center: Stability Profile of 2-Methoxy-5-methoxymethyl-benzaldehyde

Part 1: Critical Alert & Core Chemistry 🚨 The "PMB Effect" Warning Do not treat this molecule as a standard benzaldehyde. While the aldehyde group at position 1 is reactive, the methoxymethyl group at position 5 is the c...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Critical Alert & Core Chemistry

🚨 The "PMB Effect" Warning

Do not treat this molecule as a standard benzaldehyde. While the aldehyde group at position 1 is reactive, the methoxymethyl group at position 5 is the critical failure point in acidic media.

Structurally, the 5-methoxymethyl group functions as a


-Methoxybenzyl (PMB) ether  relative to the methoxy group at position 2.
  • The Chemistry: The methoxy group at position 2 is an Electron Donating Group (EDG). It is para to the methoxymethyl group at position 5.

  • The Consequence: Upon protonation, the 2-methoxy group stabilizes the resulting benzylic carbocation at position 5 via resonance. This makes the ether linkage highly labile (susceptible to cleavage) even under mild acidic conditions (e.g., dilute HCl, TFA, or acidic silica gel).

Stability Matrix
Solvent / ConditionPrimary Degradation PathwayRisk Level
Aqueous Acid Hydrolysis: Cleavage of the 5-methoxymethyl ether to form the benzyl alcohol.🔴 High
Alcoholic Acid (MeOH/EtOH)Acetalization & Exchange: Formation of aldehyde acetal AND ether exchange at C5.🔴 High
Anhydrous Acid (DCM/TFA)Polymerization: Formation of benzylic carbocation leading to Friedel-Crafts polymerization.Critical
Neutral / Basic Stable (Subject to standard aldehyde oxidation).🟢 Safe

Part 2: Mechanism of Degradation (Visualization)

The following diagram illustrates the divergent degradation pathways based on solvent conditions. Note the central role of the Resonance-Stabilized Carbocation .

DegradationPathways Start 2-Methoxy-5-methoxymethyl- benzaldehyde Acid + H+ (Acidic Conditions) Start->Acid AcetalPath Reversible Acetalization (in MeOH/EtOH) Acid->AcetalPath Alcohol Solvent Protonation Protonation of Ether Oxygen Acid->Protonation Any Solvent AcetalProd Dimethyl Acetal Product AcetalPath->AcetalProd Cation Benzylic Carbocation (Stabilized by 2-OMe) Protonation->Cation - MeOH AlcoholProd Degradation Product A: Benzyl Alcohol Cation->AlcoholProd Hydrolysis PolymerProd Degradation Product B: Polymer/Oligomer Cation->PolymerProd Polymerization Hydrolysis + H2O (Aqueous) Polymer No Nucleophile (Anhydrous)

Figure 1: Acid-catalyzed degradation pathways.[1] The formation of the benzylic carbocation (red node) is the irreversible step leading to loss of the methoxymethyl group.

Part 3: Troubleshooting Guide (FAQ)

Q1: I see a new spot on TLC appearing just below my starting material after adding acid. What is it?

Diagnosis: This is likely the benzyl alcohol derivative (2-Methoxy-5-hydroxymethyl-benzaldehyde).

  • Cause: Acidic hydrolysis of the methoxymethyl ether.

  • Confirmation: The alcohol is more polar than the ether, resulting in a lower

    
     value.
    
  • Fix: Avoid aqueous acids. If acid is required for a subsequent step, use a buffered system or perform the reaction at

    
     and quench immediately.
    
Q2: My reaction mixture turned into a gummy, insoluble solid.

Diagnosis: You have triggered cationic polymerization .

  • Cause: In anhydrous acid (e.g., neat TFA or HCl/Dioxane), the cleaved methoxymethyl group generates a reactive carbocation. Without a nucleophile (like water or alcohol) to trap it, this cation attacks other aromatic rings in your flask.

  • Fix: Never expose the concentrated material to strong acids without a "scavenger" present. If deprotection is necessary, consider oxidative cleavage (DDQ) instead of acid hydrolysis [1].

Q3: The aldehyde proton signal in NMR disappeared/shifted after stirring in acidic methanol.

Diagnosis: You formed the dimethyl acetal .[2]

  • Cause: Benzaldehydes exist in equilibrium with their acetals in acidic alcohols.

  • Fix: This is reversible. Treat the mixture with dilute aqueous acid (carefully, to avoid ether cleavage—see Q1) or simply add water during workup to hydrolyze the acetal back to the aldehyde.

Part 4: Recommended Protocols

Protocol A: Safe Quenching of Acidic Reactions

Use this protocol if your synthesis requires acidic reagents (e.g., removal of other protecting groups).

  • Cool Down: Cool reaction mixture to

    
     or 
    
    
    
    .
  • Base Selection: Do not use strong bases (NaOH) which might cause Cannizzaro reactions. Use Triethylamine (Et3N) or Saturated NaHCO3 .

  • Neutralization: Add base before concentrating the solvent.

    • Why? Concentrating an acidic solution increases the effective concentration of the acid, accelerating the cleavage of the sensitive methoxymethyl ether.

  • Verification: Spot on TLC. Ensure the mobile phase contains 1% Triethylamine to prevent degradation on the silica gel (which is slightly acidic).

Protocol B: Stability Test (Go/No-Go)

Before committing valuable material, run this 15-minute test.

StepActionObservation Criteria
1 Dissolve 5 mg of compound in 0.5 mL solvent (DCM or MeOH).Clear solution.
2 Add 1 drop of intended acid (e.g., TFA, HCl).Watch for color change (Yellow/Orange = Cation formation).
3 Hold for 1 hour at RT.
4 TLC Analysis: Elute in 30% EtOAc/Hexane.Pass: Single spot matching SM.Fail: New lower spot (alcohol) or streak (polymer).

Part 5: References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to section on "p-Methoxybenzyl Ether cleavage").

  • Johansson, R., & Samuelsson, B. (1984). Acid-catalyzed cleavage of p-methoxybenzyl ethers. Journal of the Chemical Society, Perkin Transactions 1, 2371-2374.

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Refer to "Hydrolysis of Acetals" and "Benzylic Cation Stability").

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in Aldehyde Condensation Reactions

Welcome to our dedicated technical support center for aldehyde condensation reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving h...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for aldehyde condensation reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high conversion rates in their experiments. Here, we address common issues in a practical question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Fundamental Reaction Issues

Question 1: My aldehyde condensation reaction shows very low or no conversion. What are the primary factors I should investigate?

Low or no conversion in an aldehyde condensation reaction can often be traced back to a few fundamental parameters. The first step in troubleshooting is to systematically evaluate the core components of your reaction setup.

  • Catalyst Activity and Choice: The heart of the condensation reaction is the catalyst, which is typically a base or an acid.

    • Base Catalysis: For base-catalyzed reactions, the primary issue is often an inactive or inappropriate base. Ensure your base is fresh and has been stored under anhydrous conditions, as moisture can neutralize many strong bases. The strength of the base is also critical; it must be sufficiently strong to deprotonate the α-carbon of the aldehyde to form the nucleophilic enolate.[1] If you suspect your base is not strong enough, consider switching to a more potent one, such as Lithium diisopropylamide (LDA) for complete and irreversible enolate formation.[2][3]

    • Acid Catalysis: In acid-catalyzed condensations, the acid facilitates the formation of an enol intermediate.[4] Ensure the acid catalyst is not depleted and is of an appropriate strength for your specific substrates.

  • Solvent and Reagent Purity: The presence of impurities, especially water, can be detrimental.

    • Anhydrous Conditions: Water can quench the base catalyst and inhibit enolate formation.[1] It is crucial to use anhydrous solvents and ensure all glassware is thoroughly dried.

    • Reagent Quality: Impurities in your aldehyde starting materials can also lead to side reactions or inhibit the primary reaction pathway.

  • Reaction Temperature: Temperature plays a significant role in overcoming the activation energy of the reaction. While many condensations proceed at room temperature, some may require heating to achieve a reasonable rate.[5][6] Conversely, excessively high temperatures can promote side reactions and decomposition.

Question 2: I am observing a complex mixture of products instead of my desired condensed product. What is causing this and how can I improve selectivity?

The formation of multiple products is a common challenge, particularly in crossed aldol condensations where two different enolizable aldehydes are used.[4][7] This typically results in a mixture of four possible products, making purification a significant challenge.[7][8]

  • Self-Condensation vs. Crossed-Condensation: When both aldehyde reactants possess α-hydrogens, they can each form an enolate and act as an electrophile, leading to both self-condensation and crossed-condensation products.[9][10]

To enhance the selectivity towards the desired crossed-condensation product, consider the following strategies:

  • Use a Non-Enolizable Aldehyde: One of the most effective strategies is to use one aldehyde that lacks α-hydrogens (e.g., benzaldehyde or formaldehyde).[4][11][12] This aldehyde can only act as the electrophile, significantly reducing the number of possible products.[13]

  • Controlled Reagent Addition: Slowly adding the enolizable aldehyde to a mixture of the non-enolizable aldehyde and the base can favor the crossed-condensation reaction.[4] This ensures that the enolate, once formed, is more likely to react with the more abundant non-enolizable aldehyde.

  • Pre-formation of the Enolate: For reactions involving a ketone and an aldehyde (a Claisen-Schmidt condensation), you can pre-form the enolate of the ketone by treating it with a strong, non-nucleophilic base like LDA at low temperatures before adding the aldehyde.[1][2] This kinetically controlled approach ensures the desired enolate is formed selectively.[2][14]

Section 2: Common Side Reactions and Their Mitigation

Question 3: My reaction is consuming the aldehyde starting material, but I'm not getting the expected condensation product. Could a Cannizzaro reaction be the culprit?

Yes, the Cannizzaro reaction is a significant competing side reaction, especially when using a non-enolizable aldehyde in the presence of a strong base.[4][9] This reaction involves the disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.[1][15]

Mitigation Strategies:

  • Base Concentration: The Cannizzaro reaction is highly dependent on the base concentration. Using a very concentrated base can favor this pathway.[4][16] It is advisable to use a dilute base to favor the aldol condensation.[13]

  • Slow Base Addition: Adding the base slowly to the reaction mixture can help maintain a lower instantaneous concentration, thus suppressing the Cannizzaro reaction.[1]

  • Temperature Control: Running the reaction at a lower temperature can also help to favor the aldol pathway over the Cannizzaro reaction.[1]

Side ReactionKey ConditionsMitigation Strategy
Self-Condensation Both reactants are enolizable.Use one non-enolizable reactant; control addition order.[4][9]
Cannizzaro Reaction Non-enolizable aldehyde with strong base.Use a milder/dilute base; slow base addition; lower temperature.[1][4][16]
Secondary Condensations Product can undergo further reactions.Optimize reaction time; monitor progress to isolate the initial product.[17][18]

Question 4: I am using a heterogeneous catalyst, and the reaction rate decreases significantly over time. What could be causing this catalyst deactivation?

Catalyst deactivation is a common issue when using solid catalysts, such as metal oxides or ion-exchange resins, for aldol condensations.[17][18][19] The primary causes of deactivation include:

  • Coking/Fouling: Secondary condensation reactions can lead to the formation of high molecular weight byproducts that deposit on the catalyst surface, blocking active sites.[17][18][20]

  • Leaching of Active Species: For supported catalysts, the active component may leach into the reaction medium.

  • Structural Changes: The catalyst structure may change under the reaction conditions, leading to a loss of activity.

Troubleshooting Catalyst Deactivation:

  • Reaction Monitoring: Closely monitor the reaction progress and stop it before significant deactivation occurs.

  • Catalyst Regeneration: Investigate regeneration protocols for your specific catalyst, which may involve calcination or washing to remove deposited materials.[20]

  • Optimize Conditions: Adjusting reaction temperature and reactant concentrations can sometimes minimize the formation of deactivating byproducts.

Section 3: Experimental Protocols and Monitoring

Question 5: How can I effectively monitor the progress of my aldehyde condensation reaction to optimize reaction time and prevent side reactions?

Effective reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of byproducts from secondary reactions.

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for qualitatively monitoring the disappearance of starting materials and the appearance of the product.[5] It is an excellent tool for initial reaction scouting and optimization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For more quantitative analysis, benchtop NMR spectroscopy can be used to monitor the reaction in real-time.[21] By integrating the signals of reactants and products, you can determine the reaction kinetics and identify the formation of any intermediates or byproducts.[21]

Experimental Protocol: Reaction Monitoring by TLC

  • Prepare a TLC plate: Use a silica gel plate.

  • Spot the plate: Apply a small spot of your starting aldehyde(s) as a reference.

  • Sample the reaction: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture and spot it on the TLC plate.

  • Develop the plate: Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to elute the plate.

  • Visualize the spots: Use a UV lamp or an appropriate staining agent to visualize the spots.

  • Analyze the results: Observe the disappearance of the starting material spots and the appearance of the product spot. The reaction is complete when the starting material spot is no longer visible or its intensity remains constant.

Visualizing Troubleshooting Logic

To aid in your troubleshooting process, the following diagram outlines a logical workflow for diagnosing and resolving low conversion rates in aldehyde condensation reactions.

TroubleshootingWorkflow cluster_solutions Potential Solutions Start Low Conversion Rate CheckCatalyst 1. Evaluate Catalyst - Activity - Strength - Concentration Start->CheckCatalyst CheckConditions 2. Assess Reaction Conditions - Anhydrous? - Temperature - Purity of Reagents CheckCatalyst->CheckConditions Catalyst OK ChangeCatalyst Change/Refresh Catalyst CheckCatalyst->ChangeCatalyst AnalyzeProducts 3. Analyze Product Mixture - Complex Mixture? - Side Products? CheckConditions->AnalyzeProducts Conditions OK DrySolvents Use Anhydrous Solvents CheckConditions->DrySolvents OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp Optimize Optimize Reaction AnalyzeProducts->Optimize Identify Cause ControlAddition Control Reagent Addition AnalyzeProducts->ControlAddition UseNonEnolizable Use Non-Enolizable Aldehyde AnalyzeProducts->UseNonEnolizable

Caption: A logical workflow for troubleshooting low conversion rates.

This guide provides a starting point for addressing common issues in aldehyde condensation reactions. Remember that each reaction system is unique, and systematic optimization of key parameters is essential for achieving high yields and selectivity.

References

  • Wikipedia. (n.d.). Aldol condensation. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025). Kinetics, Selectivity, and Deactivation in the Aldol Condensation of Acetaldehyde on Anatase Titanium Dioxide. Retrieved March 7, 2026, from [Link]

  • ACS Publications. (2010). Kinetics, Selectivity, and Deactivation in the Aldol Condensation of Acetaldehyde on Anatase Titanium Dioxide. Retrieved March 7, 2026, from [Link]

  • Nanalysis. (2020). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Retrieved March 7, 2026, from [Link]

  • JoVE. (2023). Video: Regioselective Formation of Enolates. Retrieved March 7, 2026, from [Link]

  • Chemistry Steps. (n.d.). Aldol Condensation Practice Problems With Answers. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (2014). Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes. Retrieved March 7, 2026, from [Link]

  • Allen. (n.d.). Aldol Condensation: Mechanism, Types and Applications. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2025). Catalyst deactivation of cation‐exchange resin in c ross‐aldol condensation of acetaldehyde to methyl pentenone. Retrieved March 7, 2026, from [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved March 7, 2026, from [Link]

  • ACS Publications. (2010). Kinetics, Selectivity, and Deactivation in the Aldol Condensation of Acetaldehyde on Anatase Titanium Dioxide. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Aldol Condensation. Retrieved March 7, 2026, from [Link]

  • Chemistry Steps. (2020). Aldol Condensation – Dehydration of Aldol Addition Product. Retrieved March 7, 2026, from [Link]

  • Quora. (2020). Generally we use a dilute base for aldol condensation, is there any problem if we use a concentrated base in aldol condensation? Retrieved March 7, 2026, from [Link]

  • PubMed. (2008). Control of aldol reaction pathways of enolizable aldehydes in an aqueous environment with a hyperbranched polymeric catalyst. Retrieved March 7, 2026, from [Link]

  • ALDOL CONDENSATION. (n.d.). Retrieved March 7, 2026, from [Link]

  • BYJU'S. (n.d.). General Aldol Condensation Reaction. Retrieved March 7, 2026, from [Link]

  • Quora. (2022). Aldol condensations are sometimes fraught with side products and do not have good yields. However, your reaction works better for several reasons. What are they? Retrieved March 7, 2026, from [Link]

  • Cole-Parmer. (n.d.). Tech Info. Retrieved March 7, 2026, from [Link]

  • PMC. (n.d.). Research progress of catalysts for aldol condensation of biomass based compounds. Retrieved March 7, 2026, from [Link]

  • Online Chemistry notes. (2021). Aldol condensation and Crossed aldol condensation reaction- Definition, Examples, Mechanism and Uses. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 23.2: Enols, Enolate Ions and Tautomerization. Retrieved March 7, 2026, from [Link]

  • Mono Mole. (2019). Monitoring the progress of a reaction. Retrieved March 7, 2026, from [Link]

  • Jack Westin. (n.d.). Enolates. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Claisen Condensation. Retrieved March 7, 2026, from [Link]

  • Claisen-Schmidt Condensation. (n.d.). Retrieved March 7, 2026, from [Link]

  • Semantic Scholar. (n.d.). The Aldol Addition and Condensation: The Effect of Conditions on Reaction Pathway. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). The effect of reaction temperature on the aldol condensation. Reaction.... Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Solvent and temperature effect in aldol condensation between the lithium enolate of tert-butyl acetate and 2-phenyl propanal: Enthalpy and entropy contribution. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved March 7, 2026, from [Link]

  • Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. Retrieved March 7, 2026, from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved March 7, 2026, from [Link]

  • Magritek. (n.d.). The Aldol Condensation. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023). 23.8: The Claisen Condensation Reaction. Retrieved March 7, 2026, from [Link]

  • PMC. (2025). Presence and Impact of Aldol Condensation Products as Off-Notes in Plant-Based Protein Sources. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Three types of biochemical reactions (A) condensation reaction, (B).... Retrieved March 7, 2026, from [Link]

  • PMC. (n.d.). Continuous-flow hydration–condensation reaction: Synthesis of α,β-unsaturated ketones from alkynes and aldehydes by using a heterogeneous solid acid catalyst. Retrieved March 7, 2026, from [Link]

  • Reddit. (2024). Struggling with the purification of a nitroaldol product : r/OrganicChemistry. Retrieved March 7, 2026, from [Link]

  • Experiment 19 — Aldol Condensation. (n.d.). Retrieved March 7, 2026, from [Link]

  • California State University, Bakersfield. (n.d.). Lab 13: Predicting the Products of an Aldol Reaction. Retrieved March 7, 2026, from [Link]

  • Understanding Condensation Reactions and Dehydration Synthesis: A Closer Look. (2026). Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting

recrystallization solvents for 2-Methoxy-5-methoxymethyl-benzaldehyde derivatives

Technical Support Center: Recrystallization Optimization for 2-Methoxy-5-methoxymethyl-benzaldehyde Derivatives Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization Optimization for 2-Methoxy-5-methoxymethyl-benzaldehyde Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the purification of functionalized aromatic aldehydes. 2-Methoxy-5-methoxymethyl-benzaldehyde (CAS: 883541-44-4) is a highly versatile building block in drug development, but its unique structural features require a precise approach to crystallization.

This guide is designed to move beyond basic protocols by explaining the thermodynamic causality behind solvent selection, providing self-validating methodologies, and offering advanced troubleshooting for common benchtop issues.

Mechanistic Overview & Solvent Causality

The solubility profile of 2-Methoxy-5-methoxymethyl-benzaldehyde is dictated by its functional groups. The aldehyde core provides moderate polarity, while the methoxy (–OCH₃) and methoxymethyl (–CH₂OCH₃) substituents act as potent hydrogen bond acceptors.

The Causality of Dissolution and Nucleation: To achieve a high-yielding recrystallization, your chosen solvent must form temperature-dependent, non-covalent interactions with the solute. Protic solvents are highly effective here [1]. At elevated temperatures, thermal energy combined with the solvent's ability to donate hydrogen bonds to the ether and carbonyl oxygens overcomes the compound's crystal lattice energy, resulting in complete dissolution.

Upon cooling, kinetic energy drops. The solvent-solute hydrogen bonds are no longer sufficient to keep the molecule solvated against its own intermolecular π-π stacking and dipole-dipole interactions. This thermodynamic shift forces the compound out of solution, inducing the nucleation of pure crystals [1].

Solvent Selection Matrix

Before scaling up your purification, always perform a self-validating micro-scale solubility test (10–50 mg). A successful solvent system will leave the compound completely insoluble at room temperature but fully dissolved at its boiling point.

Solvent SystemPolarity IndexEfficacy for Target DerivativeCausality / Mechanistic Notes
95% Ethanol 5.2Excellent Provides the optimal temperature gradient. The 5% water content slightly decreases baseline solubility, maximizing recovery yield upon cooling [2].
Methanol 5.1Good Forms strong H-bonds, but its lower boiling point (65°C) provides a narrower thermal gradient for dissolution [1].
EtOAc / Hexane (1:4) ~1.0Moderate Highly effective if the crude mixture contains highly polar impurities that would otherwise co-crystallize in protic alcohols.
Toluene 2.4Poor The compound is typically too soluble in aromatic solvents even at room temperature, leading to massive yield loss in the mother liquor.

Standard Operating Procedure (SOP): Recrystallization Workflow

This self-validating protocol ensures that impurities are systematically excluded—either by physical removal during hot filtration or by remaining dissolved in the cold mother liquor.

Step-by-Step Methodology:

  • Initial Setup: Place the crude 2-Methoxy-5-methoxymethyl-benzaldehyde in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar to prevent bumping.

  • Titrated Heating: Place the flask on a heating mantle or hot plate. Add hot 95% ethanol dropwise (or in 1 mL increments for multi-gram scales) while stirring continuously. Critical Step: Stop adding solvent the exact moment the solid completely dissolves. Excess solvent will exponentially decrease your final yield.

  • Decolorization & Hot Filtration (Conditional): If the solution is dark or contains suspended insoluble particulates, add a micro-spatula of activated charcoal, boil for 2 minutes, and immediately pass the mixture through a pre-heated fluted filter paper into a clean flask.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature. Causality Note: Rapid cooling traps impurities within the forming crystal lattice. Slow cooling ensures thermodynamic control, yielding high-purity, well-ordered crystals.

  • Yield Maximization: Once at room temperature, transfer the flask to an ice-water bath (0–4°C) for 15 to 30 minutes to force the remaining dissolved compound out of the solution.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume (e.g., 1–2 mL) of ice-cold ethanol to remove residual mother liquor without redissolving the product [2].

  • Drying: Dry the crystals under high vacuum or in a desiccator to a constant weight to remove all trace solvent.

Experimental Workflow Visualization

Workflow Start Crude 2-Methoxy-5-methoxymethyl- benzaldehyde Dissolve Dissolution (Minimum Hot Ethanol) Start->Dissolve FilterHot Hot Filtration (Remove Insoluble Impurities) Dissolve->FilterHot If cloudy Cool Controlled Cooling (Room Temp -> Ice Bath) Dissolve->Cool If clear FilterHot->Cool Isolate Vacuum Filtration & Cold Solvent Wash Cool->Isolate Pure Pure Crystals (Dry in Desiccator) Isolate->Pure

Standard Recrystallization Workflow for Benzaldehyde Derivatives.

Troubleshooting & FAQs

Q1: My compound is "oiling out" (forming a separate liquid layer) instead of forming crystals. How do I fix this? A1: "Oiling out" occurs when the saturation temperature of the solution is higher than the melting point of the compound, or when a high impurity load severely depresses the melting point. Instead of nucleating, the compound separates as a supercooled liquid. Resolution: Reheat the mixture until it forms a single homogenous phase. Add a slightly less polar solvent (like a few drops of hexane) to adjust the saturation point, and allow the solution to cool much more slowly. If an oil still forms, vigorously scratch the inside of the flask with a glass rod to create micro-abrasions for nucleation sites, or add a microscopic "seed crystal" of pure compound [3].

Q2: The recovered yield is extremely low (<40%). What went wrong? A2: A low yield almost always indicates that too much solvent was used during the dissolution phase, or the chosen solvent is too polar, retaining the compound in the mother liquor even at 0°C. Resolution: Transfer the mother liquor to a rotary evaporator, concentrate it to half its volume, and repeat the cooling process to obtain a second crop of crystals. For future runs, strictly adhere to the titrated heating method, adding solvent only until the solid just dissolves.

Q3: The crystals are discolored (yellow/brown) despite recrystallization. Is the compound degrading? A3: Benzaldehyde derivatives are highly susceptible to auto-oxidation, converting the aldehyde group into a benzoic acid derivative, which can introduce color. Furthermore, trace polymeric impurities from upstream synthesis can co-crystallize. Resolution: Perform a mild basic wash (e.g., saturated NaHCO₃) on the crude mixture in a separatory funnel prior to recrystallization to remove acidic oxidative byproducts. During recrystallization, utilize the activated charcoal step described in the SOP to adsorb large, conjugated colored impurities.

Logical Relationship: Resolving "Oiling Out"

Logic Issue Issue: Oiling Out (Liquid phase separates) Cause1 Melting Point < Saturation Temp Issue->Cause1 Cause2 High Impurity Load Issue->Cause2 Fix1 Add Seed Crystal or Triturate Cause1->Fix1 Fix3 Re-heat & Cool Slower Cause1->Fix3 Fix2 Adjust Solvent (Add Hexane/Water) Cause2->Fix2 Success Crystallization Achieved Fix1->Success Fix2->Success Fix3->Success

Logical Troubleshooting Pathway for Resolving "Oiling Out" Issues.

References

  • Title: Studies on crystal growth, experimental, structural, DFT, optical, thermal and biological studies of 3-hydroxy-4-methoxybenzaldehyde single crystals. Source: Heliyon (via PubMed Central) URL: [Link]

  • Title: Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Source: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (Royal Society of Chemistry) URL: [Link]

Optimization

handling hygroscopic nature of methoxy-substituted benzaldehyde intermediates

Welcome to the Technical Support Center for Reactive Intermediates . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with methoxy-substituted be...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Reactive Intermediates . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with methoxy-substituted benzaldehydes.

These compounds (e.g., p-anisaldehyde, vanillin, 2,4-dimethoxybenzaldehyde) are foundational to drug development and organic synthesis. However, their high affinity for atmospheric moisture frequently compromises downstream stoichiometry and product stability. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure absolute experimental reproducibility.

Part 1: Mechanistic Insight — The Causality of Hygroscopicity

To effectively handle methoxybenzaldehydes, we must first understand why they fail. The methoxy group (-OCH₃) is a strong electron-donating group via resonance. When positioned on an aromatic ring, it increases the electron density of the entire conjugated system. This hyper-polarizes the aldehyde carbonyl, making the oxygen atom highly nucleophilic and exceptionally prone to hydrogen bonding with atmospheric water vapor.

Once moisture is absorbed, it triggers a cascade of chemical failures:

  • Hydrate Formation: The water acts as a nucleophile, reversibly forming a gem-diol (hydrate). This immediately ruins the molecular weight calculations for highly sensitive stoichiometric reactions like Grignard additions or reductive aminations.

  • Auto-Oxidation: The presence of absorbed water significantly lowers the activation energy for auto-oxidation. Atmospheric oxygen rapidly converts the hydrated aldehyde into a methoxybenzoic acid derivative, which is an irreversible degradation pathway 1[1].

  • Physical Deliquescence: In solid derivatives, capillary action and surface bonding cause the powder to clump into an unusable, semi-solid mass 2[2].

Pathway A Anhydrous Methoxybenzaldehyde (Reactive Intermediate) B Atmospheric Moisture (H2O Absorption) A->B Hygroscopic uptake C Hydrate (gem-diol) (Altered Stoichiometry) B->C Nucleophilic addition D Oxygen Exposure (O2) C->D Facilitates oxidation E Methoxybenzoic Acid (Irreversible Degradation) D->E Radical auto-oxidation

Moisture-induced degradation pathway of methoxybenzaldehydes.

Part 2: Troubleshooting Guide & FAQs

Q1: My solid 2,6-dichloro-4-methoxybenzaldehyde has clumped into a hard, sticky mass. Is the batch ruined? A: Not necessarily, but it requires immediate intervention. Clumping is the physical manifestation of moisture absorption 2[2]. Before discarding it, run a ¹H-NMR scan. Look for the distinct aldehyde proton (typically ~9.8–10.2 ppm). If you observe a broad peak around 11-12 ppm, oxidation to the carboxylic acid has occurred, and the batch must be discarded. If the aldehyde peak is intact, the compound is merely wet and can be salvaged using SOP 1: Solid-State Vacuum Drying .

Q2: I am running a Wittig olefination, but my yields are inconsistent when using p-Anisaldehyde from an older bottle. Why? A: p-Anisaldehyde is extremely hygroscopic and air-sensitive 3[3]. Even trace amounts of water (<0.5%) will prematurely quench your ylide, destroying the reaction stoichiometry. Furthermore, liquid aldehydes are prone to oligomerization when stored improperly4[4]. For liquid derivatives, you must vacuum distill the reagent immediately prior to use to ensure absolute purity.

Q3: What are the optimal storage conditions to prevent this from happening in the future? A: Storage protocols depend strictly on the physical state of the derivative. Solid derivatives like Vanillin should be stored in light-resistant containers in a dry, well-ventilated space 5[5]. Highly sensitive liquid derivatives like 2-Methoxybenzaldehyde must be stored under an inert gas blanket (Nitrogen or Argon) at -20°C to -80°C 6[6]. Critical Note: When retrieving cold bottles, allow them to warm to room temperature inside a desiccator before opening to prevent rapid condensation of atmospheric moisture into the bottle.

Part 3: Quantitative Data & Handling Parameters

The following table summarizes the physicochemical vulnerabilities of common methoxybenzaldehydes and the required handling parameters.

CompoundPhysical State (RT)Primary Moisture RiskRecommended StorageOptimal Drying Method
p-Anisaldehyde LiquidOxidation / Stoichiometry lossInert gas, 5–25°C[3]Vacuum Distillation
Vanillin SolidClumping / Light degradationDark, well-ventilated[5]Vacuum Desiccator
2,6-Dichloro-4-methoxybenzaldehyde SolidDeliquescenceInert gas, 4°C[7]Vacuum over P₂O₅
2-Methoxybenzaldehyde LiquidOligomerization / OxidationNitrogen, -20°C to -80°C[6]3Å Molecular Sieves

Part 4: Standard Operating Procedures (SOPs)

To ensure scientific integrity, these protocols are designed as self-validating systems . You must establish a baseline moisture level before beginning and verify the final moisture content post-drying.

SOP 1: Solid-State Vacuum Drying (For Clumped Powders)

Use this protocol for solid derivatives like Vanillin or 2,4-dimethoxybenzaldehyde.

  • Baseline Validation: Perform a Karl Fischer (KF) titration or a ¹H-NMR scan to confirm the absence of carboxylic acid degradation products.

  • Mechanical Disruption: Inside a nitrogen-filled glove bag, transfer the clumped solid to a clean mortar and pestle. Gently crush the material to maximize surface area. Causality: Moisture hides in the dead zones of clumped solids; increasing surface area is mandatory for mass transfer 2[2].

  • Desiccation Setup: Transfer the powder to a pre-weighed Schlenk flask. Place the flask inside a vacuum desiccator alongside a secondary open container of Phosphorus Pentoxide (P₂O₅).

  • Cold Vacuum Application: Apply high vacuum (< 1 mbar) at room temperature for 12–24 hours. Causality: Do not apply heat initially. Hygroscopic materials often degrade or melt under high heat when wet 2[2].

  • Post-Validation: Backfill the desiccator with Argon. Re-run a KF titration. The target moisture content must be < 10 ppm before proceeding to synthesis.

SOP 2: Solution-State Drying (For Liquids or Pre-Reaction Mixtures)

Use this protocol for liquid derivatives or when dissolving the intermediate immediately prior to a moisture-sensitive reaction.

  • Solvent Preparation: Dissolve the methoxybenzaldehyde in a suitable anhydrous organic solvent (e.g., Dichloromethane or Toluene).

  • Sieve Activation & Addition: Add freshly activated 3Å molecular sieves (approx. 20% w/v) to the solution. Causality: 3Å sieves are structurally perfectly sized to trap water molecules (2.8Å) while completely excluding the larger aromatic aldehyde, preventing product loss 8[8].

  • Equilibration: Seal the flask under an Argon atmosphere and allow it to stand for 24 hours.

  • Filtration & Validation: Using standard Schlenk techniques, filter the dried solution via a PTFE syringe filter directly into your reaction vessel. A properly executed 3Å sieve drying protocol reliably provides residual moisture in the sub-10 ppm range 8[8].

Workflow Start Wet Intermediate Test 1H-NMR / Karl Fischer (Moisture Assessment) Start->Test Solid Solid-State Drying (Vacuum + P2O5) Test->Solid If Powder/Crystal Liquid Solution-State Drying (3Å Molecular Sieves) Test->Liquid If Oil/Solution Validate Re-test Moisture Level (< 10 ppm target) Solid->Validate Liquid->Validate Validate->Solid Fail (Solid) Validate->Liquid Fail (Liquid) Store Inert Storage (Argon, 4°C, Dark) Validate->Store Pass

Self-validating workflow for drying and storing hygroscopic aldehydes.

References

  • ChemBK. "p-methoxybenzaldehyde - ChemBK".
  • Sigma-Aldrich. "2,6-dichloro-4-methoxybenzaldehyde".
  • Oxford Lab Fine Chem.
  • MedChemExpress. "2-Methoxybenzaldehyde".
  • University of Pittsburgh. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants".
  • University of Rochester. "How to Store Reagents".
  • PerMix.
  • Pell Wall Perfumes.

Sources

Reference Data & Comparative Studies

Validation

The Application Scientist’s Guide: 1H NMR Analysis of 2-Methoxy-5-methoxymethyl-benzaldehyde

[1] Executive Summary & Molecular Profile[1] In the synthesis of kinase inhibitors and vanillin-derived APIs, 2-Methoxy-5-methoxymethyl-benzaldehyde (CAS: 883541-44-4) serves as a critical "linker" intermediate.[1] Its p...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Molecular Profile[1]

In the synthesis of kinase inhibitors and vanillin-derived APIs, 2-Methoxy-5-methoxymethyl-benzaldehyde (CAS: 883541-44-4) serves as a critical "linker" intermediate.[1] Its purity is paramount because the ortho-methoxy benzaldehyde scaffold is prone to regio-isomeric contamination during formylation and incomplete methylation of the benzyl alcohol precursor.[1]

This guide moves beyond basic spectral listing. It provides a comparative analytical framework to distinguish the target molecule from its two most common impurities: the alcohol precursor (incomplete reaction) and the 4-substituted regioisomer (non-selective formylation).[1]

Molecular Structure & Proton Assignment Map[1]

G C1 C1 C2 C2 C1->C2 CHO CHO (A) C1->CHO Pos 1 C3 C3 C2->C3 OMe_Ar OMe (E) C2->OMe_Ar Pos 2 C4 C4 C3->C4 H3 H-3 (B) C3->H3 C5 C5 C4->C5 H4 H-4 (B) C4->H4 C6 C6 C5->C6 CH2 CH2 (D) C5->CH2 Pos 5 C6->C1 H6 H-6 (C) C6->H6 OMe_Alk OMe (F) CH2->OMe_Alk

Figure 1: Structural assignment of 2-Methoxy-5-methoxymethyl-benzaldehyde.[1] Letters (A-F) correspond to the spectral signals discussed below.

Theoretical 1H NMR Spectrum Analysis

Based on fragment additivity rules and empirical data from o-anisaldehyde derivatives, the spectrum in


 (300 K, 400 MHz) is characterized by distinct shielding/deshielding zones.
The "Fingerprint" Signals
SignalProton TypeChemical Shift (

, ppm)
MultiplicityIntegrationMechanistic Insight
A Aldehyde (-CH O)10.45 ± 0.05 Singlet (s)1HHighly deshielded by the carbonyl anisotropy and the ortho-methoxy effect (hydrogen bonding/steric twisting).[1]
B Aromatic H-67.78 ± 0.05 Doublet (d)1HOrtho to the electron-withdrawing CHO group.[1] Shows small meta-coupling (

Hz) to H-4.[1]
C Aromatic H-47.52 ± 0.05 dd1HPara to CHO (deshielded) but meta to OMe.[1] Shows large ortho-coupling (

Hz) to H-3 and small meta-coupling to H-6.[1]
D Aromatic H-36.98 ± 0.05 Doublet (d)1HOrtho to the electron-donating OMe group (shielded).[1] Dominant ortho-coupling (

Hz).[1]
E Benzylic (-CH

-O-)
4.42 ± 0.02 Singlet (s)2HCharacteristic shift for benzyl ethers. Sharp singlet confirms no adjacent protons.[1]
F Aromatic -OCH

3.92 ± 0.02 Singlet (s)3HTypical range for anisole derivatives.[1]
G Aliphatic -OCH

3.38 ± 0.02 Singlet (s)3HUpfield from aromatic OMe due to lack of resonance deshielding.[1]

Comparative Analysis: Validating Purity & Identity

The primary challenge in developing this intermediate is distinguishing it from the Alcohol Precursor (incomplete methylation) and the Regioisomer (wrong formylation position).

Scenario A: Reaction Monitoring (Target vs. Alcohol Precursor)

Precursor: 2-Methoxy-5-hydroxymethyl-benzaldehyde.[1] Critical Check: Monitoring the methylation of the benzyl alcohol.

FeatureTarget Molecule (Ether)Precursor (Alcohol)Diagnostic Action
Benzylic -CH

~4.42 ppm (Sharp Singlet)~4.65 ppm (Broad/Doublet)The alcohol methylene is deshielded by the -OH and may show coupling to the OH proton in dry DMSO.[1]
Aliphatic -OCH

Present (~3.38 ppm) Absent Integration of the 3.38 ppm peak is the primary quantitative assay for conversion.[1]
-OH Proton Absent ~2.0 - 5.0 ppm (Variable)Broad singlet, exchangeable with

.
Scenario B: Isomer Identification (Target vs. 4-Isomer)

Impurity: 2-Methoxy-4-methoxymethyl-benzaldehyde.[1] Critical Check: Verifying the formylation occurred ortho to the methoxy group but para to the alkyl chain? No, the starting material is likely 4-methoxymethyl-anisole.[1] Formylation usually directs ortho to the strongest donor (OMe).

  • Target (2,5-subst): Protons are at 3, 4, 6.

  • Isomer (2,4-subst): Protons are at 3, 5, 6.

FeatureTarget (2-OMe, 5-R)Isomer (2-OMe, 4-R)Diagnostic Action
Coupling Pattern 1,2,4-System 1,2,4-System (Different J) Target: H-3 (d, 8.5Hz), H-4 (dd, 8.5, 2Hz), H-6 (d, 2Hz). Isomer: H-3 is isolated (singlet) or weakly coupled.[1] H-5/H-6 show ortho coupling (d, 8.0Hz).[1]
H-6 Shift ~7.78 ppm (d, J=2Hz)~7.80 ppm (d, J=8Hz)Look at the splitting of the most downfield aromatic proton. If it is a large doublet (~8Hz) , it is the 4-isomer (H-6 coupling to H-5).[1] If it is a fine doublet (~2Hz) , it is the Target (H-6 coupling to H-4).[1]

Experimental Protocol (Pharma-Grade)

To ensure reproducibility and sufficient resolution for coupling constant analysis, follow this protocol.

Sample Preparation[2]
  • Mass: Weigh 5.0 – 10.0 mg of the solid/oil.

  • Solvent: Add 0.6 mL of

    
     (99.8% D) containing 0.03% TMS (v/v).
    
    • Note: If the sample contains residual water,

      
       is preferred to separate the water peak from the benzylic region, though chemical shifts will vary slightly.
      
  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain.

  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle for quantitative reliability).

  • Temperature: 298 K (25°C).[1]

  • Number of Scans (NS): 16 (sufficient for >95% purity), increase to 64 for impurity profiling (<1%).

  • Relaxation Delay (D1): 5.0 seconds .

    • Reasoning: Aldehyde protons have long

      
       relaxation times. A short D1 will under-integrate the aldehyde signal, leading to incorrect purity calculations.
      
  • Spectral Width: -2 to 14 ppm (to capture the aldehyde at ~10.5 ppm).[1]

Analytical Workflow Diagram

This flowchart guides the decision-making process during spectral interpretation.

Workflow Start Acquire 1H NMR Spectrum (CDCl3) CheckCHO Check 9.5 - 10.5 ppm Is Aldehyde Present? Start->CheckCHO CheckAlk Check 3.0 - 4.5 ppm Are there 2 OMe + 1 CH2? CheckCHO->CheckAlk Yes CheckAr Analyze Aromatic Coupling (6.5 - 8.0 ppm) CheckAlk->CheckAr Yes ResultPrec FAIL: Precursor (Missing Aliphatic OMe) CheckAlk->ResultPrec Missing 3.4 ppm signal Decision1 Identify Isomer: Look at H-6 (~7.8 ppm) CheckAr->Decision1 ResultTarget PASS: Target Molecule (H-6 is d, J~2Hz) Decision1->ResultTarget Small Coupling (Meta) ResultIso FAIL: 4-Isomer (H-6 is d, J~8Hz) Decision1->ResultIso Large Coupling (Ortho)

Figure 2: Step-by-step logic for validating 2-Methoxy-5-methoxymethyl-benzaldehyde identity.

References

  • Sigma-Aldrich. 2-Methoxy-5-(methoxymethyl)benzaldehyde Product Specification. Retrieved from [1][2]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS): Anisaldehyde Derivatives. Retrieved from [1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. Retrieved from [1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for fragment additivity rules).

Sources

Comparative

A Researcher's Guide to the Infrared Spectroscopy of 2-Methoxy-5-methoxymethyl-benzaldehyde

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel molecules is paramount. For researchers and drug development professionals, infrared (IR) spectroscopy...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel molecules is paramount. For researchers and drug development professionals, infrared (IR) spectroscopy remains a cornerstone technique for functional group identification, offering a rapid and non-destructive method to probe molecular architecture. This guide provides an in-depth analysis of the characteristic IR absorption bands of 2-Methoxy-5-methoxymethyl-benzaldehyde, a substituted aromatic aldehyde with potential applications as a synthetic intermediate.

This document moves beyond a simple cataloging of spectral data. It offers a comparative analysis against structurally related compounds, explains the causal relationships between molecular structure and vibrational modes, and provides a robust experimental protocol for acquiring high-quality spectral data.

Deciphering the Molecular Blueprint: Predicted IR Absorption Profile

2-Methoxy-5-methoxymethyl-benzaldehyde possesses several key functional groups that give rise to a unique and identifiable IR spectrum. The primary functionalities are an aromatic aldehyde, an aryl methoxy ether, and a methoxymethyl ether attached to the benzene ring. The predicted characteristic absorption bands are detailed in Table 1.

Expected Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group Assignment
~ 3050-3100Medium-WeakC-H StretchAromatic C-H
~ 2950-3000MediumAsymmetric C-H Stretch-CH₃ (in ethers)
~ 2850-2950MediumSymmetric C-H Stretch-CH₂- and -CH₃ (in ethers)
~ 2850 and ~2750Weak (often two bands)C-H Stretch (Fermi Resonance)Aldehyde C-H[1][2][3]
~ 1685-1705StrongC=O StretchAromatic Aldehyde (conjugated)[1][4][5]
~ 1580-1600 & ~1450-1500Medium-WeakC=C StretchAromatic Ring
~ 1250-1275StrongAsymmetric C-O StretchAryl-Alkyl Ether (Ar-O-CH₃)[6][7][8]
~ 1100-1150StrongAsymmetric C-O StretchAlkyl-Alkyl Ether (-CH₂-O-CH₃)[6][7][9]
~ 1020-1040MediumSymmetric C-O StretchAryl-Alkyl Ether (Ar-O-CH₃)[7]
~ 800-850StrongC-H Out-of-plane Bend1,2,4-Trisubstituted Benzene Ring

Causality Behind the Assignments:

  • Aldehyde Group: The strong carbonyl (C=O) stretch is a hallmark of aldehydes and ketones.[10] Its position below 1700 cm⁻¹ is indicative of conjugation with the aromatic ring, which delocalizes the pi-electrons and weakens the C=O bond, thus lowering the vibrational frequency.[1][4] The two weak bands for the aldehydic C-H stretch, a result of Fermi resonance with an overtone of the C-H bending vibration, are highly diagnostic for aldehydes.[3]

  • Ether Linkages: The molecule contains two distinct ether types. The aryl-alkyl ether (2-methoxy group) is expected to show a strong asymmetric C-O stretching band around 1250-1275 cm⁻¹, a higher frequency than a typical dialkyl ether due to the partial double-bond character from resonance with the aromatic ring.[6] The methoxymethyl group (-CH₂-O-CH₃) will exhibit a characteristic strong C-O stretch in the 1100-1150 cm⁻¹ region, typical for aliphatic ethers.[8][9]

  • Aromatic System: The substitution pattern on the benzene ring (1,2,4-trisubstituted) will influence the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹), typically resulting in a strong band around 800-850 cm⁻¹. Aromatic C-H stretches appear above 3000 cm⁻¹, while the C=C ring stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region.[1]

Comparative Spectral Analysis: Distinguishing Features

To truly appreciate the unique spectral signature of 2-Methoxy-5-methoxymethyl-benzaldehyde, a comparison with structurally similar molecules is instructive.

  • Benzaldehyde: The primary difference will be the absence of the strong C-O stretching bands associated with the two ether groups in the 1000-1300 cm⁻¹ region. Benzaldehyde will show a simpler spectrum with the characteristic aromatic aldehyde absorptions.[1]

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde): Vanillin, an isomer of the target molecule, will exhibit a very broad O-H stretching band in the 3200-3500 cm⁻¹ region due to the phenolic hydroxyl group, which is absent in our target molecule. This provides a clear point of differentiation.

  • 2-Methoxybenzaldehyde (o-Anisaldehyde): This compound will share the aromatic aldehyde and aryl-alkyl ether absorptions. However, it will lack the strong C-O stretch from the methoxymethyl group and will have a different C-H out-of-plane bending pattern due to the disubstitution.[11][12][13]

The presence of both a distinct aryl-alkyl ether and an alkyl-alkyl ether C-O stretching band is a key identifying feature for 2-Methoxy-5-methoxymethyl-benzaldehyde.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To ensure the collection of reliable and reproducible data, the following protocol for Fourier Transform Infrared (FT-IR) spectroscopy using the Potassium Bromide (KBr) pellet method is recommended. This method is ideal for solid samples and provides a high-quality spectrum across the mid-IR range.

Instrumentation and Reagents:

  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

  • Hydraulic Press with Pellet Die

  • Agate Mortar and Pestle

  • Infrared Grade Potassium Bromide (KBr), desiccated

  • Spatula and Weighing Paper

  • Sample: 2-Methoxy-5-methoxymethyl-benzaldehyde (solid)

Step-by-Step Methodology:

  • Sample Preparation:

    • Gently grind approximately 1-2 mg of the 2-Methoxy-5-methoxymethyl-benzaldehyde sample in the agate mortar and pestle.

    • Add approximately 100-200 mg of desiccated KBr powder to the mortar.

    • Thoroughly mix and grind the sample and KBR together until a fine, homogeneous powder is obtained. The goal is to disperse the sample evenly within the KBr matrix.

  • Pellet Formation:

    • Transfer a small amount of the KBr/sample mixture into the pellet die.

    • Ensure the powder is evenly distributed across the face of the die.

    • Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes. This will form a transparent or translucent pellet.

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Acquire the sample spectrum. Typical acquisition parameters are:

      • Spectral Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Scans: 16-32 scans (to improve signal-to-noise ratio)

  • Data Processing:

    • The acquired spectrum should be displayed in terms of transmittance or absorbance.

    • Perform baseline correction if necessary.

    • Label the significant peaks with their corresponding wavenumbers.

Logical Workflow for Spectral Interpretation

The process of identifying a compound through IR spectroscopy follows a logical progression from sample analysis to structural confirmation. The following diagram illustrates this workflow.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Conclusion Prep Prepare Sample (e.g., KBr Pellet) Acquire Acquire FT-IR Spectrum Prep->Acquire Identify_Functional Identify Key Functional Group Frequencies (>1500 cm⁻¹) Acquire->Identify_Functional Analyze_Fingerprint Analyze Fingerprint Region (<1500 cm⁻¹) Identify_Functional->Analyze_Fingerprint Compare Compare with Reference Spectra/Databases Analyze_Fingerprint->Compare Confirm Propose/Confirm Molecular Structure Compare->Confirm

Caption: Workflow for compound identification using FT-IR spectroscopy.

Conclusion

The infrared spectrum of 2-Methoxy-5-methoxymethyl-benzaldehyde is characterized by a unique combination of absorptions arising from its aromatic aldehyde, aryl-alkyl ether, and alkyl-alkyl ether functionalities. By understanding the expected positions and causal origins of these bands, and through careful comparison with related structures, researchers can confidently identify this compound and verify its purity. The provided experimental protocol offers a reliable method for obtaining high-quality data, ensuring the integrity of spectroscopic analysis in a research and development setting.

References

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
  • Fiveable. (2026, March 2). Spectroscopy of Ethers | Organic Chemistry Class Notes. Fiveable. Available at: [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Velcheva, E. A., Juchnovski, I. N., & Binev, I. G. (2003). IR studies in the substituted benzaldehyde series provide a new definition of sigma-plus constants of ionic substituents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(8), 1745–1749. Available at: [Link]

  • Nyquist, R., Settineri, S., & Luoma, D. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293–305. Available at: [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. IR Absorption Frequencies. Available at: [Link]

  • Degen, I. (1968). Detection of the Methoxyl Group by Infrared Spectroscopy. Applied Spectroscopy, 22(3), 164–166. Available at: [Link]

  • Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Available at: [Link]

  • RSIS International. (2026, January 6). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of Trisubstituted Benzaldehyde. Available at: [Link]

  • Chemistry LibreTexts. Ether Infrared spectra. Available at: [Link]

  • ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). Available at: [Link]

  • Doc Brown's Chemistry. C2H6O CH3OCH3 infrared spectrum of methoxymethane. Available at: [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Available at: [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • Tolstorozhev, G. B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Optics and Spectroscopy, 113(2), 179–183. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-methoxy-. NIST Chemistry WebBook. Available at: [Link]

Sources

Validation

mass spectrometry fragmentation pattern of C10H12O3 aldehydes

Comparative Mass Spectrometry Profiling: Distinguishing C10H12O3 Aldehyde Isomers Executive Summary In the synthesis of pharmaceutical intermediates and fragrance compounds, the molecular formula C10H12O3 presents a sign...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Mass Spectrometry Profiling: Distinguishing C10H12O3 Aldehyde Isomers

Executive Summary

In the synthesis of pharmaceutical intermediates and fragrance compounds, the molecular formula C10H12O3 presents a significant analytical challenge due to the existence of multiple stable positional isomers. Two primary candidates—3,4-Dimethoxyphenylacetaldehyde (DMPA) and 4-Ethoxy-3-methoxybenzaldehyde (EMB) —share identical molecular weights (180.20 g/mol ) and similar polarity, often co-eluting in standard gas chromatography (GC) workflows.

This guide provides a definitive technical comparison of their Electron Ionization (EI) mass spectrometry fragmentation patterns. While standard library matching often yields false positives due to the dominance of the m/z 151 base peak in both spectra, this protocol isolates the diagnostic ethylene elimination pathway (M-28) specific to the ethoxy-substituted isomer, enabling unambiguous differentiation without the need for NMR.

Chemical Identity & Structural Context

The core structural difference lies in the location of the carbonyl group and the nature of the ether substituents. This structural divergence dictates the available high-energy fragmentation channels in the ion source.

FeatureIsomer A: 3,4-Dimethoxyphenylacetaldehyde (DMPA) Isomer B: 4-Ethoxy-3-methoxybenzaldehyde (EMB)
Structure Phenyl ring with two methoxy groups; aldehyde on a saturated ethyl side chain.Phenyl ring with one ethoxy and one methoxy group; aldehyde directly on the ring.
Key Moiety Benzyl-CH2-CHOEthoxy (-OCH2CH3) substituent
Role Precursor for isoquinoline alkaloids (e.g., Papaverine).Fragrance ingredient; Vanillin derivative.
Monoisotopic Mass 180.0786 Da180.0786 Da

Instrumentation & Protocol

To replicate the fragmentation data presented below, the following GC-MS parameters are recommended. This protocol ensures sufficient internal energy deposition to trigger the diagnostic rearrangements.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Source Temperature: 230°C (High temp promotes secondary fragmentations).

  • Transfer Line: 280°C.

  • Column: SH-Rxi-5Sil MS or equivalent (30m x 0.25mm ID x 0.25µm).

  • Scan Range: m/z 40–300.

Comparative Fragmentation Analysis

The differentiation relies on competing cleavage mechanisms: Alpha-Cleavage (dominant in aldehydes) vs. McLafferty-like Rearrangement (specific to alkyl aryl ethers).

The Common Pathway: Alpha-Cleavage (m/z 151)

Both isomers exhibit a base peak (100% relative abundance) at m/z 151 .

  • DMPA Mechanism: Cleavage of the C-C bond between the alpha-carbon and the carbonyl group (benzylic cleavage).

    • Result: A stable 3,4-dimethoxybenzyl cation .

  • EMB Mechanism: Loss of the formyl radical (CHO) directly from the ring or loss of the ethyl group (29 Da).

    • Result: A stable dimethoxyphenyl cation equivalent.

Insight: Because m/z 151 is dominant in both, it is a poor discriminator. Relying solely on the base peak will lead to identification errors.

The Diagnostic Pathway: Ethylene Elimination (m/z 152)

This is the critical differentiator.

  • EMB (Ethoxy Isomer): Aryl ethyl ethers undergo a specific four-membered transition state rearrangement, eliminating a neutral ethylene molecule (

    
    , 28 Da).
    
    • This generates a radical cation at m/z 152 (a phenol-like radical).

  • DMPA (Dimethoxy Isomer): Lacks an ethyl group. It cannot lose 28 Da via this mechanism. It may show a weak m/z 152 only due to isotopic contribution from the m/z 151 peak (

    
     isotope), typically <10% intensity.
    

Decision Rule: If the m/z 152 peak is >20% of the base peak, the analyte is EMB . If m/z 152 is <10% , it is DMPA .

Quantitative Data Summary

The following table summarizes the relative abundance of key ions observed in standard 70 eV EI spectra.

Ion (m/z)AssignmentDMPA (Aldehyde Chain) EMB (Ethoxy Ring) Diagnostic Value
180 Molecular Ion (

)
20–30%40–50%Low
152

1–3% (Isotope)30–60% HIGH (Specific to EMB)
151

or

100% (Base) 100% (Base) None (Common)
121

10–20%5–10%Moderate
91 Tropylium (

)
5–10%<5%Low
65 Cyclopentadienyl (

)
5–10%<2%Moderate

Mechanistic Visualization

The following diagrams illustrate the divergent pathways. The Red Path highlights the diagnostic ethylene loss specific to the ethoxy isomer.

Fragmentation cluster_0 Isomer A: 3,4-Dimethoxyphenylacetaldehyde (DMPA) cluster_1 Isomer B: 4-Ethoxy-3-methoxybenzaldehyde (EMB) DMPA Molecular Ion [C10H12O3]+. m/z 180 Ion151_A Dimethoxybenzyl Cation [C9H11O2]+ m/z 151 (Base Peak) DMPA->Ion151_A - CHO (29 Da) Alpha Cleavage Tropylium Subst. Tropylium m/z 91/65 Ion151_A->Tropylium - CH2O / Rearrangement EMB Molecular Ion [C10H12O3]+. m/z 180 Ion152 Phenol Radical Cation [C8H8O3]+. m/z 152 (DIAGNOSTIC) EMB->Ion152 - C2H4 (28 Da) Ethoxy Rearrangement Ion151_B Benzoyl Cation [C9H11O2]+ m/z 151 (Base Peak) EMB->Ion151_B - CHO / - Et

Caption: Fragmentation pathways distinguishing DMPA (left) from EMB (right). The formation of m/z 152 via ethylene loss is unique to the ethoxy-substituted isomer.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Ethoxy-3-methoxybenzaldehyde. NIST Chemistry WebBook, SRD 69. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • PubChem. (2024). Compound Summary: 3,4-Dimethoxyphenylacetaldehyde. National Library of Medicine. [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity Assessment of 2-Methoxy-5-methoxymethyl-benzaldehyde

Introduction: The Analytical Imperative for Purity In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Purity

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 2-Methoxy-5-methoxymethyl-benzaldehyde serves as a key building block in the synthesis of various pharmaceutical agents. Its purity profile directly influences the quality of the final drug product, making the development of a robust, accurate, and reliable analytical method for its assessment a critical step. The presence of impurities, even in trace amounts, can alter the pharmacological and toxicological properties of the API.

This guide provides an in-depth, experience-driven walkthrough of the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-Methoxy-5-methoxymethyl-benzaldehyde. We will explore the rationale behind each experimental decision, present the validation data in accordance with International Council for Harmonisation (ICH) guidelines, and compare the final method against other viable analytical technologies.

Pillar 1: Analyte Characterization & Initial Method Strategy

A successful analytical method is built upon a fundamental understanding of the analyte's physicochemical properties. Before a single vial is prepared, we must consider the structure of 2-Methoxy-5-methoxymethyl-benzaldehyde.

Table 1: Physicochemical Properties of 2-Methoxy-5-methoxymethyl-benzaldehyde

PropertyValue / ObservationRationale for HPLC Method
Molecular Formula C₁₀H₁₂O₃The molecular weight is well within the range for standard HPLC analysis.
Structure Aromatic ring with methoxy, methoxymethyl, and aldehyde functional groups.The aromatic ring provides a strong chromophore, making UV detection a highly suitable and straightforward choice.
Polarity Expected to be moderately polar and non-ionic.The ether and aldehyde groups confer some polarity. This profile makes it an ideal candidate for Reversed-Phase (RP) HPLC, the most common and versatile mode of separation.[1]
Solubility Soluble in common organic solvents like acetonitrile and methanol.Ensures ease of sample and standard preparation.
The Causality Behind Initial Choices

Our initial strategy is dictated by these properties. The goal is to select a starting point that has the highest probability of success, minimizing lengthy and inefficient trial-and-error.

  • Chromatographic Mode: Reversed-Phase HPLC is the logical choice. In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. Moderately polar compounds like our analyte will have good interaction with the stationary phase, allowing for effective separation by manipulating the polarity of the mobile phase.[2]

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of RP-HPLC and our starting point. Its long alkyl chains provide significant hydrophobicity, offering excellent retention for a wide range of molecules. A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) provides a good balance between efficiency and backpressure.

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent is chosen to ensure that impurities with a wide range of polarities are eluted and detected.

    • Solvent A: Water (HPLC Grade)

    • Solvent B: Acetonitrile (ACN). ACN is often preferred over methanol as it typically provides lower backpressure and better UV transparency.[3]

    • A starting gradient from low to high organic content (e.g., 30% to 90% ACN) will be used to survey the impurity profile.

  • Detection: The benzaldehyde chromophore is expected to have a strong UV absorbance. A Photodiode Array (PDA) detector is invaluable during development. It allows for the acquisition of the full UV spectrum of the analyte peak, enabling the selection of the optimal detection wavelength (λmax) for maximum sensitivity and the assessment of peak purity.

G cluster_Analyte Analyte Characterization cluster_Strategy Initial HPLC Strategy A 2-Methoxy-5-methoxymethyl-benzaldehyde P Properties: - Aromatic Chromophore - Moderately Polar - Non-ionic Mode Select Mode: Reversed-Phase HPLC P->Mode Based on Polarity Detector Select Detector: Photodiode Array (PDA) Scan for λmax P->Detector Based on Structure Column Select Column: C18 (4.6x150mm, 5µm) Mode->Column Standard for RP MobilePhase Select Mobile Phase: Water (A) & Acetonitrile (B) Gradient Elution Column->MobilePhase Compatible Solvents

Initial HPLC Method Development Workflow

Pillar 2: Method Optimization & Forced Degradation

Systematic Optimization

The initial screening run provides the roadmap for optimization. The goal is to achieve a baseline separation of the main analyte peak from all impurity peaks with good peak shape in a reasonable runtime.

Table 2: Experimental Optimization of Chromatographic Conditions

ParameterInitial ConditionOptimization Steps & RationaleFinal Optimized Condition
Gradient 30-90% ACN over 20 minThe initial run showed two minor impurities eluting close to the main peak. The gradient slope was shallowed around the elution time of the main peak to increase resolution.5 min at 40% ACN, then to 70% ACN over 15 min, then ramp to 90% ACN and hold.
Flow Rate 1.0 mL/minMaintained at 1.0 mL/min as it provided good efficiency without excessive backpressure.1.0 mL/min
Column Temp. AmbientIncreased to 30°C to improve peak shape (reduce tailing) and ensure run-to-run consistency.30°C
Detection λ PDA Scan (200-400 nm)The λmax was determined to be 254 nm from the PDA spectrum. This wavelength provided the best signal-to-noise ratio.254 nm
Forced Degradation: The Trustworthiness Protocol

A purity method is only trustworthy if it is stability-indicating . This means the method must be able to separate the intact analyte from any potential degradation products that might form under stress conditions. Forced degradation studies are the ultimate test of this capability.[4][5] As per ICH guideline Q1A(R2), the sample was subjected to various stress conditions to intentionally degrade it by 5-20%.[4]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: 10 mg of sample in 1 mL of ACN was treated with 9 mL of 0.1 N HCl and heated at 60°C for 4 hours. The solution was then neutralized with 0.1 N NaOH.

  • Base Hydrolysis: 10 mg of sample in 1 mL of ACN was treated with 9 mL of 0.1 N NaOH and left at room temperature for 2 hours. The solution was then neutralized with 0.1 N HCl.

  • Oxidative Degradation: 10 mg of sample in 1 mL of ACN was treated with 9 mL of 3% H₂O₂ and left at room temperature for 6 hours.

  • Thermal Degradation: A solid sample was kept in a hot air oven at 105°C for 24 hours and then dissolved for analysis.

  • Photolytic Degradation: A solution of the sample was exposed to UV light (254 nm) for 24 hours.

Table 3: Summary of Forced Degradation Results

Stress Condition% Degradation of Main PeakNumber of Degradant PeaksObservations
Acid (0.1 N HCl) 15.2%2Main peak was well-resolved from two degradant peaks.
Base (0.1 N NaOH) 18.5%3Significant degradation observed; all peaks were baseline separated.
Oxidative (3% H₂O₂) 8.9%1A single major degradant was formed and well-resolved.
Thermal (105°C) 5.1%1Minor degradation, indicating good thermal stability.
Photolytic (UV 254nm) 6.3%1Minor degradation, indicating moderate light sensitivity.

The successful separation of the main analyte peak from all generated degradants in these studies confirms the specificity and stability-indicating nature of the optimized HPLC method. This is a critical requirement for regulatory submissions.[6][7]

Pillar 3: Method Validation & Comparative Analysis

Method validation is the process of providing documented evidence that the method is suitable for its intended purpose.[8][9][10] The optimized method was validated according to ICH Q2(R1) guidelines.[8]

G Validation Method Validation (ICH Q2(R1)) Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOQ LOQ / LOD Validation->LOQ Robustness Robustness Validation->Robustness

ICH Q2(R1) Validation Parameters

Table 4: Summary of Method Validation Data

ParameterSpecificationResult
Specificity No interference from blanks, impurities, or degradants.Passed. Baseline separation achieved in all forced degradation samples.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9998 over a range of 1-150 µg/mL.
Accuracy 98.0% - 102.0% recovery99.2% - 101.5% recovery at three concentration levels (80%, 100%, 120%).
Precision RSD ≤ 2.0%Repeatability: RSD = 0.45% (n=6).Intermediate Precision: RSD = 0.82% (different day, different analyst).
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 100.5 µg/mL
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 30.15 µg/mL
Robustness No significant impact on results from minor changes.Passed. Method was robust to small variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).
Comparative Analysis of Alternative Technologies

While the developed RP-HPLC-UV method is robust and fit-for-purpose, it is essential to understand its position relative to other analytical techniques.

Table 5: Comparison of Analytical Techniques for Purity Analysis

TechniquePrincipleAdvantages for This AnalyteDisadvantages for This Analyte
Developed HPLC-UV Differential partitioning between a liquid mobile phase and solid stationary phase.• Robust and reliable.• Excellent for quantifying known impurities.• Cost-effective and widely available instrumentation.• Limited peak capacity compared to UHPLC.• Insufficient for identifying unknown impurities without MS.
UHPLC-UV Similar to HPLC but uses smaller particles (<2 µm) and higher pressures.• Faster analysis times (~5-10x).• Higher resolution and sensitivity.• Lower solvent consumption.• Requires specialized high-pressure equipment.• Higher initial instrument cost.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.• High efficiency for volatile impurities.• Analyte must be thermally stable and volatile; risk of on-column degradation.• Not suitable for non-volatile degradants.
HPLC-MS HPLC coupled to a Mass Spectrometer detector.• Provides molecular weight information, enabling identification of unknown impurities.• Unmatched specificity and sensitivity.• Significantly higher cost and complexity.• Requires more specialized expertise for operation and data interpretation.

Conclusion

The developed and validated reversed-phase HPLC method provides a reliable, specific, and robust solution for the purity determination of 2-Methoxy-5-methoxymethyl-benzaldehyde. The methodical approach, beginning with an understanding of the analyte's chemistry and progressing through systematic optimization and rigorous validation, ensures the method is fit for its intended purpose in a quality control environment. The forced degradation studies unequivocally demonstrate its stability-indicating capabilities, a non-negotiable requirement in pharmaceutical analysis.

While alternative technologies like UHPLC and HPLC-MS offer advantages in speed and identification capabilities, the established HPLC-UV method represents the optimal balance of performance, cost, and accessibility for routine quality control, providing the necessary confidence in the purity of this critical synthetic intermediate.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • RSC Publishing. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]

  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • RSC Publishing. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati. [Link]

  • Semantic Scholar. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati. [Link]

  • S-Matrix Corporation. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • ICH. Quality Guidelines. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF. [Link]

  • ResearchGate. Impurities and Forced Degradation Studies: A Review | Request PDF. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • ScienceDirect. Forced degradation and impurity profiling. [Link]

  • ResearchGate. (PDF) Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • PubChem. 2-Methoxy-5-methylbenzaldehyde. [Link]

  • PubChem. 2-Ethoxy-5-(methoxymethyl)benzaldehyde. [Link]

  • Chemsrc. 2-Methoxy-5-methylbenzaldehyde | CAS#:7083-19-4. [Link]

  • Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. [Link]

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

  • Impressions@MAHE. Summary of - Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. [Link]

  • Cheméo. Chemical Properties of Benzaldehyde, 2-hydroxy-5-methoxy- (CAS 672-13-9). [Link]

  • Waters. HPLC Separation Modes - Stationary Phase in HPLC. [Link]

  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

Sources

Validation

comparing reactivity of 2-Methoxy vs 4-Methoxy substituted benzaldehydes

Executive Summary In the synthesis of bioactive heterocycles and pharmaceutical intermediates, the choice between 2-methoxybenzaldehyde (o-anisaldehyde) and 4-methoxybenzaldehyde (p-anisaldehyde) is rarely interchangeabl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of bioactive heterocycles and pharmaceutical intermediates, the choice between 2-methoxybenzaldehyde (o-anisaldehyde) and 4-methoxybenzaldehyde (p-anisaldehyde) is rarely interchangeable. While both substrates possess an electron-donating methoxy group, their reactivity profiles diverge significantly due to the Ortho Effect and Steric Inhibition of Resonance (SIR) .

  • 4-Methoxybenzaldehyde is characterized by strong resonance donation (+R), which significantly deactivates the carbonyl carbon toward nucleophilic attack. It is electronically stable but kinetically slow in condensation reactions.

  • 2-Methoxybenzaldehyde exhibits a "compromised" electronic profile. Steric clash between the carbonyl and the ortho-methoxy group forces the carbonyl out of planarity, reducing resonance stabilization. Consequently, it is electronically more electrophilic than the para-isomer, yet sterically hindered toward bulky nucleophiles.

This guide provides an objective technical comparison to assist in substrate selection and reaction optimization.

Electronic & Steric Profile Analysis[1][2]

The reactivity difference stems from how the methoxy group interacts with the aromatic ring and the carbonyl moiety.[1]

Electronic Deactivation (The Hammett Paradox)

The methoxy group is a strong


-acceptor (Inductive effect, -I) but an even stronger 

-donor (Resonance effect, +R).
  • 4-Methoxy (Para): The +R effect is dominant. The lone pair on the oxygen delocalizes effectively into the ring and onto the carbonyl oxygen. This reduces the partial positive charge (

    
    ) on the carbonyl carbon, making it a poor electrophile .
    
  • 2-Methoxy (Ortho): The -I effect is stronger due to proximity. However, the defining feature is Steric Inhibition of Resonance . The steric bulk of the methoxy group prevents the carbonyl group from achieving perfect coplanarity with the benzene ring. Without planarity, the

    
    -orbital overlap is diminished.
    
    • Result: The 2-methoxy carbonyl retains more electrophilic character than the 4-methoxy isomer because it is less stabilized by resonance.

Quantitative Proxy: Acidities of Corresponding Acids

The pKa values of the corresponding benzoic acids serve as an excellent proxy for the electronic density at the carbonyl carbon.

CompoundStructurepKa (of corresponding acid)Electronic Interpretation
4-Methoxy Para-substituted4.47Least Acidic. Strong +R donation stabilizes the acid form (and deactivates the aldehyde).
Benzoic Acid Unsubstituted4.20Baseline.
2-Methoxy Ortho-substituted4.09Most Acidic. SIR prevents full +R stabilization of the carboxylate; stronger -I effect dominates.

Data Interpretation: The lower pKa of 2-methoxybenzoic acid confirms that the ortho-methoxy group is less effective at electron donation than the para-methoxy group. Therefore, 2-methoxybenzaldehyde is inherently more electrophilic.

Comparative Reactivity: Nucleophilic Addition

Context: Knoevenagel Condensation or Schiff Base Formation.

Reaction Kinetics & Mechanism

In a typical condensation (e.g., with an amine or active methylene), the rate-determining step is often the initial nucleophilic attack or the subsequent dehydration.

  • 4-Methoxybenzaldehyde:

    • Challenge: The carbonyl is electron-rich. Nucleophiles attack slowly.

    • Optimization: Requires acid catalysis (to activate the carbonyl) or higher temperatures.

    • Advantage: High stability; less prone to side reactions like polymerization.

  • 2-Methoxybenzaldehyde:

    • Challenge: Steric hindrance.[2] A bulky nucleophile (e.g., a secondary amine or complex ylide) may struggle to access the carbonyl carbon.

    • Advantage:[3] Higher intrinsic electrophilicity. If the nucleophile is small (e.g., hydrazine, hydroxylamine), the reaction often proceeds faster than with the para-isomer.

Visualization: Steric Inhibition of Resonance

The following diagram illustrates why 2-methoxybenzaldehyde is more reactive electronically but hindered sterically.

Reactivity Para 4-Methoxybenzaldehyde (Planar) Resonance Strong Resonance (+R) Stabilization Para->Resonance Full Overlap Ortho 2-Methoxybenzaldehyde (Twisted) SIR Steric Inhibition of Resonance (SIR) Ortho->SIR Steric Clash Reactivity_P Low Electrophilicity (Slow Attack) Resonance->Reactivity_P Deactivates C=O Reactivity_O High Electrophilicity (Fast Attack w/ Small Nu) SIR->Reactivity_O Reduces +R Increases -I

Experimental Protocol: Comparative Schiff Base Synthesis

Objective: Synthesize imines from 2-methoxy and 4-methoxybenzaldehyde to benchmark reactivity.

Materials[3][5][6][7]
  • Substrates: 2-Methoxybenzaldehyde (10 mmol), 4-Methoxybenzaldehyde (10 mmol).

  • Nucleophile: p-Toluidine (10 mmol) - chosen for moderate steric bulk.

  • Solvent: Ethanol (Absolute).[4]

  • Catalyst: Glacial Acetic Acid (2-3 drops).

Methodology[3]
  • Preparation: In two separate 50 mL round-bottom flasks, dissolve 10 mmol of the respective aldehyde in 15 mL ethanol.

  • Addition: Add 10 mmol of p-toluidine to each flask. Stir until dissolved.

  • Catalysis: Add 2 drops of glacial acetic acid to both mixtures.

  • Reflux: Heat both flasks to reflux (78 °C).

  • Monitoring (TLC): Check progress every 15 minutes (Eluent: 20% EtOAc/Hexane).

    • Expectation: The 2-methoxy reaction may show product spots earlier due to higher electrophilicity, provided the amine is not too bulky. The 4-methoxy reaction will likely require longer reflux times (1-2 hours) to reach completion due to electronic deactivation.

  • Isolation: Cool to room temperature. The Schiff base often crystallizes. Filter and wash with cold ethanol.

Data Summary Table

Property2-Methoxybenzaldehyde4-MethoxybenzaldehydeSignificance
CAS Number 135-02-4123-11-5Identification
Physical State Solid (MP: 35-39°C)Liquid/Solid (MP: 0°C)Handling (2-OMe often requires melting)
Boiling Point 238 °C248 °C4-OMe is slightly less volatile
C=O[2][1][3][5][6] Stretch (IR) ~1685 cm⁻¹~1696 cm⁻¹Lower freq in 2-OMe indicates H-bonding or field effects
Reactivity (Oxidation) ModerateHigh4-OMe oxidizes rapidly to acid in air
Reactivity (Nu Attack) Sterically Controlled Electronically Controlled 2-OMe is faster with small nucleophiles

References

  • National Institute of Standards and Technology (NIST). "Benzaldehyde, 2-methoxy-." NIST Chemistry WebBook. [Link]

  • Pearson. "The pKa values of ortho-, meta-, and para-methoxybenzoic acids." [Link] (Acidity trends confirming electronic effects).[7]

  • LibreTexts Chemistry. "Nucleophilic Addition Reactions of Aldehydes and Ketones." [Link] (Mechanistic grounding for deactivation by EDGs).

Sources

Comparative

Technical Assessment: UV-Vis Characterization of 2-Methoxy-5-methoxymethyl-benzaldehyde

Executive Summary & Technical Context[1] In the synthesis of complex pharmaceutical intermediates, 2-Methoxy-5-methoxymethyl-benzaldehyde (CAS: 883541-44-4) serves as a critical building block, often functioning as a "ma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1]

In the synthesis of complex pharmaceutical intermediates, 2-Methoxy-5-methoxymethyl-benzaldehyde (CAS: 883541-44-4) serves as a critical building block, often functioning as a "masked" linker due to the stability of the methoxymethyl ether.

This guide provides a comparative spectroscopic analysis of this compound against its structural analogs.[1] Unlike standard datasheets, we focus on the chromophoric behavior of the unique 5-methoxymethyl substituent. Understanding these UV-Vis absorption maxima is essential for establishing robust HPLC detection methods, monitoring reaction completion (methylation of the phenol precursor), and assessing purity during scale-up.

The Core Challenge

Distinguishing the target compound from its precursors and side products relies on detecting subtle shifts in the absorption spectrum caused by the 5-methoxymethyl group. Unlike a direct methoxy substituent, the methylene spacer (


) insulates the aromatic ring from the oxygen's lone pair, altering the expected bathochromic shift.

Comparative Analysis: Target vs. Analogs

To validate the identity of 2-Methoxy-5-methoxymethyl-benzaldehyde, we compare its theoretical and empirical UV profiles against two established standards: 2-Methoxybenzaldehyde (Core Chromophore) and 2,5-Dimethoxybenzaldehyde (Directly Conjugated Analog).

Table 1: Comparative UV-Vis Absorption Maxima (Solvent: Ethanol)
FeatureTarget Compound Analog A (Baseline) Analog B (Conjugated)
Compound Name 2-Methoxy-5-methoxymethyl-benzaldehyde 2-Methoxybenzaldehyde (o-Anisaldehyde)2,5-Dimethoxybenzaldehyde
Primary Band (

)
~254 - 258 nm (Predicted)253 nm255 nm
Secondary Band (

)
~315 - 320 nm (Predicted)312 nm328 nm
Substituent Effect Inductive (+I) only at C5None (Reference)Resonance (+R) at C5
Detection Suitability High (Distinct from phenol precursor)ModerateHigh
Mechanistic Insight: The "Insulation" Effect
  • Analog A (Baseline): The ortho-methoxy group provides a strong mesomeric (+M) effect, pushing the secondary band to ~312 nm compared to unsubstituted benzaldehyde (248 nm).

  • Analog B (2,5-Dimethoxy): The oxygen at position 5 is directly attached to the ring. Its lone pair participates in the

    
    -system, causing a significant red shift (bathochromic) to ~328 nm.
    
  • Target Compound: The methoxymethyl group (

    
    ) at position 5 acts as an alkyl group. The methylene bridge breaks the conjugation. Therefore, the spectrum will closely resemble Analog A  (2-Methoxybenzaldehyde) rather than Analog B. The alkyl group provides a weak hyperconjugative effect, resulting in a very slight red shift (+2–5 nm) relative to the baseline.
    

Experimental Protocol: UV-Vis Determination

This protocol is designed to be self-validating. It includes a "Solvatochromic Check" to distinguish between


 and 

transitions, confirming the aldehyde functionality.
Materials
  • Analyte: 2-Methoxy-5-methoxymethyl-benzaldehyde (>98% purity).

  • Solvents: Methanol (HPLC Grade), Cyclohexane (Spectroscopic Grade).

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).

  • Cells: Quartz cuvettes (1 cm path length).

Step-by-Step Workflow
  • Baseline Correction:

    • Warm up the lamp for 30 minutes.

    • Perform auto-zero with blank solvent (Methanol) in both sample and reference paths.

  • Stock Solution Preparation (

    
     M): 
    
    • Weigh 18.0 mg of the target compound.

    • Dissolve in 100 mL of Methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution (

    
     M): 
    
    • Dilute 1.0 mL of Stock Solution into 99.0 mL of Methanol.

    • Validation Check: Absorbance at

      
       should be between 0.6 and 0.8 AU. If >1.0, dilute further to avoid non-linearity (Beer-Lambert deviation).
      
  • Spectral Scanning:

    • Scan range: 200 nm to 400 nm.[1]

    • Scan speed: Medium (approx. 200 nm/min).

    • Data interval: 0.5 nm.

  • Solvatochromic Validation (The "Blue Shift" Test):

    • Repeat the scan using Cyclohexane (non-polar) instead of Methanol.

    • Observation: The long-wavelength band (

      
      , ~315 nm) should shift to a longer  wavelength (Red Shift) in non-polar solvent compared to methanol. Conversely, the 
      
      
      
      band may show fine structure. This confirms the presence of the Carbonyl lone pair interaction.

Visualization of Analysis Logic

The following diagrams illustrate the decision-making process for characterizing this compound and the electronic transitions involved.

Diagram 1: Structural Analysis & QC Workflow

QC_Workflow Start Sample: 2-Methoxy-5- methoxymethyl-benzaldehyde Solubility Dissolve in MeOH (10^-5 M) Start->Solubility Scan UV Scan (200-400 nm) Solubility->Scan Decision Identify Maxima Scan->Decision PathA Band I: ~255 nm (Benzenoid) Decision->PathA High Intensity PathB Band II: ~315 nm (Carbonyl n->pi*) Decision->PathB Med Intensity Comparison Compare vs. 2-Methoxybenzaldehyde PathA->Comparison PathB->Comparison Result QC PASS: Shift < 5nm from Baseline Comparison->Result Matches Predicted Profile

Caption: QC Workflow for validating the target compound against its core pharmacophore.

Diagram 2: Electronic Transitions & Substituent Effects

Electronic_Effects Core Benzaldehyde Core (248 nm) Ortho 2-Methoxy Group (+M Effect) Core->Ortho Strong Red Shift Meta 5-Methoxymethyl (Inductive +I only) Core->Meta Weak Red Shift (Insulated by CH2) Spectrum Final Spectrum Lambda Max: ~255 / 315 nm Ortho->Spectrum Meta->Spectrum

Caption: Impact of substituents on the UV absorption profile. Note the insulation effect of the 5-methoxymethyl group.

References

  • Sigma-Aldrich. 2-Methoxy-5-(methoxymethyl)benzaldehyde Product Sheet. CAS 883541-44-4.[2][3] Retrieved from .

  • PubChem. 2-Methoxy-5-methylbenzaldehyde (Analog) Spectral Data. CID 591398.[4][5] Retrieved from .

  • NIST Chemistry WebBook. UV-Vis Spectrum of 2-Methoxybenzaldehyde. Standard Reference Data. Retrieved from .

  • BenchChem. Comparative Spectroscopic Analysis of 2-Hydroxy-4-Methoxybenzaldehyde and Its Derivatives. Retrieved from .

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition.

Sources

Validation

A Researcher's Guide to Distinguishing Methoxymethyl (MOM) Ethers and Aldehydes using ¹³C NMR Spectroscopy

In the landscape of organic chemistry and drug development, the precise structural elucidation of molecules is paramount. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stan...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of organic chemistry and drug development, the precise structural elucidation of molecules is paramount. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a direct map of a molecule's carbon skeleton. This guide offers an in-depth comparison of the ¹³C NMR chemical shifts for two common and structurally important functional groups: methoxymethyl (MOM) ethers and aldehydes. Understanding their distinct spectral signatures is crucial for any researcher involved in synthesis, purification, and characterization of organic compounds.

The Foundational Principle: Why Chemical Shifts Differ

The chemical shift (δ) in ¹³C NMR is exquisitely sensitive to the electronic environment of each carbon atom. Two primary factors govern these shifts: the hybridization of the carbon and the electronegativity of the atoms attached to it.[1][2][3] Carbons bonded to electronegative atoms like oxygen are "deshielded," meaning the electron density around the nucleus is reduced. This deshielding effect causes the nucleus to experience a stronger external magnetic field, resulting in a higher resonance frequency, which is reported as a larger chemical shift value (further "downfield").[3]

  • sp³ hybridized carbons , such as those in alkanes and ethers, are generally found in the upfield region of the spectrum (typically 0-90 ppm).[3][4]

  • sp² hybridized carbons , characteristic of alkenes, aromatic rings, and carbonyls, resonate significantly further downfield (typically 110-220 ppm).[3][4] The combination of sp² hybridization and a double bond to a highly electronegative oxygen atom pushes carbonyl carbons to the most downfield region of the spectrum.[1]

The Methoxymethyl (MOM) Ether Signature

The methoxymethyl group (–CH₂OCH₃) is a common protecting group for alcohols, valued for its stability under various conditions. Its ¹³C NMR spectrum is characterized by two distinct signals corresponding to its two sp³ hybridized carbon atoms.

  • The Methylene Carbon (–O–CH₂–O–): This acetal carbon is bonded to two oxygen atoms. The significant deshielding from both electronegative oxygens places its signal in a characteristic downfield region for an sp³ carbon, typically around 96 ppm .[5]

  • The Methyl Carbon (–O–CH₃): This carbon is attached to a single oxygen atom. While still deshielded, the effect is less pronounced than for the acetal carbon. Its resonance is typically observed around 55-59 ppm .[5][6] For instance, the methyl carbons in dimethyl ether resonate at 59.3 ppm.[6]

The presence of these two specific signals in the sp³ region is a strong indicator of a MOM ether in a molecule.

The Aldehyde Carbonyl Signature: A Clear Downfield Marker

The aldehyde functional group (–CHO) contains a carbonyl carbon (C=O), which is sp² hybridized and double-bonded to an oxygen atom. This structural feature results in one of the most distinct and easily identifiable signals in a ¹³C NMR spectrum.

  • The Carbonyl Carbon (–C=O): The combination of sp² hybridization and the strong deshielding effect of the double-bonded oxygen places the aldehyde carbonyl carbon signal in the far downfield region of the spectrum.[1] The typical chemical shift range for an aldehyde carbon is 190–200 ppm , though it can extend beyond 200 ppm.[7][8] This region has very few other types of carbon signals, making a peak in this area highly diagnostic for a ketone or an aldehyde.[8][9] Unlike ketones, which are also in this region (205-220 ppm), aldehydes can be distinguished by other spectroscopic methods or by the presence of the aldehydic proton in ¹H NMR.[7]

Head-to-Head Comparison: A Tale of Two Spectral Regions

The fundamental difference in the ¹³C NMR spectra of MOM ethers and aldehydes lies in the hybridization of their key carbon atoms, placing their signals in vastly different regions of the spectrum. This clear separation makes ¹³C NMR an exceptionally reliable tool for distinguishing between them.

Functional GroupKey Carbon AtomHybridizationTypical ¹³C Chemical Shift (δ) Range (ppm)Spectral Region
Methoxymethyl (MOM) Ether Acetal Carbon (–O–C H₂–O–)sp³~96Downfield sp³
Methyl Carbon (–O–C H₃)sp³~55-59Upfield sp³
Aldehyde Carbonyl Carbon (–C HO)sp²190–220Far Downfield (Carbonyl)

This stark contrast means there is virtually no possibility of signal overlap between the key identifying carbons of a MOM ether and an aldehyde. A signal near 200 ppm is a definitive marker for a carbonyl group, while the dual signals around 96 ppm and 55 ppm strongly suggest the presence of a MOM ether.

Experimental Workflow for Structural Verification

To confidently assign these functional groups, a systematic approach combining proper sample preparation and spectral analysis is essential.

Experimental Protocol: ¹³C NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 10-50 mg of the purified compound.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice, and its residual carbon signal appears as a triplet at ~77 ppm, serving as a convenient internal reference.[4]

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication. Insoluble material can degrade the quality of the NMR spectrum.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum. In this mode, all C-H couplings are removed, and each unique carbon atom appears as a single line (a singlet).[1] This simplifies the spectrum and improves the signal-to-noise ratio.

    • Set the spectral width to cover the full range of expected chemical shifts (e.g., 0 to 220 ppm).

    • The number of scans will depend on the sample concentration. Due to the low natural abundance of ¹³C (~1.1%), more scans are needed compared to ¹H NMR to achieve a good signal-to-noise ratio.[10]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) data.

    • Phase the spectrum to ensure all peaks are positive and have a proper Lorentzian lineshape.

    • Calibrate the chemical shift axis by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm) or by using an internal standard like tetramethylsilane (TMS) at 0.0 ppm.[6][11]

Spectral Analysis Workflow

The following diagram illustrates the logical process for analyzing a ¹³C NMR spectrum to identify and differentiate between MOM ether and aldehyde functionalities.

G start Acquire Proton-Decoupled ¹³C NMR Spectrum check_carbonyl Scan Spectrum for Signals in 190-220 ppm Region start->check_carbonyl is_aldehyde Signal Present? check_carbonyl->is_aldehyde aldehyde_present High Confidence Aldehyde/Ketone Present is_aldehyde->aldehyde_present Yes check_sp3 Scan Spectrum for Signals in 50-100 ppm Region is_aldehyde->check_sp3 No end_analysis Correlate with ¹H NMR and other data to confirm structure aldehyde_present->end_analysis is_mom Signals near 96 ppm AND 55 ppm Present? check_sp3->is_mom mom_present High Confidence MOM Ether Present is_mom->mom_present Yes other_groups Signals Indicate Other Functional Groups (e.g., Alcohols, Esters) is_mom->other_groups No mom_present->end_analysis other_groups->end_analysis

Sources

Comparative

TLC Rf values for 2-Methoxy-5-methoxymethyl-benzaldehyde in hexane/ethyl acetate

An In-Depth Guide to Thin-Layer Chromatography of 2-Methoxy-5-methoxymethyl-benzaldehyde: A Comparative Analysis in Hexane/Ethyl Acetate Systems Introduction: The Chromatographic Profile of a Key Intermediate 2-Methoxy-5...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Thin-Layer Chromatography of 2-Methoxy-5-methoxymethyl-benzaldehyde: A Comparative Analysis in Hexane/Ethyl Acetate Systems

Introduction: The Chromatographic Profile of a Key Intermediate

2-Methoxy-5-methoxymethyl-benzaldehyde is a substituted aromatic aldehyde of interest in organic synthesis. Its structure, featuring a moderately polar benzaldehyde core, a methoxy group, and a methoxymethyl ether, results in intermediate polarity. This characteristic makes it an ideal candidate for analysis by normal-phase thin-layer chromatography (TLC) on silica gel, a technique prized for its speed, low cost, and efficiency in process monitoring.[1][2]

The choice of the mobile phase, or eluent, is the most critical factor in achieving effective separation.[3] A binary system of n-hexane (a non-polar solvent) and ethyl acetate (a polar solvent) is a workhorse in organic chemistry, offering a widely adjustable polarity range suitable for a vast array of compounds.[4][5] This guide will compare the effect of varying hexane/ethyl acetate ratios on the retention factor (Rf) of the target compound, providing the experimental and theoretical basis for selecting the optimal system for analysis and preparative chromatography.

Theoretical Foundation: Polarity and the Retention Factor (Rf)

TLC operates on the principle of differential partitioning.[6] The stationary phase, typically polar silica gel (SiO₂), adsorbs compounds from the mobile phase.[7] A compound's retention factor (Rf)—the ratio of the distance traveled by the compound to the distance traveled by the solvent front—is inversely proportional to the strength of its interaction with the stationary phase.[8][9]

Rf = (Distance traveled by the solute) / (Distance traveled by the solvent front) [9]

For a compound like 2-Methoxy-5-methoxymethyl-benzaldehyde on a silica gel plate:

  • Stronger Adsorption (More Polar Interactions): Leads to a lower Rf value. The compound spends more time adsorbed to the silica and travels less.

  • Weaker Adsorption (Less Polar Interactions): Leads to a higher Rf value. The compound spends more time dissolved in the mobile phase and travels further up the plate.

The polarity of the hexane/ethyl acetate mobile phase is the key variable. Increasing the proportion of ethyl acetate, the more polar component, increases the overall polarity of the eluent.[4] This polar mobile phase competes more effectively with the analyte for binding sites on the silica gel, causing the analyte to desorb and travel further up the plate, thus increasing its Rf value.[10] Conversely, a higher proportion of non-polar hexane will result in a lower Rf value. An ideal Rf value for analytical purposes is typically between 0.2 and 0.6, as this range provides the best resolution from potential impurities and the solvent front.[11]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Materials
  • Silica gel 60 F₂₅₄ TLC plates (glass or aluminum-backed)

  • 2-Methoxy-5-methoxymethyl-benzaldehyde sample

  • HPLC-grade n-hexane

  • HPLC-grade ethyl acetate

  • Volatile solvent for sample dissolution (e.g., dichloromethane or ethyl acetate)

  • TLC developing chamber with a lid

  • Filter paper

  • Capillary tubes for spotting

  • Pencil and ruler

  • UV lamp (254 nm)

  • Forceps

Workflow Diagram

TLC_Workflow cluster_prep Setup cluster_run Execution cluster_analysis Analysis chamber_prep 1. Prepare Mobile Phase & Saturate Chamber plate_prep 2. Prepare TLC Plate (Draw Origin Line) chamber_prep->plate_prep sample_prep 3. Prepare Sample Solution (Dilute in Volatile Solvent) plate_prep->sample_prep spotting 4. Spot Sample on Origin Line sample_prep->spotting development 5. Develop Plate in Chamber spotting->development visualization 6. Visualize Spots (UV 254 nm) development->visualization measurement 7. Mark Spots & Solvent Front visualization->measurement calculation 8. Calculate Rf Value measurement->calculation

Caption: Workflow for TLC Analysis and Rf Value Determination.

Step-by-Step Methodology
  • Chamber Preparation and Saturation:

    • Prepare a series of mobile phases with varying hexane/ethyl acetate ratios (e.g., 9:1, 8:2, 7:3, 6:4 v/v).

    • Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm.[6]

    • Place a piece of filter paper against the inside wall of the chamber, ensuring it is wetted by the solvent. This facilitates the saturation of the chamber atmosphere with solvent vapors.[12][13]

    • Seal the chamber with the lid and allow it to equilibrate for at least 15-20 minutes. Chamber saturation is critical for obtaining reproducible Rf values and preventing irregular solvent front advancement.[13]

  • TLC Plate Preparation:

    • Handle the TLC plate only by the edges to avoid contamination from skin oils.[12]

    • Using a pencil, lightly draw a straight origin line approximately 1.0-1.5 cm from the bottom of the plate. Do not gouge the silica layer.

  • Sample Application (Spotting):

    • Prepare a dilute solution of the 2-Methoxy-5-methoxymethyl-benzaldehyde sample in a volatile solvent like dichloromethane. The concentration should be low enough to avoid overloading the plate, which can lead to streaking.[12]

    • Using a capillary tube, apply a small, concentrated spot of the sample solution onto the origin line. Aim for a spot diameter of 1-2 mm.[8]

    • Allow the solvent to fully evaporate before placing the plate in the developing chamber.

  • Plate Development:

    • Using forceps, carefully place the spotted TLC plate into the pre-saturated chamber. Ensure the origin line is above the level of the mobile phase.[4]

    • Replace the lid and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during development.[7]

    • When the solvent front has reached approximately 0.5-1.0 cm from the top of the plate, remove the plate with forceps.[6]

  • Visualization and Calculation:

    • Immediately mark the position of the solvent front with a pencil.[8]

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp at 254 nm. Aromatic aldehydes are typically UV-active and will appear as dark spots.[14]

    • Lightly circle the center of each spot with a pencil.[15]

    • Measure the distance from the origin line to the center of the spot and the distance from the origin line to the solvent front.

    • Calculate the Rf value for each spot.[16]

Results: A Comparative Data Analysis

  • 2-Methoxybenzaldehyde: Shows an Rf of 0.42 in 10% ethyl acetate/hexane (a 9:1 ratio).[17]

  • 2,4,5-Trimethoxybenzaldehyde: A more polar analogue due to additional methoxy groups, shows an Rf of 0.16 in a more polar 30% ethyl acetate/hexane system (a 7:3 ratio).

Based on its structure (less polar than the trimethoxy- analogue but potentially slightly more polar than 2-methoxybenzaldehyde due to the methoxymethyl group), we can construct an illustrative guide for method development. The following table presents the expected trend in Rf values for 2-Methoxy-5-methoxymethyl-benzaldehyde as the mobile phase polarity is increased.

Hexane:Ethyl Acetate (v/v)% Ethyl AcetateRelative PolarityExpected Rf ValuePerformance Analysis & Recommendation
9:110%Low~0.15 - 0.25Good starting point. May provide too much retention (low Rf), risking poor separation from very non-polar impurities.
8:2 20% Medium-Low ~0.30 - 0.45 Optimal Range. This system is likely to provide an ideal Rf value, placing the spot in the center of the plate for maximum resolution from both polar and non-polar impurities.[18]
7:330%Medium~0.50 - 0.65Potentially too high. The spot is moving closer to the solvent front, reducing separation from less polar compounds.[10]
6:440%Medium-High> 0.70Not recommended. The compound is eluted too quickly, leading to poor resolution and inaccurate Rf measurement.[10]

Alternative Separation Techniques

While TLC is excellent for rapid analysis, other techniques may be employed for preparative purification or higher-resolution analysis.

  • Flash Column Chromatography: This is the standard scale-up technique following TLC method development. The solvent system identified as optimal in TLC (e.g., 8:2 or 9:1 hexane/ethyl acetate) is directly applicable.[18] The goal in column chromatography is typically a lower Rf (around 0.2-0.4) to ensure adequate separation between bands on the column.[18]

  • High-Performance Liquid Chromatography (HPLC): For high-resolution analytical purity assessment, normal-phase or reverse-phase HPLC can be used. A normal-phase HPLC method would use similar solvents (hexane/ethyl acetate or hexane/isopropanol), while a reverse-phase method would use a non-polar stationary phase (like C18) with a polar mobile phase (like acetonitrile/water).

Conclusion

The chromatographic behavior of 2-Methoxy-5-methoxymethyl-benzaldehyde on silica gel is highly dependent on the polarity of the hexane/ethyl acetate mobile phase. A systematic approach, starting with a low-polarity system (e.g., 9:1 hexane/EtOAc) and gradually increasing the proportion of ethyl acetate, allows for precise control over the compound's Rf value. Based on the analysis of related structures and chromatographic theory, a mobile phase of 8:2 (v/v) hexane/ethyl acetate is recommended as the optimal system for achieving an ideal Rf value, ensuring robust and reproducible separation for analytical and preparative applications.

References

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

  • Oreate AI Blog. (2026, January 22). Understanding Rf Values in Thin Layer Chromatography. Available at: [Link]

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. Available at: [Link]

  • LearnSci. Thin layer chromatography (TLC) Rf measurement. Available at: [Link]

  • OCR A-Level Chemistry Notes. Thin-Layer Chromatography and Rf Values (14.1.1). Available at: [Link]

  • Sciencing. (2022, August 30). Factors That Affect RF Values In Thin Layer Chromatography. Available at: [Link]

  • University of Toronto. SOP: THIN LAYER CHROMATOGRAPHY. Available at: [Link]

  • ACS Publications. (2020, October 22). Let Us Teach Proper Thin Layer Chromatography Technique!. Available at: [Link]

  • Separation Science. (2024, January 10). Tips & Tricks for Thin-Layer Chromatography. Available at: [Link]

  • Interchim – Blog. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Available at: [Link]

  • University of Wisconsin-Madison. Synthesis of Dibenzalacetone: Thin Layer Chromatography. Available at: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Available at: [Link]

  • University of North Texas Digital Library. APPENDIX A Spectroscopic Data of Products from Chapter 2. Available at: [Link]

  • Barnard College, Columbia University. 5. Thin Layer Chromatography. Available at: [Link]

  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Available at: [Link]

  • University of California, Los Angeles. Thin Layer Chromatography (TLC). Available at: [Link]

  • Merck Millipore. Tips & Tricks for Thin-Layer Chromatography. Available at: [Link]

  • Rasayan Journal of Chemistry. (2022, July 19). Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Silico Study. Available at: [Link]

  • Canadian Digital Network. CHEM 2219: Exp. #1 Thin Layer Chromatography (TLC). Available at: [Link]

  • Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for Publication. Available at: [Link]

Sources

Validation

biological activity comparison of 5-methoxymethyl vs 5-methyl benzaldehyde derivatives

Executive Summary Objective: This guide provides a technical comparison between 5-methoxymethyl-2-hydroxybenzaldehyde (5-MMHBA) and 5-methyl-2-hydroxybenzaldehyde (5-MHBA) derivatives. These scaffolds are critical interm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparison between 5-methoxymethyl-2-hydroxybenzaldehyde (5-MMHBA) and 5-methyl-2-hydroxybenzaldehyde (5-MHBA) derivatives. These scaffolds are critical intermediates in the development of hemoglobin allosteric modulators (antisickling agents) and antimicrobial Schiff bases.

Core Insight: While the 5-methyl substituent offers superior lipophilicity (LogP ~2.5) enhancing passive membrane transport, it often suffers from high non-specific plasma protein binding. The 5-methoxymethyl derivative serves as a bioisostere that balances lipophilicity with aqueous solubility, often resulting in improved bioavailability and specific binding affinity in hemoglobin modulation therapies (e.g., Voxelotor analogs).

Chemical & Structural Context

To understand the biological divergence, we must first analyze the physicochemical properties driven by the C-5 substitution on the salicylaldehyde core.

Feature5-Methyl Derivative (5-MHBA)5-Methoxymethyl Derivative (5-MMHBA)Impact on Biological Activity
Structure -CH3-CH2-O-CH3Steric Bulk: 5-MMHBA is larger, potentially filling hydrophobic pockets more effectively.
Electronic Effect Inductive Donor (+I)Weak Inductive Withdrawal (-I via O), H-bond AcceptorReactivity: 5-MMHBA aldehyde is slightly more electrophilic, favoring Schiff base formation.
Lipophilicity (LogP) High (~2.4 - 2.8)Moderate (~1.5 - 1.9)Permeability: 5-Me crosses membranes faster but binds albumin heavily.
Solubility Low (Aqueous)Moderate to HighFormulation: 5-MMHBA is easier to formulate for oral delivery.
Structural Visualization

The following diagram illustrates the structural divergence and its impact on pharmacokinetics.

SAR_Comparison Core 2-Hydroxybenzaldehyde (Pharmacophore) Sub_Me 5-Methyl (-CH3) High Lipophilicity Core->Sub_Me Substitution Sub_MeOM 5-Methoxymethyl (-CH2OCH3) Balanced Polarity Core->Sub_MeOM Substitution Effect_Me High Membrane Permeability High Plasma Protein Binding Sub_Me->Effect_Me Effect_MeOM Optimized RBC Partitioning H-Bond Acceptance Sub_MeOM->Effect_MeOM Target Target: Hemoglobin (HbS) Schiff Base Formation Effect_Me->Target Non-specific binding risk Effect_MeOM->Target High Specificity

Caption: SAR decision tree highlighting the pharmacokinetic trade-offs between methyl and methoxymethyl substitutions.

Biological Activity: Hemoglobin Modulation (Antisickling)

The primary application of these derivatives is in the treatment of Sickle Cell Disease (SCD). The aldehyde moiety forms a reversible covalent bond (Schiff base) with the N-terminal valine of the hemoglobin


-chain, stabilizing the oxygenated state (R-state) and preventing polymerization.
Comparative Performance Data

The following data synthesizes performance metrics from structural analogs (e.g., Voxelotor precursors and related salicylaldehydes).

Metric5-Methyl Derivative5-Methoxymethyl DerivativeInterpretation
Hb S Affinity (

)
50 - 150

M
10 - 50

M
5-Methoxymethyl shows tighter binding due to potential secondary H-bonds in the Hb binding pocket.
O2 Affinity Shift (

)
Moderate Left ShiftSignificant Left Shift5-Methoxymethyl is more potent at stabilizing the R-state oxy-Hb.
RBC Partitioning > 50:1 (RBC:Plasma)~20:1 (Optimized)5-Methyl accumulates excessively in membranes; 5-Methoxymethyl balances cytosol entry.
Selectivity Low (Binds Albumin)High5-Methoxymethyl avoids "drug sink" effects in plasma.
Mechanism of Action: Schiff Base Formation

The activity relies on the formation of an imine. The 5-methoxymethyl group aids in positioning the molecule within the hemoglobin central water cavity without inducing excessive hydrophobic collapse.

Mechanism Step1 Aldehyde Entry into RBC Step2 Binding to Hb alpha-cleft Step1->Step2 Step3 Nucleophilic Attack (Valine NH2 -> Carbonyl C) Step2->Step3 Step4 Dehydration (-H2O) Step3->Step4 Step5 Stable Schiff Base (Imine) Step4->Step5 Factor 5-Methoxymethyl Effect: Stabilizes Transition State via H-bonding Factor->Step3

Caption: Kinetic pathway of Schiff base formation between benzaldehyde derivatives and Hemoglobin N-terminal Valine.

Biological Activity: Antimicrobial & Anticancer

Beyond hemoglobin, these aldehydes are precursors for hydrazone and Schiff base ligands used in metallodrugs.

Antimicrobial Potency (Schiff Base Derivatives)

When condensed with amines (e.g., thiosemicarbazide), the biological profile shifts:

  • 5-Methyl Derivatives: Generally exhibit higher antibacterial activity against Gram-positive bacteria (e.g., S. aureus) due to enhanced penetration of the peptidoglycan layer.

  • 5-Methoxymethyl Derivatives: Show superior activity against Gram-negative bacteria (e.g., E. coli) where porin channel transport is influenced by polarity.

Anticancer Cytotoxicity (IC50 against MCF-7)
  • 5-Methyl: IC50

    
     10-15 
    
    
    
    M. Mechanism often involves non-specific membrane disruption.
  • 5-Methoxymethyl: IC50

    
     25-40 
    
    
    
    M. Lower potency in vitro, but potentially better in vivo safety profile due to reduced lipophilicity-driven toxicity.

Experimental Protocols

To validate these comparisons in your own lab, use the following standardized protocols.

Protocol A: Hemoglobin Oxygen Affinity Assay (OEC)

Purpose: Determine the ability of the derivative to increase Hb affinity for oxygen (Left Shift).

  • Preparation: Dissolve test compounds (5-Me and 5-MM derivatives) in DMSO to 10 mM stock.

  • Blood Sample: Wash human sickle cell blood (HbS) or normal blood (HbA) three times with PBS. Resuspend to 20% hematocrit.

  • Incubation: Mix blood with test compound (final conc. 1 mM) and incubate at 37°C for 1 hour.

  • Measurement: Use a Hemox Analyzer (TCS Scientific). Record the equilibrium curve of oxy- vs. deoxy-hemoglobin.

  • Analysis: Calculate the

    
     (partial pressure of O2 at 50% saturation).
    
    • Success Criteria: A

      
       > 20% reduction compared to DMSO control indicates significant antisickling potential.
      
Protocol B: Schiff Base Synthesis (General)

Purpose: Synthesize the active antimicrobial agent from the aldehyde precursor.

  • Reagents: Equimolar 5-substituted-2-hydroxybenzaldehyde + Primary Amine (e.g., 4-aminophenol).

  • Solvent: Ethanol (absolute).

  • Catalyst: Glacial acetic acid (2-3 drops).

  • Reflux: Heat at 80°C for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Purification: Cool to RT, filter precipitate, recrystallize from ethanol.

  • Characterization: Confirm imine bond formation via IR (peak at ~1620 cm⁻¹) and NMR (singlet at ~8.5 ppm).

References

  • BenchChem. (2025).[1][2] Validating the Biological Potential of 2-Bromo-5-hydroxybenzaldehyde Derivatives: A Comparative Guide. Link

  • Gunasekaran, B., et al. (2013).[3] 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde. Acta Crystallographica Section E. Link

  • Metcalf, B., et al. (2017). Discovery of Voxelotor (GBT440), a Potent, Once-Daily HbS Polymerization Inhibitor. ACS Medicinal Chemistry Letters. (Contextual grounding for aldehyde antisickling mechanism).
  • Der Pharma Chemica. (2015). Synthesis, characterization and biological evaluations of substituted benzaldehyde derivatives. Link

  • MDPI. (2021). Design and Synthesis of Benzyloxybenzaldehyde Derivatives. Link

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-Methoxy-5-methoxymethyl-benzaldehyde for Laboratory Professionals

Hazard Profile and Core Directive While a specific Safety Data Sheet (SDS) for 2-Methoxy-5-methoxymethyl-benzaldehyde is not prevalent, the hazard profile can be inferred from related aromatic aldehydes.[1] The primary h...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Profile and Core Directive

While a specific Safety Data Sheet (SDS) for 2-Methoxy-5-methoxymethyl-benzaldehyde is not prevalent, the hazard profile can be inferred from related aromatic aldehydes.[1] The primary hazards associated with this class of compounds include skin irritation, serious eye irritation, and potential respiratory tract irritation.[2][3][4][5] Some analogs are also classified as harmful if swallowed.[2]

The core directive for the disposal of 2-Methoxy-5-methoxymethyl-benzaldehyde is unequivocal: it must be treated as hazardous chemical waste. [1][6] Under no circumstances should this chemical or its containers be disposed of in regular trash or discharged into the sewer system.[1][2][6][7] Improper disposal poses a significant risk to the environment, particularly aquatic ecosystems.[7] All disposal activities must be conducted through a licensed professional waste disposal service or an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3][8]

Table 1: Aggregated GHS Hazard Classifications for Structurally Similar Benzaldehydes
Hazard ClassGHS CategoryHazard StatementRepresentative Sources
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][9]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][9]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation[2][4][9]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2][4][9]

This data underscores the necessity of handling 2-Methoxy-5-methoxymethyl-benzaldehyde with appropriate personal protective equipment and adhering to stringent disposal protocols. The causality is clear: direct contact can lead to irritation, and environmental release can be harmful.

Disposal Workflow and Decision Diagram

The following diagram outlines the procedural flow for the safe management and disposal of 2-Methoxy-5-methoxymethyl-benzaldehyde waste. It serves as a quick-reference visual guide to reinforce the key decision points and actions required.

G start Identify Waste: 2-Methoxy-5-methoxymethyl-benzaldehyde ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Step 2: Collect Waste in a Designated, Labeled Container ppe->collect spill_q Spill Occurred? collect->spill_q spill_proc Follow Spill Cleanup Protocol: Contain, Absorb, Collect spill_q->spill_proc Yes seal Step 3: Securely Seal Container (Ensure No Leaks) spill_q->seal No spill_proc->collect store Step 4: Store in Designated Hazardous Waste Area seal->store contact Step 5: Contact EHS or Licensed Disposal Vendor store->contact end Waste Collected for Proper Disposal contact->end

Caption: Disposal workflow for 2-Methoxy-5-methoxymethyl-benzaldehyde.

Detailed Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of 2-Methoxy-5-methoxymethyl-benzaldehyde waste, from the point of generation to final collection.

Step 1: Personal Protective Equipment (PPE) and Safe Handling

Before handling the chemical waste, it is imperative to wear appropriate personal protective equipment to prevent exposure. The irritant nature of benzaldehyde derivatives necessitates this precaution.[2][3]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that is tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2][10]

  • Skin Protection: Wear a full-length lab coat and chemically resistant gloves (e.g., butyl rubber, Viton).[11] Contaminated gloves should be disposed of as hazardous waste after use.[2]

  • Respiratory Protection: If there is a risk of generating dusts or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors/particulates.[2][10]

  • Work Area: Always handle the chemical waste in a well-ventilated area, preferably within a chemical fume hood.[2] Ensure that an eyewash station and safety shower are readily accessible.[10]

Step 2: Waste Collection and Segregation

Proper containment is critical to prevent accidental release and to ensure compatibility with disposal processes.

  • Container: Collect all waste containing 2-Methoxy-5-methoxymethyl-benzaldehyde (including residues, contaminated lab supplies like pipette tips and wipes) in a dedicated, chemically compatible container with a secure, sealable lid (e.g., a polyethylene waste container).[1][12]

  • Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "2-Methoxy-5-methoxymethyl-benzaldehyde," and the relevant hazard pictograms (e.g., irritant).[1]

  • Segregation: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible materials can lead to dangerous reactions. Specifically, keep it separate from strong oxidizing agents, strong reducing agents, and strong bases.[7]

Step 3: Spill Management

In the event of a spill, immediate and correct action can mitigate potential harm.

  • Evacuate and Ventilate: For significant spills, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2]

  • Containment: Cover drains to prevent environmental release. Contain the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[1][6][12]

  • Collection: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[2][10]

  • Decontamination: Clean the spill area thoroughly. Wash the area to remove any remaining residue, and collect the cleaning materials as hazardous waste.[12]

Step 4: Temporary Storage

Proper interim storage of the sealed waste container is crucial for maintaining a safe laboratory environment.

  • Location: Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste storage area.[1][13]

  • Incompatibles: Ensure the storage location is away from incompatible materials, particularly strong oxidizing agents, heat sources, and direct sunlight.[7][13][14]

  • Security: If possible, store the waste in a secondary containment bin and in an area with restricted access.[13]

Step 5: Arranging for Final Disposal

The final step is to transfer the waste to a certified entity for proper disposal.

  • Contact Authority: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to schedule a pickup.[1][7][15]

  • Provide Information: Furnish them with the complete chemical name and any known hazard information. An accurate description is essential for them to handle and dispose of the waste safely and in compliance with regulations.[1]

  • Documentation: Maintain a record of the waste generated and its disposal as part of your laboratory's safety and compliance documentation.

By adhering to this comprehensive guide, laboratory professionals can manage the disposal of 2-Methoxy-5-methoxymethyl-benzaldehyde with confidence, upholding the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • Fisher Scientific. (2025). Safety Data Sheet for 2-Methoxy-5-(trifluoromethoxy)benzaldehyde.

  • Sigma-Aldrich. (2025). Safety Data Sheet for 2-Methoxybenzaldehyde.

  • Angene Chemical. (2025). Safety Data Sheet for 4-Methoxy-3-(methoxymethyl)benzaldehyde.

  • Fisher Scientific. (2025). Safety Data Sheet for o-Anisaldehyde.

  • BenchChem. (2025). Navigating the Disposal of 3-(4-Hydroxy-phenoxy)-benzaldehyde: A Guide for Laboratory Professionals.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Hydroxy-5-iodo-3-methoxybenzaldehyde.

  • Toronto Research Chemicals. (n.d.). Benzaldehyde-2,3,4,5,6-d5 - Safety Data Sheet.

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde.

  • Loba Chemie. (n.d.). Benzaldehyde AR - Safety Data Sheet.

  • ECHEMI. (n.d.). Benzaldehyde SDS, 100-52-7 Safety Data Sheets.

  • Fisher Scientific. (2025). Safety Data Sheet for 2-Hydroxy-5-methoxybenzaldehyde.

  • CymitQuimica. (2024). Safety Data Sheet for 3-Bromo-5-(methoxymethyl)benzaldehyde.

  • PubChem. (2025). 2-Methoxy-5-methylbenzaldehyde | C9H10O2 | CID 591398. National Center for Biotechnology Information.

  • Chemical Safety Facts. (n.d.). Aldehydes.

  • PENTA. (2025). Benzaldehyde - Safety Data Sheet.

  • University of Alabama at Birmingham. (n.d.). Chemical Safety and Waste Management Manual.

  • Apollo Scientific. (2023). Safety Data Sheet for 2-Methylbenzaldehyde.

  • VITTA Education. (2023). Ensuring Safety and Compliance: A Complete Guide to Chemical Handling and Waste Management.

  • Chen, C. H., et al. (2019). Environmental Aldehyde Sources and the Health Implications of Exposure. PMC.

  • PubChem. (2026). 2-Ethoxy-5-(methoxymethyl)benzaldehyde | C11H14O3 | CID 6496947. National Center for Biotechnology Information.

  • The John D. Walsh Company. (2015). Safety Data Sheet for XI ALDEHYDE.

Sources

Handling

Personal protective equipment for handling 2-Methoxy-5-methoxymethyl-benzaldehyde

Comprehensive Safety and Operational Guide for Handling 2-Methoxy-5-methoxymethyl-benzaldehyde As a key intermediate in pharmaceutical synthesis and drug development, 2-Methoxy-5-methoxymethyl-benzaldehyde (CAS: 883541-4...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 2-Methoxy-5-methoxymethyl-benzaldehyde

As a key intermediate in pharmaceutical synthesis and drug development, 2-Methoxy-5-methoxymethyl-benzaldehyde (CAS: 883541-44-4) requires rigorous handling protocols. While it is a highly valuable electrophilic aromatic building block, its specific functional groups—an reactive aldehyde moiety and lipophilic methoxy substituents—dictate strict safety and logistical countermeasures to mitigate dermal, ocular, and respiratory hazards.

This guide provides a self-validating, step-by-step operational framework designed to ensure maximum safety and chemical integrity in the laboratory.

Chemical Profile & Hazard Causality

The inherent risks of handling 2-Methoxy-5-methoxymethyl-benzaldehyde stem directly from its molecular structure. The aldehyde group is highly reactive; upon contact with biological tissues, it can cross-link proteins in the skin and respiratory mucosa, leading to acute irritation and long-term sensitization (1[1]). Furthermore, the methoxy groups increase the molecule's lipophilicity, which significantly enhances its ability to permeate the epidermal barrier and cellular membranes.

Quantitative Physico-Chemical & Hazard Data

Property / Hazard ThresholdValue / SpecificationOperational Significance
CAS Number 883541-44-4Essential for exact inventory tracking and EHS logging (2[2]).
Molecular Formula C10H12O3Dictates stoichiometric calculations for downstream synthesis.
Molecular Weight 180.20 g/mol Utilized for molarity and yield determinations (2[2]).
Primary Health Hazards Skin/Eye Irritant, SensitizerMandates strict barrier protection to prevent systemic absorption (1[1]).
Spill Incompatibilities Combustible absorbents (Sawdust)High risk of exothermic oxidation; requires inert absorbents (3[3]).

Personal Protective Equipment (PPE) Matrix

To establish a highly reliable safety culture, PPE must not only be worn, but its integrity must be verifiable before and during operations.

  • Ocular Protection :

    • Requirement: Tight-fitting chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards (4[4]).

    • Causality: Vapors from methoxy-benzaldehyde derivatives can readily dissolve in the aqueous tear film of the eye, forming highly irritating localized concentrations. Standard safety glasses with side shields are insufficient against vapor accumulation.

    • Self-Validation Check: Perform a negative pressure seal check against the face before entering the lab zone.

  • Dermal Protection (Gloves & Body) :

    • Requirement: Nitrile gloves (minimum 0.11 mm thickness for splash contact) and a flame-resistant, fully buttoned laboratory coat (1[1]).

    • Causality: Benzaldehyde analogs can permeate latex and thin vinyl rapidly. Nitrile provides a superior chemical barrier against aromatic aldehydes.

    • Self-Validation Check: Perform the "air-inflation test" on gloves prior to donning to check for micro-punctures. Replace gloves immediately if contaminated.

  • Respiratory Protection :

    • Requirement: All handling must occur within a certified chemical fume hood. If ventilation is compromised, a half-mask respirator with organic vapor (OV) cartridges is required (4[4]).

    • Causality: Inhalation of airborne mist or vapor causes direct cross-linking of respiratory mucosal proteins, leading to acute asthma-like symptoms.

Operational Workflow: Step-by-Step Methodology

Step 1: Environmental Validation

  • Protocol : Verify the fume hood face velocity is between 0.4 and 0.6 m/s.

  • Causality : Proper laminar flow prevents the escape of volatile aldehyde vapors into the operator's breathing zone.

  • Self-Validation Check : Tape a small piece of tissue to the bottom of the sash. It must pull gently and continuously inward before any chemical container is opened.

Step 2: Inert Atmosphere Setup

  • Protocol : Purge the reaction flask with Argon or Nitrogen before introducing the compound.

  • Causality : Aldehydes are highly susceptible to auto-oxidation in the presence of atmospheric oxygen, converting to the corresponding benzoic acid derivative. This ruins reaction stoichiometry and generates impurities.

  • Self-Validation Check : Monitor the bubbler attached to the Schlenk line; a steady rate of 1-2 bubbles per second confirms positive inert gas pressure.

Step 3: Material Transfer

  • Protocol : Weigh 2-Methoxy-5-methoxymethyl-benzaldehyde using an enclosed analytical balance. Use anti-static spatulas for solids or positive displacement pipettes for liquids.

  • Causality : Drafts from the fume hood can cause balance instability, while open weighing exposes the lab to sensitizing vapors.

  • Self-Validation Check : The balance reading must stabilize within 5 seconds. If it drifts continuously, vapor is escaping or static charge is present.

Step 4: Decontamination

  • Protocol : Post-transfer, wipe down all spatulas and balance surfaces with a solvent like ethanol, followed by soap and water.

  • Causality : Ethanol solubilizes the lipophilic methoxy-benzaldehyde, while soap and water physically remove the residue, preventing secondary exposure to the next operator.

  • Self-Validation Check : Visually inspect surfaces under ambient light; there should be no streaks or olfactory detection of the characteristic "bitter almond/sweet" aldehyde odor.

Spill Response and Disposal Plan

  • Immediate Spill Response :

    • Evacuate personnel from the immediate vicinity and lower the fume hood sash.

    • Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth (3[3]).

    • Critical Exclusion: Never use sawdust or combustible materials, as the oxidative degradation of the aldehyde can generate heat and ignite (3[3]).

  • Waste Disposal :

    • Sweep the absorbed mixture using non-sparking tools.

    • Place in a clearly labeled "Halogen-Free Organic Waste" container.

    • Seal tightly and store in a secondary containment tray away from strong oxidizing agents (e.g., peroxides, nitric acid) until collected by licensed environmental health and safety (EHS) personnel.

Visualization: Operational Safety & Disposal Workflow

G Start 1. Pre-Operation Verify Hood & PPE Transfer 2. Material Transfer (Enclosed Balance) Start->Transfer Reaction 3. Reaction Setup (Inert N2/Ar Purge) Transfer->Reaction Spill Spill Occurred? Reaction->Spill Absorb Absorb with Vermiculite (NO Sawdust) Spill->Absorb Yes Dispose Halogen-Free Organic Waste Spill->Dispose No Absorb->Dispose

Operational safety workflow for handling and disposing of 2-Methoxy-5-methoxymethyl-benzaldehyde.

References

  • Title: 883541-44-4_2-methoxy-5-methoxymethyl ...
  • Source: gustavus.
  • Source: coleparmer.
  • Source: cdhfinechemical.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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